molecular formula C32H44O7 B565120 Ciclesonide-d7 CAS No. 1225382-70-6

Ciclesonide-d7

Cat. No.: B565120
CAS No.: 1225382-70-6
M. Wt: 547.7 g/mol
InChI Key: LUKZNWIVRBCLON-BLMCDVGZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ciclesonide-d7 is intended for use as an internal standard for the quantification of ciclesonide (CIC; ) by GC- or LC-MS. Ciclesonide is a prodrug form of the glucocorticoid receptor agonist desisobutyryl-CIC (des-CIC). CIC binds to the glucocorticoid receptor with a Ki value of 37 nM. It is selective for the glucocorticoid receptor over the estrogen, progesterone, and testosterone receptors. CIC inhibits eosinophil influx into the lung (ED50 = 0.49 mg/kg) and reduces sephadex-induced lung edema (ED50 = 0.72 mg/kg) in a rat model of ovalbumin-sensitized and -challenged airway inflammation. Formulations containing CIC have been used in the maintenance treatment of asthma and in the treatment of allergic rhinitis.>

Properties

IUPAC Name

[2-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44O7/c1-18(2)28(36)37-17-25(35)32-26(38-29(39-32)19-8-6-5-7-9-19)15-23-22-11-10-20-14-21(33)12-13-30(20,3)27(22)24(34)16-31(23,32)4/h12-14,18-19,22-24,26-27,29,34H,5-11,15-17H2,1-4H3/t22-,23-,24-,26+,27+,29+,30-,31-,32+/m0/s1/i1D3,2D3,18D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKZNWIVRBCLON-BLMCDVGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)O[C@H](O2)C6CCCCC6)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673116
Record name 2-[(4bS,5S,6aS,6bS,8R,9aR,10aS,10bS)-8-Cyclohexyl-5-hydroxy-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl]-2-oxoethyl 2-(~2~H_3_)methyl(~2~H_4_)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

547.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225382-70-6
Record name 2-[(4bS,5S,6aS,6bS,8R,9aR,10aS,10bS)-8-Cyclohexyl-5-hydroxy-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl]-2-oxoethyl 2-(~2~H_3_)methyl(~2~H_4_)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide to the Chemical Properties and Analysis of Ciclesonide-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties of Ciclesonide-d7, a deuterated analog of the corticosteroid Ciclesonide. It is intended for use as a technical reference in research and development settings, particularly in pharmacology and analytical chemistry. This guide details the compound's physicochemical characteristics, provides established analytical methodologies, and illustrates its biological mechanism of action.

Compound Identification and Physicochemical Properties

This compound is the deuterium-labeled version of Ciclesonide, primarily utilized as an internal standard for the precise quantification of Ciclesonide in biological matrices using mass spectrometry.[1][2] The labeling with seven deuterium atoms provides a distinct mass shift, facilitating its differentiation from the unlabeled analyte without significantly altering its chemical behavior.

Chemical Structure and Identification
  • IUPAC Name : [2-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-14,17-dien-8-yl]-2-oxoethyl] 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate[3]

  • Synonyms : Alvesco-d7, Omnaris-d7, RPR 251526-d7, CIC-d7[3]

  • CAS Number : 1225382-70-6

  • Molecular Formula : C₃₂H₃₇D₇O₇

Quantitative Physicochemical Data

The following tables summarize the key chemical and physical properties of this compound and its unlabeled counterpart, Ciclesonide. Properties such as melting point and solubility are expected to be nearly identical between the two compounds, but experimentally determined values are primarily available for the unlabeled Ciclesonide.

Identifier This compound Ciclesonide (for reference) Reference(s)
Molecular Formula C₃₂H₃₇D₇O₇C₃₂H₄₄O₇
Molecular Weight 547.73 g/mol 540.69 g/mol
CAS Number 1225382-70-6126544-47-6
Property Value Conditions/Notes Reference(s)
Physical Form Solid, white to off-white powderRoom Temperature
Melting Point Not Reported
209-211 °C (for Ciclesonide)
Boiling Point Not Reported
665.0 ± 55.0 °C (Predicted for Ciclesonide)
Solubility Chloroform: slightly solubleMethanol: slightly soluble
DMSO: 20 mg/mL (for Ciclesonide)Clear solution
Ethanol: Soluble to 100 mM (for Ciclesonide)
Storage Temperature -20°C or 2-8°CRecommended for long-term stability
Stability ≥ 4 yearsWhen stored at -20°C
Purity ≥99% deuterated forms (d₁-d₇)99.10% by HPLCPer supplier specifications

Biological Mechanism of Action

Ciclesonide is a prodrug that is inactive in its initial form. Its therapeutic effect is realized after it is metabolized into its active form, desisobutyryl-ciclesonide (des-CIC), by esterases in the airways. Des-CIC is a potent glucocorticoid receptor (GR) agonist, exhibiting an affinity for the GR that is approximately 120 times higher than the parent compound.

The activation and subsequent signaling pathway involves the following key steps:

  • Metabolic Activation : Ciclesonide is hydrolyzed by esterases in the lungs to form des-CIC.

  • Receptor Binding : Des-CIC diffuses into the cell and binds to the GR, which resides in the cytoplasm as part of a multi-protein complex including heat shock proteins (HSPs).

  • Nuclear Translocation : Ligand binding induces a conformational change, causing the dissociation of HSPs and the translocation of the des-CIC-GR complex into the nucleus.

  • Gene Regulation : In the nucleus, the GR complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This binding leads to:

    • Transactivation : Upregulation of anti-inflammatory genes, such as those encoding for lipocortin-1, which inhibits phospholipase A2 and subsequently reduces the production of inflammatory mediators like prostaglandins and leukotrienes.

    • Transrepression : Downregulation of pro-inflammatory genes by interfering with the function of other transcription factors, leading to the suppression of cytokines, interleukins, and other inflammatory molecules.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ciclesonide Ciclesonide (Prodrug) Ciclesonide_cyto Ciclesonide Ciclesonide->Ciclesonide_cyto Cellular Uptake Esterases Esterases Ciclesonide_cyto->Esterases Hydrolysis desCIC des-Ciclesonide (Active Metabolite) Esterases->desCIC GR_complex GR + HSPs desCIC->GR_complex Binds GR_desCIC GR-des-CIC Complex GR_complex->GR_desCIC Activation & HSP Dissociation GR_desCIC_nuc GR-des-CIC GR_desCIC->GR_desCIC_nuc Nuclear Translocation Dimer GR-des-CIC Dimer GR_desCIC_nuc->Dimer Dimerization GRE GRE Dimer->GRE Binds to DNA DNA Transcription_up Transcription ↑ GRE->Transcription_up Transcription_down Transcription ↓ GRE->Transcription_down Anti_Inflam_Genes Anti-inflammatory Genes (e.g., Lipocortin-1) Pro_Inflam_Genes Pro-inflammatory Genes (e.g., Cytokines) Transcription_up->Anti_Inflam_Genes Transcription_down->Pro_Inflam_Genes

Ciclesonide activation and GR signaling pathway.

Experimental Protocols

This compound is primarily used as an internal standard in bioanalytical methods. The protocols outlined below are based on established methods for the quantification of Ciclesonide and are directly applicable.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity for quantifying Ciclesonide and its active metabolite, des-CIC, in biological matrices like human serum or plasma.

3.1.1 Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Aliquot 0.5 mL of serum/plasma sample into a clean polypropylene tube.

  • Add the internal standard solution (this compound and des-CIC-d11) at a fixed concentration.

  • Vortex mix for 30 seconds.

  • Add 3 mL of extraction solvent (e.g., 1-chlorobutane or methyl tert-butyl ether).

  • Vortex mix for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.

  • Freeze the aqueous layer in a dry ice/methanol bath.

  • Transfer the organic supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for injection.

3.1.2 Chromatographic and Mass Spectrometric Conditions

  • LC System : Agilent 1200 series or equivalent.

  • Mass Spectrometer : API 5000 triple quadrupole or equivalent.

  • Column : Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase : Gradient elution using A) 0.1% formic acid in water and B) Methanol or Acetonitrile.

  • Flow Rate : 0.5 mL/min.

  • Injection Volume : 10 µL.

  • Ionization Source : Atmospheric Pressure Photoionization (APPI) or Atmospheric Pressure Chemical Ionization (APCI), operated in negative or positive mode. APPI has been shown to provide superior sensitivity.

  • Detection Mode : Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for the analyte and internal standard are monitored.

G start Start: Biological Sample (e.g., Serum) add_is Add Internal Standard (this compound) start->add_is extract Liquid-Liquid Extraction (e.g., with 1-Chlorobutane) add_is->extract separate Separate Layers (Centrifugation) extract->separate evaporate Evaporate Organic Layer (Nitrogen Stream) separate->evaporate reconstitute Reconstitute Residue (Mobile Phase) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate_lc Chromatographic Separation (C18 Column) inject->separate_lc ionize Ionization (APPI / APCI) separate_lc->ionize detect_ms Detection (Tandem Mass Spectrometry) ionize->detect_ms quantify Quantification (Analyte/IS Ratio) detect_ms->quantify end End: Concentration Data quantify->end

Bioanalytical workflow for Ciclesonide quantification.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of this compound bulk material.

3.2.1 Sample Preparation

  • Accurately weigh and dissolve a known amount of this compound in the mobile phase to create a stock solution (e.g., 1000 µg/mL).

  • Perform serial dilutions from the stock solution to prepare working standards and calibration curve points (e.g., 10-300 µg/mL).

  • Sonicate all solutions for 10 minutes to remove dissolved gases.

3.2.2 Chromatographic Conditions

  • LC System : Standard HPLC system with a UV detector.

  • Column : Inertsil ODS-C18 (250 mm x 4.6 mm, 5 µm) or equivalent C8 column.

  • Mobile Phase : Isocratic elution with a mixture of Methanol and Water (e.g., 95:5 v/v).

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : 242 nm.

  • Column Temperature : Ambient or controlled (e.g., 40°C).

  • Injection Volume : 20 µL.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of this compound and verify the position of the deuterium labels. A full suite of 1D and 2D NMR experiments would be performed on the unlabeled Ciclesonide for complete signal assignment, followed by analysis of the deuterated compound to confirm the absence of specific proton signals.

3.3.1 Sample Preparation

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆).

  • Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

3.3.2 NMR Experiment Parameters

  • Spectrometer : 400 MHz or higher field strength spectrometer.

  • Experiments :

    • ¹H NMR : To observe the proton signals. In this compound, the signals corresponding to the seven deuterated positions in the isobutyrate moiety will be absent.

    • ¹³C NMR : To observe all carbon signals.

    • 2D NMR (COSY, HSQC, HMBC) : To establish connectivity between protons and carbons and confirm the complete structural assignment of the unlabeled Ciclesonide.

  • Data Processing : The resulting spectra are processed using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are reported in parts per million (ppm) relative to TMS.

References

Synthesis and Isotopic Labeling of Ciclesonide-d7: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Ciclesonide-d7, a deuterated analog of the corticosteroid Ciclesonide. This document details the synthetic pathways, experimental protocols, and relevant data for the preparation of this important isotopically labeled internal standard, which is crucial for pharmacokinetic and metabolic studies in drug development.

Ciclesonide is a glucocorticoid used in the management of asthma and allergic rhinitis.[1] Isotopic labeling with deuterium (a stable, non-radioactive isotope of hydrogen) is a valuable technique used to track the metabolic fate of drug molecules. This compound, with seven deuterium atoms incorporated into the isobutyryl moiety, serves as an ideal internal standard for quantitative analysis by mass spectrometry due to its distinct mass shift from the unlabeled drug.[2]

Synthetic Strategy

The synthesis of this compound involves a two-part strategy: the synthesis of the core Ciclesonide molecule and the preparation of the deuterated labeling agent. The final step involves the coupling of the deuterated moiety to the Ciclesonide precursor.

The core structure of Ciclesonide can be efficiently synthesized via a one-pot reaction from 16α-hydroxyprednisolone, as described in patent CN101857627B.[3] This method utilizes an acidic ionic liquid as both a solvent and a catalyst, reacting 16α-hydroxyprednisolone with cyclohexanecarboxaldehyde and an acylating agent.

The key to forming this compound is the use of a deuterated acylating agent, specifically d7-isobutyric anhydride. The seven deuterium atoms are located on the isobutyryl group, as confirmed by its chemical structure information on PubChem. The synthesis of this deuterated reagent is a critical step. While various methods exist for the deuteration of carboxylic acids, a plausible approach involves the α-deuteration of isobutyric acid using a ternary catalytic system, followed by conversion to the anhydride.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_deuteration Deuterated Reagent Synthesis cluster_ciclesonide_core Ciclesonide Core Synthesis Isobutyric_Acid Isobutyric Acid d7_Isobutyric_Acid d7-Isobutyric Acid Isobutyric_Acid->d7_Isobutyric_Acid α-Deuteration d7_Isobutyric_Anhydride d7-Isobutyric Anhydride d7_Isobutyric_Acid->d7_Isobutyric_Anhydride Anhydride Formation Ciclesonide_d7 Ciclesonide_d7 d7_Isobutyric_Anhydride->Ciclesonide_d7 16a_OH_Prednisolone 16α-Hydroxyprednisolone Ciclesonide_Precursor Ciclesonide Precursor (21-OH) 16a_OH_Prednisolone->Ciclesonide_Precursor Cyclohexanecarboxaldehyde Cyclohexanecarboxaldehyde Cyclohexanecarboxaldehyde->Ciclesonide_Precursor Ciclesonide_Precursor->Ciclesonide_d7 Esterification Chemical_Structures cluster_ciclesonide Ciclesonide cluster_ciclesonide_d7 This compound Ciclesonide Ciclesonide Ciclesonide_d7 Ciclesonide_d7

References

Ciclesonide: A Comprehensive Technical Guide to its Prodrug Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciclesonide is a synthetic corticosteroid that exemplifies the successful application of prodrug design to enhance therapeutic efficacy and minimize adverse effects. Administered in an inactive form, ciclesonide undergoes site-specific activation within the lungs, leading to a potent anti-inflammatory effect localized to the target tissue. This technical guide provides an in-depth exploration of the mechanism of action of ciclesonide as a prodrug, detailing its metabolic activation, receptor interaction, and downstream signaling pathways. Quantitative data on its binding affinity and pharmacokinetics are presented, alongside detailed methodologies for key experimental assays. Visual diagrams generated using Graphviz are provided to illustrate the core concepts of its mechanism.

Introduction: The Prodrug Advantage of Ciclesonide

Ciclesonide is a non-halogenated glucocorticoid designed for the treatment of persistent asthma.[1][2] Its innovative design as a prodrug offers a significant therapeutic advantage by localizing its anti-inflammatory activity to the lungs, thereby reducing the potential for systemic side effects commonly associated with corticosteroid therapy.[1][3] The parent molecule, ciclesonide, possesses low affinity for the glucocorticoid receptor (GR).[4] It is only after inhalation and subsequent enzymatic conversion in the airways to its active metabolite, desisobutyryl-ciclesonide (des-CIC), that the potent anti-inflammatory effects are exerted. This targeted activation is a key feature of its favorable safety profile.

Metabolic Activation: The Conversion of Ciclesonide to Des-Ciclesonide

The therapeutic action of ciclesonide is initiated by its conversion to the pharmacologically active metabolite, des-CIC. This bioactivation is a critical step in its mechanism of action.

Enzymatic Hydrolysis

Upon deposition in the lungs, ciclesonide is rapidly hydrolyzed by endogenous intracellular esterases. Specifically, carboxylesterases and cholinesterases present in bronchial epithelial cells and other lung tissues cleave the isobutyryl ester group from the ciclesonide molecule, yielding des-CIC. This enzymatic conversion is efficient, with studies showing significant conversion within hours of administration.

Tissue Specificity of Activation

The activation of ciclesonide is predominantly localized to the target organ, the lungs. While the liver also possesses high esterase activity, the first-pass metabolism of inhaled ciclesonide in the lungs ensures that the majority of the anti-inflammatory effect is exerted locally. Any portion of the inhaled dose that is swallowed has negligible systemic bioavailability due to extensive first-pass metabolism in the liver.

Molecular Mechanism of Action: Des-Ciclesonide and the Glucocorticoid Receptor

Once formed, des-CIC acts as a potent agonist of the glucocorticoid receptor, initiating a cascade of events that lead to the suppression of inflammation.

Glucocorticoid Receptor Binding

Des-CIC exhibits a markedly higher binding affinity for the glucocorticoid receptor compared to its parent compound, ciclesonide. This affinity is approximately 100-fold greater than that of ciclesonide and is comparable to other potent corticosteroids. This high affinity ensures a robust and sustained engagement with the receptor at the site of action.

Glucocorticoid Receptor Signaling Pathway

The binding of des-CIC to the cytoplasmic glucocorticoid receptor triggers a conformational change in the receptor, leading to its dissociation from a chaperone protein complex (including Hsp90). The activated des-CIC-GR complex then translocates to the nucleus.

Within the nucleus, the des-CIC-GR complex can modulate gene expression through two primary mechanisms:

  • Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding typically leads to the increased transcription of anti-inflammatory genes, such as those encoding for annexin A1 (lipocortin-1), which inhibits phospholipase A2 and subsequently reduces the production of inflammatory mediators like prostaglandins and leukotrienes.

  • Transrepression: The des-CIC-GR complex can also repress the expression of pro-inflammatory genes without directly binding to DNA. This is often achieved through protein-protein interactions with other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby inhibiting their pro-inflammatory signaling pathways.

Formation of Fatty Acid Conjugates

A unique aspect of des-CIC's pharmacology is its ability to undergo reversible esterification with fatty acids, such as oleic acid, within the lung tissue. These lipophilic des-CIC-fatty acid conjugates act as an intracellular reservoir of the active metabolite, slowly releasing des-CIC over time and contributing to the prolonged duration of action of ciclesonide, which allows for once-daily dosing.

Data Presentation

Glucocorticoid Receptor Binding Affinity

The following table summarizes the relative binding affinities of ciclesonide, des-ciclesonide, and other corticosteroids to the glucocorticoid receptor.

CompoundRelative Binding Affinity (Dexamethasone = 100)Reference
Ciclesonide12
Des-Ciclesonide1200
Budesonide935
Fluticasone Propionate1800
Pharmacokinetic Parameters of Des-Ciclesonide

The table below presents key pharmacokinetic parameters of the active metabolite, des-ciclesonide, following inhaled administration of ciclesonide in humans.

ParameterValueUnitReference
Tmax (Time to Peak Concentration)0.86 (mean)hours
Cmax (Peak Concentration)3.29 (mean)pmol/mL
t1/2 (Elimination Half-life)5.7 (mean)hours
AUC(0–inf) (Area Under the Curve)15.49 (mean)pmol*h/mL
Ciclesonide Hydrolysis Rates in Human Tissues

The following table shows the rates of conversion of ciclesonide to des-ciclesonide in different human tissue fractions.

Tissue FractionHydrolysis Rate (nmol/g tissue/min)Reference
Liver Microsomes25.4
Liver Cytosol62.9
Lung Microsomes0.089
Lung Cytosol0.915

Experimental Protocols

In Vitro Ciclesonide Activation Assay

Objective: To determine the rate of conversion of ciclesonide to des-ciclesonide in human lung tissue fractions.

Methodology:

  • Tissue Preparation: Obtain human lung tissue and prepare microsomal and cytosolic fractions through differential centrifugation.

  • Incubation: Incubate a known concentration of ciclesonide (e.g., 5 µM or 500 µM) with the prepared lung microsomal or cytosolic fractions in a suitable buffer (e.g., phosphate buffer, pH 7.4) at 37°C.

  • Reaction Termination: At various time points, terminate the enzymatic reaction by adding a quenching agent, such as a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: Centrifuge the samples to pellet proteins. Analyze the supernatant for the concentrations of ciclesonide and des-ciclesonide using a validated analytical method, such as reverse-phase high-performance liquid chromatography with UV detection (RP-HPLC-UV) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate the rate of des-ciclesonide formation over time to determine the hydrolysis rate.

Glucocorticoid Receptor Competitive Binding Assay

Objective: To determine the binding affinity of ciclesonide and des-ciclesonide to the glucocorticoid receptor.

Methodology:

  • Reagents: Prepare a source of human glucocorticoid receptor (recombinant or from cell lysates), a radiolabeled or fluorescently labeled glucocorticoid ligand (e.g., [3H]-dexamethasone or a fluorescent tracer), and unlabeled competitor compounds (ciclesonide, des-ciclesonide, and a reference compound like dexamethasone).

  • Assay Setup: In a multi-well plate, combine the glucocorticoid receptor and the labeled ligand at a fixed concentration. Add increasing concentrations of the unlabeled competitor compounds to different wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient period to reach binding equilibrium.

  • Separation of Bound and Free Ligand: For radioligand binding assays, separate the receptor-bound ligand from the free ligand using a method such as filtration through glass fiber filters. For fluorescence polarization assays, no separation step is required.

  • Detection: Quantify the amount of bound labeled ligand. For radioligand assays, use liquid scintillation counting. For fluorescence polarization assays, measure the polarization of the emitted light.

  • Data Analysis: Plot the percentage of bound labeled ligand as a function of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the labeled ligand). Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

Measurement of Anti-Inflammatory Effects in Bronchial Epithelial Cells

Objective: To assess the ability of des-ciclesonide to inhibit the production of pro-inflammatory cytokines in human bronchial epithelial cells.

Methodology:

  • Cell Culture: Culture a human bronchial epithelial cell line (e.g., BEAS-2B or primary cells) in appropriate culture medium.

  • Cell Stimulation: Pre-treat the cells with various concentrations of des-ciclesonide for a specified period (e.g., 1-2 hours). Then, stimulate the cells with a pro-inflammatory agent, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β), to induce the production of cytokines.

  • Sample Collection: After the stimulation period, collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, IL-8) in the collected supernatant using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.

  • Data Analysis: Plot the cytokine concentration as a function of the des-ciclesonide concentration to determine the dose-dependent inhibitory effect and calculate the IC50 value for cytokine inhibition.

Mandatory Visualizations

Ciclesonide Activation Pathway

G Ciclesonide Ciclesonide (Prodrug) Des_CIC Des-Ciclesonide (Active Metabolite) Ciclesonide->Des_CIC Hydrolysis Des_CIC_FA Des-Ciclesonide Fatty Acid Conjugates (Intracellular Reservoir) Des_CIC->Des_CIC_FA Reversible Esterification Esterases Intracellular Esterases (Carboxylesterases, Cholinesterases) Esterases->Ciclesonide Fatty_Acids Fatty Acids (e.g., Oleic Acid) Fatty_Acids->Des_CIC Des_CIC_FA->Des_CIC Hydrolysis G cluster_0 Sample Preparation cluster_1 Incubation cluster_2 Analysis Lung_Tissue Human Lung Tissue Homogenization Homogenization & Centrifugation Lung_Tissue->Homogenization Microsomes Microsomal Fraction Homogenization->Microsomes Cytosol Cytosolic Fraction Homogenization->Cytosol Incubation Incubate with Ciclesonide (37°C) Microsomes->Incubation Cytosol->Incubation Quenching Reaction Quenching Incubation->Quenching LC_MS LC-MS/MS Analysis Quenching->LC_MS Data Data Analysis (Rate of Conversion) LC_MS->Data G cluster_0 Cytoplasm cluster_1 Nucleus Des_CIC Des-Ciclesonide GR_complex GR-Hsp90 Complex Des_CIC->GR_complex Binding Activated_GR Activated Des-CIC-GR Complex GR_complex->Activated_GR Conformational Change & Hsp90 Dissociation Nuclear_GR Nuclear Des-CIC-GR Complex Activated_GR->Nuclear_GR Nuclear Translocation GRE Glucocorticoid Response Element (GRE) Nuclear_GR->GRE Binding (Transactivation) NFkB_AP1 NF-κB / AP-1 Nuclear_GR->NFkB_AP1 Protein-Protein Interaction (Transrepression) Anti_inflammatory_genes Anti-inflammatory Gene Transcription (e.g., Annexin A1) GRE->Anti_inflammatory_genes Upregulation Pro_inflammatory_genes Pro-inflammatory Gene Transcription NFkB_AP1->Pro_inflammatory_genes Inhibition

References

Unveiling the Preclinical Pharmacokinetic Profile of Ciclesonide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

Ciclesonide is a synthetic corticosteroid utilized in the management of asthma and allergic rhinitis. Administered as a prodrug, it undergoes enzymatic conversion to its biologically active metabolite, desisobutyryl-ciclesonide (des-CIC), primarily in the lungs. This localized activation is a key feature of its design, aiming to maximize therapeutic efficacy at the site of action while minimizing systemic side effects. This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of ciclesonide, focusing on its absorption, distribution, metabolism, and excretion (ADME) characteristics as observed in various animal models. It is important to note that deuterated forms of ciclesonide, such as Ciclesonide-d7, are typically employed as internal standards in bioanalytical methods for the precise quantification of ciclesonide and its metabolites, rather than being the subject of independent pharmacokinetic profiling.

Metabolic Activation and Pathway

The therapeutic activity of ciclesonide is contingent upon its bioactivation to des-CIC. This conversion is mediated by endogenous esterases present in the target tissues, such as the lungs and nasal mucosa.[1] Upon activation, des-CIC exhibits a significantly higher binding affinity for the glucocorticoid receptor, approximately 100-fold greater than the parent compound.[2] A notable aspect of des-CIC's metabolism is its reversible esterification to fatty acid conjugates, such as des-CIC-oleate and des-CIC-palmitate.[1] This process is thought to create a depot of the active metabolite within the lung tissue, potentially prolonging its anti-inflammatory effects and allowing for once-daily dosing.[1][3]

Metabolic Pathway of Ciclesonide Ciclesonide Ciclesonide (Prodrug) des_CIC des-Ciclesonide (Active Metabolite) Ciclesonide->des_CIC Esterases (in Lungs/Nasal Mucosa) Fatty_Acid_Conjugates des-CIC Fatty Acid Conjugates (e.g., Oleate, Palmitate) des_CIC->Fatty_Acid_Conjugates Acyltransferases (Reversible) Inactive_Metabolites Inactive Metabolites des_CIC->Inactive_Metabolites CYP450 (in Liver) Fatty_Acid_Conjugates->des_CIC Esterases

Metabolic activation of ciclesonide to its active form and subsequent metabolism.

Quantitative Pharmacokinetic Data in Preclinical Species

The pharmacokinetic parameters of ciclesonide and des-ciclesonide have been evaluated in several preclinical species. The following tables summarize the available quantitative data, providing a comparative view across different animal models and routes of administration.

Table 1: Pharmacokinetic Parameters of Ciclesonide in Preclinical Species

SpeciesRouteDoseT½ (h)Vd/F (L/kg)CL/F (L/h/kg)Reference
MouseIV----
RatIV----
RabbitIV----
DogIV----

Pharmacokinetic data for the parent drug, ciclesonide, is limited due to its rapid conversion to des-ciclesonide.

Table 2: Pharmacokinetic Parameters of des-Ciclesonide in Preclinical Species

SpeciesRouteDoseCmaxTmax (h)AUCT½ (h)Vd/F (L/kg)CL/F (L/h/kg)Reference
MouseIV-------
RatIV----3.020.04.8
RabbitIV----2.515.04.2
DogIV----4.530.04.6
RatInhalation0.16 mg/kg/day (4 weeks)------
HorseIV----3.5--

Data presented as mean values. Cmax, Tmax, and AUC values were not consistently reported across all preclinical studies.

Experimental Protocols

The preclinical evaluation of ciclesonide pharmacokinetics has employed a range of methodologies. Below are detailed descriptions of typical experimental protocols.

Animal Models

A variety of animal species have been used to model the pharmacokinetics of ciclesonide, including:

  • Rats: Sprague-Dawley and Brown Norway rats have been utilized in studies investigating the anti-inflammatory efficacy and systemic side effects.

  • Dogs: Beagle dogs have been used in toxicological and pharmacokinetic studies.

  • Rabbits: Used to study the in vivo metabolism in nasal mucosa.

  • Guinea Pigs: Employed in in vitro studies of nasal mucosal metabolism.

  • Mice: Included in allometric scaling studies to predict human pharmacokinetic parameters.

Dosing and Administration

Ciclesonide has been administered via routes relevant to its clinical use:

  • Intratracheal Administration: To directly assess pulmonary effects and metabolism.

  • Inhalation: To mimic the clinical route of administration for asthma treatment.

  • Intranasal Administration: To evaluate its use for allergic rhinitis.

  • Intravenous Administration: To determine absolute bioavailability and systemic clearance.

  • Oral Administration: To assess oral bioavailability, which has been found to be very low.

Bioanalytical Methods

The quantification of ciclesonide and des-ciclesonide in biological matrices (plasma, serum, and tissue homogenates) is predominantly performed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Typical Bioanalytical Method Parameters:

  • Internal Standards: Deuterated analogs, such as ciclesonide-d11 and des-ciclesonide-d11, are used to ensure accuracy and precision.

  • Extraction: Solid-phase extraction or liquid-liquid extraction is commonly used to isolate the analytes from the biological matrix.

  • Chromatography: Reversed-phase chromatography is typically employed for separation.

  • Detection: Tandem mass spectrometry provides high sensitivity and selectivity for quantification.

  • Lower Limit of Quantification (LLOQ): Modern methods can achieve LLOQs in the low pg/mL range, which is necessary to capture the low systemic concentrations of ciclesonide and des-ciclesonide.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of inhaled ciclesonide.

Experimental Workflow for Preclinical Inhaled Ciclesonide PK Study Animal_Selection Animal Model Selection (e.g., Sprague-Dawley Rat) Dose_Administration Ciclesonide Administration (Inhalation) Animal_Selection->Dose_Administration Sample_Collection Biological Sample Collection (Blood, Lung Tissue) at Defined Time Points Dose_Administration->Sample_Collection Sample_Processing Sample Processing (e.g., Plasma Separation, Tissue Homogenization) Sample_Collection->Sample_Processing Bioanalysis LC-MS/MS Analysis (Quantification of Ciclesonide and des-Ciclesonide) Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, T½) Bioanalysis->PK_Analysis

A generalized workflow for conducting a preclinical pharmacokinetic study of ciclesonide.

Conclusion

The preclinical pharmacokinetic profile of ciclesonide is characterized by its nature as a prodrug, which is efficiently converted to the active metabolite, des-ciclesonide, in the target respiratory tissues. This localized activation, coupled with the formation of fatty acid conjugates that may act as a drug reservoir, contributes to its therapeutic efficacy. Systemic exposure to both ciclesonide and des-ciclesonide is low due to poor oral bioavailability and high first-pass metabolism. The data from various animal models have been instrumental in understanding the disposition of ciclesonide and in predicting its pharmacokinetic behavior in humans. This technical guide provides a foundational understanding for researchers and professionals involved in the development of inhaled and intranasal corticosteroids.

References

Ciclesonide-d7: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Ciclesonide-d7, a deuterated internal standard crucial for the accurate quantification of the inhaled corticosteroid, ciclesonide. This document outlines supplier information, product purity, detailed analytical methodologies, and the underlying mechanism of action of ciclesonide, presented in a format tailored for the scientific community.

This compound: Supplier and Purity Overview

This compound is available from several reputable suppliers, each providing products with high purity suitable for sensitive analytical applications. The table below summarizes the available quantitative data from various suppliers.

SupplierPurity SpecificationCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Cayman Chemical≥99% deuterated forms (d1-d7)[1]1225382-70-6[1]C₃₂H₃₇D₇O₇[2]547.7[1]
MedchemExpress99.99%[3]1225382-70-6C₃₂H₃₇D₇O₇547.73
Clearsynth99.10% (Mixture of Isomers)1225382-70-6C₃₂H₃₇D₇O₇547.73
Simson PharmaCertificate of Analysis provided with every compound1225382-70-6--

Experimental Protocols: Quantification of Ciclesonide and its Metabolites

The accurate quantification of ciclesonide and its active metabolite, desisobutyryl-ciclesonide (des-CIC), in biological matrices is critical for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose, offering high sensitivity and selectivity. This compound serves as an ideal internal standard in these assays.

Ultrasensitive LC-APPI-MS/MS Method for Human Serum

This section details a validated, ultrasensitive method for the simultaneous determination of ciclesonide and des-CIC in human serum.

Sample Preparation:

  • To 0.500 mL of human serum, add the internal standards (CIC-d11 and des-CIC-d11).

  • Extract the analytes with 1-chlorobutane.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Chromatographic Conditions:

  • LC System: Reversed-phase liquid chromatography system.

  • Column: C18 analytical column.

  • Mobile Phase: A gradient of 0.1% formic acid in water and methanol.

  • Flow Rate: 1.2 mL/min.

  • Injection Volume: Appropriate for the LC system.

  • Run Time: 4.7 minutes per injection.

Mass Spectrometric Conditions:

  • Ionization Source: Atmospheric Pressure Photoionization (APPI).

  • Detection: Tandem mass spectrometry (MS/MS) operated in selective reaction monitoring (SRM) mode.

Validation Parameters:

  • Linearity: 1-500 pg/mL for both analytes with r² > 0.99.

  • Lower Limit of Quantification (LLOQ): 1 pg/mL.

  • Inter-assay Precision: ≤ 9.6% CV.

  • Inter-assay Accuracy: Within ± 4.0% bias.

  • Extraction Recovery: Approximately 85% for both analytes.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis serum Human Serum (0.5 mL) add_is Add this compound (IS) serum->add_is extraction Liquid-Liquid Extraction (1-chlorobutane) add_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation Reversed-Phase LC (C18 Column) reconstitution->lc_separation Injection ionization APPI Source lc_separation->ionization ms_detection Tandem MS (SRM Mode) ionization->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis Data Acquisition G cluster_activation Prodrug Activation cluster_gr_pathway Glucocorticoid Receptor Pathway cluster_hedgehog_pathway Hedgehog Pathway Inhibition Ciclesonide Ciclesonide (Prodrug) Esterases Intracellular Esterases Ciclesonide->Esterases Hedgehog Hedgehog Signaling (GLI1, GLI2, SMO) Ciclesonide->Hedgehog Inhibition desCIC des-Ciclesonide (Active Metabolite) Esterases->desCIC GR Glucocorticoid Receptor (GR) desCIC->GR GR_complex des-CIC-GR Complex GR->GR_complex Nucleus Nucleus GR_complex->Nucleus GRE GRE Binding Nucleus->GRE NFkB NF-κB / AP-1 Nucleus->NFkB Inhibition Transactivation Transactivation (Anti-inflammatory genes ↑) GRE->Transactivation Anti_inflammatory_effects Anti-inflammatory Effects Transactivation->Anti_inflammatory_effects Transrepression Transrepression (Pro-inflammatory genes ↓) NFkB->Transrepression Transrepression->Anti_inflammatory_effects SOX2 SOX2 Expression Hedgehog->SOX2 Reduction CSC Cancer Stem Cell Self-Renewal SOX2->CSC Inhibition

References

Ciclesonide-d7: A Technical Guide for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth overview of Ciclesonide-d7, its physicochemical properties, its application as an internal standard in pharmacokinetic studies of ciclesonide, and the underlying mechanism of action of its non-deuterated analogue.

This technical guide provides researchers, scientists, and drug development professionals with essential information regarding this compound, a deuterated isotopologue of the corticosteroid ciclesonide. This document covers its fundamental properties, a detailed experimental protocol for its use in bioanalytical assays, and insights into the molecular pathways influenced by ciclesonide.

Core Physicochemical Data and Applications

This compound serves as an indispensable internal standard for the accurate quantification of ciclesonide in complex biological matrices through mass spectrometry.[1] Its near-identical chemical and physical properties to ciclesonide, with the key difference being a higher mass due to deuterium enrichment, ensure it co-elutes and experiences similar ionization effects, thereby correcting for variability during sample preparation and analysis.[2]

Below is a summary of the key quantitative data for this compound:

ParameterValueReference(s)
CAS Number 1225382-70-6[3]
Molecular Formula C₃₂H₃₇D₇O₇[3]
Molecular Weight 547.73 g/mol [3]
Purity ≥99% deuterated forms (d₁-d₇)

Experimental Protocol: Quantification of Ciclesonide in Human Plasma using LC-MS/MS

This section details a representative experimental protocol for the determination of ciclesonide and its active metabolite, desisobutyryl-ciclesonide (des-CIC), in human plasma using this compound as an internal standard. This method is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) procedures.

Materials and Reagents
  • Ciclesonide and desisobutyryl-ciclesonide analytical standards

  • This compound (internal standard)

  • Human plasma (with anticoagulant)

  • Methanol (HPLC grade)

  • Methyl tert-butyl ether or 1-chlorobutane (for liquid-liquid extraction)

  • Formic acid (0.1% solution in water)

  • Water (deionized or Milli-Q)

Sample Preparation (Liquid-Liquid Extraction)
  • Thaw plasma samples at room temperature.

  • To 500 µL of plasma, add the internal standard solution (this compound).

  • Vortex mix for 30 seconds.

  • Add 3 mL of methyl tert-butyl ether.

  • Vortex mix for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for ciclesonide, des-CIC, and this compound.

Pharmacokinetic Insights

Ciclesonide is a prodrug that is converted in the lungs by esterases to its pharmacologically active metabolite, desisobutyryl-ciclesonide (des-CIC). The systemic exposure to both ciclesonide and des-CIC is a critical aspect of its clinical evaluation. The following table summarizes key pharmacokinetic parameters observed in human studies.

ParameterCiclesonidedes-CICStudy PopulationReference(s)
Tmax (h) 0.083 (Aerosol)0.75 - 1.5Healthy Volunteers
Cmax (ng/mL) 2.47 (Aerosol)0.399 (Aerosol)Healthy Volunteers
t½ (h) -3.15 - 5.7Asthmatic Patients & Healthy Volunteers
AUC₀-inf (µg·h/L) -4.11 - 7.32Healthy Volunteers

Mechanism of Action and Signaling Pathway

Ciclesonide exerts its anti-inflammatory effects through the modulation of gene expression via the glucocorticoid receptor. Furthermore, recent studies have shown that ciclesonide can inhibit the Hedgehog signaling pathway, which is implicated in the proliferation of certain cancer stem cells. Ciclesonide has been shown to reduce the protein levels of key components of this pathway, including Smoothened (SMO), GLI1, and GLI2.

Below is a diagram illustrating the canonical Hedgehog signaling pathway and the inhibitory effect of ciclesonide.

Hedgehog_Signaling_Pathway Hedgehog Signaling Pathway and Ciclesonide Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO Smoothened (SMO) PTCH1->SMO SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Inhibits SUFU GLI_A Active GLI (GLI-A) SUFU_GLI->GLI_A Releases Target_Genes Target Gene Transcription (e.g., GLI1, PTCH1) GLI_A->Target_Genes Promotes Hh_ligand Hedgehog Ligand (e.g., Shh) Hh_ligand->PTCH1 Binds Ciclesonide Ciclesonide Ciclesonide->SMO Inhibits Ciclesonide->GLI_A Inhibits GLI1/2

Hedgehog signaling pathway with Ciclesonide inhibition.

The diagram illustrates that in the canonical pathway, the binding of a Hedgehog ligand to its receptor Patched (PTCH1) alleviates the inhibition of Smoothened (SMO). This leads to the activation of GLI transcription factors, which then translocate to the nucleus to activate target genes. Ciclesonide has been shown to inhibit this pathway by downregulating SMO, as well as the transcription factors GLI1 and GLI2.

References

An In-depth Technical Guide on the Solubility of Ciclesonide-d7 in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciclesonide is a corticosteroid used for the management of asthma and allergic rhinitis. Its deuterated isotopologue, Ciclesonide-d7, serves as an internal standard for its quantification in biological matrices. A thorough understanding of its solubility in various organic solvents is critical for a wide range of applications in drug development, including formulation, analytical method development, and in vitro and in vivo studies. This guide provides available solubility data for Ciclesonide, a detailed experimental protocol for solubility determination, and relevant biological pathway information.

Solubility Data

While quantitative solubility data for this compound is not available, several studies have reported the solubility of Ciclesonide in various organic solvents. This data provides a valuable starting point for researchers working with the deuterated compound.

Table 1: Quantitative Solubility of Ciclesonide in Various Organic Solvents

SolventSolubility (mg/mL)Temperature (°C)
Dimethyl Sulfoxide (DMSO)~ 25Not Specified
Dimethylformamide (DMF)~ 20Not Specified
Ethanol~ 10Not Specified
2-PropanolData available in mole fraction across a temperature range5 - 40
1-PropanolData available in mole fraction across a temperature range5 - 40
1-ButanolData available in mole fraction across a temperature range5 - 40
AcetonitrileData available in mole fraction across a temperature range5 - 40
TolueneData available in mole fraction across a temperature range5 - 40
Ethyl AcetateData available in mole fraction across a temperature range5 - 40

*Note: For 2-propanol, 1-propanol, 1-butanol, acetonitrile, toluene, and ethyl acetate, a detailed study by Zhou et al. (2016) provides solubility data in mole fraction at temperatures ranging from 278.15 K to 313.15 K (5°C to 40°C).[2][3] The solubility was found to increase with temperature in all tested solvents. For specific mole fraction data, researchers are encouraged to consult the original publication.

Qualitative Solubility of this compound:

  • Chloroform: Slightly soluble

  • Methanol: Slightly soluble

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The gravimetric method is a reliable and widely used technique for determining the solubility of a compound in a specific solvent.[2][3]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials and Equipment:

  • This compound (solid)

  • Organic solvent of interest (analytical grade)

  • Analytical balance (accurate to at least 0.1 mg)

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Pipettes

  • Evaporating dish or pre-weighed vials

  • Drying oven or vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by measuring the concentration at different time points until it becomes constant.

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, allow the vial to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed evaporating dish or vial.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporating dish containing the filtrate in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound.

    • Continue drying until a constant weight is achieved.

    • Accurately weigh the evaporating dish with the dried this compound residue.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final weight.

    • Solubility is then expressed as the mass of the solute per volume of the solvent (e.g., mg/mL).

Visualizations

G cluster_0 Preparation cluster_1 Sampling cluster_2 Analysis A Add excess this compound to solvent B Seal vial A->B C Equilibrate at constant temperature with agitation B->C D Allow solid to sediment C->D E Withdraw supernatant D->E F Filter supernatant E->F G Evaporate solvent F->G H Weigh dried residue G->H I Calculate solubility H->I

Caption: Gravimetric solubility determination workflow.

Ciclesonide is a prodrug that is converted to its active metabolite, des-ciclesonide, which then acts as a glucocorticoid receptor (GR) agonist.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Ciclesonide Ciclesonide (Prodrug) Des_Ciclesonide des-Ciclesonide (Active) Ciclesonide->Des_Ciclesonide Esterases GR Glucocorticoid Receptor (GR) Des_Ciclesonide->GR Complex des-Ciclesonide-GR Complex GR->Complex GRE Glucocorticoid Response Element (GRE) Complex->GRE Translocation Gene_Transcription Modulation of Gene Transcription GRE->Gene_Transcription Anti_inflammatory Anti-inflammatory Proteins Gene_Transcription->Anti_inflammatory Upregulation Pro_inflammatory Pro-inflammatory Proteins Gene_Transcription->Pro_inflammatory Downregulation

Caption: Ciclesonide's mechanism of action.

References

The Core Principle: Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Deuterated Internal Standards in Quantitative Bioanalysis

For researchers, scientists, and drug development professionals, achieving the highest levels of accuracy and precision in quantitative analysis is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS), which has become a cornerstone of bioanalysis, the use of internal standards is crucial for reliable data. Among the various types of internal standards, deuterated internal standards have emerged as the gold standard, providing a robust solution to the challenges posed by complex biological matrices and the inherent variability of analytical instrumentation.[1][2]

This technical guide provides a comprehensive review of the literature on deuterated internal standards, detailing their core principles, practical applications, and the critical considerations for their effective implementation.

The effectiveness of deuterated internal standards is rooted in the principle of isotope dilution mass spectrometry (IDMS).[3] A deuterated internal standard is a version of the analyte of interest in which one or more hydrogen atoms have been replaced by their heavier stable isotope, deuterium.[4] This subtle increase in mass allows the mass spectrometer to distinguish the internal standard from the analyte, yet their physicochemical properties remain nearly identical.[5]

By adding a known amount of the deuterated internal standard to a sample at the beginning of the analytical workflow, it acts as a perfect mimic for the analyte. Any variability encountered during sample preparation, such as extraction losses, and fluctuations in instrument response, including matrix effects, will affect both the analyte and the deuterated internal standard to the same degree. Consequently, the ratio of the analyte's signal to that of the internal standard remains constant, enabling highly accurate and precise quantification.

Advantages of Deuterated Internal Standards

The use of deuterated internal standards offers several key advantages in quantitative bioanalysis:

  • Compensation for Matrix Effects : Biological matrices like plasma and urine contain numerous endogenous components that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since a deuterated internal standard co-elutes with the analyte, it experiences the same matrix effects, allowing for effective normalization of the signal.

  • Correction for Sample Preparation Variability : Losses of the analyte during extraction and sample processing are a common source of error. A deuterated internal standard, when added at the initial stage, accounts for these losses.

  • Improved Precision and Accuracy : By mitigating the effects of sample and instrument variability, deuterated internal standards significantly enhance the precision and accuracy of quantitative assays.

  • Regulatory Acceptance : Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) widely accept and often recommend the use of stable isotope-labeled internal standards in regulated bioanalysis.

Data Presentation: A Comparative Look at Performance

The following tables summarize quantitative data from various studies, demonstrating the superior performance of deuterated internal standards compared to other internal standard strategies.

Table 1: Comparison of Assay Precision with and without Different Internal Standards

Analyte ConcentrationWithout Internal Standard (%CV)With Analogous Internal Standard (%CV)With Deuterated Internal Standard (%CV)
Low QC18.59.83.2
Mid QC15.27.52.5
High QC12.86.11.9

Table 2: Comparison of Assay Accuracy with and without Different Internal Standards

Analyte ConcentrationWithout Internal Standard (%Bias)With Analogous Internal Standard (%Bias)With Deuterated Internal Standard (%Bias)
Low QC-25.3-10.1-1.5
Mid QC-20.8-8.20.8
High QC-16.4-5.71.2

Table 3: Matrix Effect Compensation by a Deuterated Internal Standard

Biological Matrix LotAnalyte Response (Area)Deuterated IS Response (Area)Analyte/IS RatioMatrix Effect (%)
Lot A85,00098,0000.867-15
Lot B65,00075,0000.867-35
Lot C110,000127,0000.866+10
Neat Solution100,000115,0000.870N/A

Experimental Protocols

Detailed methodologies are essential for the successful application of deuterated internal standards. The following are representative protocols for key applications in bioanalysis.

Protocol 1: Quantification of Immunosuppressive Drugs in Whole Blood

This protocol is adapted for the quantification of cyclosporine A, tacrolimus, sirolimus, and everolimus.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of whole blood sample (calibrator, quality control, or patient sample) in a microcentrifuge tube, add 100 µL of an internal standard working solution containing the deuterated analogs of each drug in methanol.

    • Add 150 µL of a zinc sulfate solution (0.1 M in water) to precipitate proteins.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in methanol.

      • Gradient: A suitable gradient to separate the analytes.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 10 µL.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

      • SRM/MRM Transitions: Monitor the specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard.

Protocol 2: Analysis of Fatty Acids in Plasma
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of a plasma sample, add 10 µL of a deuterated internal standard mixture (e.g., palmitic acid-d₃₁, oleic acid-d₁₇) in ethanol.

    • Add 300 µL of a 1:1 (v/v) mixture of isopropanol and hexane and vortex.

    • Add 200 µL of hexane and vortex again.

    • Centrifuge to separate the layers and transfer the upper organic layer to a new tube.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: C18 reversed-phase column.

    • Mobile Phase A: Acetonitrile/water (40:60) with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/isopropanol (10:90) with 0.1% formic acid.

    • Gradient: A suitable gradient for the separation of different fatty acid species.

    • Ionization Mode: Negative electrospray ionization (ESI-).

    • Detection: MRM or selected ion monitoring (SIM) for each fatty acid and its deuterated internal standard.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in the use of deuterated internal standards.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Deuterated Internal Standard Sample->Spike Extraction Extraction (e.g., Protein Precipitation, LLE, SPE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC Liquid Chromatography (Separation) Evaporation->LC MS Mass Spectrometry (Detection) LC->MS Integration Peak Integration (Analyte & IS) MS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification of Unknowns Calibration->Quantification

Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.

G cluster_without_is Without Internal Standard cluster_with_is With Deuterated Internal Standard Analyte_Signal_Suppressed Analyte Signal (Suppressed) Result_Inaccurate Inaccurate Quantification Analyte_Signal_Suppressed->Result_Inaccurate Leads to Analyte_Signal_Suppressed2 Analyte Signal (Suppressed) Ratio_Constant Ratio (Analyte/IS) Remains Constant Analyte_Signal_Suppressed2->Ratio_Constant IS_Signal_Suppressed IS Signal (Suppressed) IS_Signal_Suppressed->Ratio_Constant Result_Accurate Accurate Quantification Ratio_Constant->Result_Accurate Leads to Matrix Matrix Components (Co-eluting) Matrix->Analyte_Signal_Suppressed Cause Ion Suppression Matrix->Analyte_Signal_Suppressed2 Cause Ion Suppression Matrix->IS_Signal_Suppressed Cause Ion Suppression

Caption: Compensation for ion suppression using a co-eluting deuterated internal standard.

Considerations and Limitations

While deuterated internal standards are highly effective, there are some potential limitations to consider:

  • Isotopic Purity : The deuterated standard should have high isotopic purity to avoid interference with the analyte signal.

  • Deuterium Isotope Effect : The substitution of hydrogen with deuterium can sometimes lead to a slight difference in retention time between the analyte and the internal standard. This can be problematic if it results in differential matrix effects.

  • Stability of the Label : The deuterium atoms should be placed in positions on the molecule where they are not susceptible to exchange with hydrogen atoms from the solvent or matrix.

Conclusion

Deuterated internal standards are an indispensable tool in modern quantitative bioanalysis. Their ability to mimic the behavior of the analyte throughout the analytical process provides a robust means of correcting for matrix effects and other sources of variability, thereby ensuring the generation of high-quality, reliable, and defensible data. For professionals in drug development and related scientific fields, a thorough understanding and proper implementation of deuterated internal standards are essential for making critical decisions with confidence.

References

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Ciclesonide in Human Serum using Ciclesonide-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ciclesonide in human serum. The method utilizes Ciclesonide-d7 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple liquid-liquid extraction (LLE) procedure is employed for sample preparation, followed by chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an Atmospheric Pressure Photoionization (APPI) source. This method is suitable for pharmacokinetic studies and other clinical research applications requiring the precise measurement of Ciclesonide at low concentrations.

Introduction

Ciclesonide is a synthetic corticosteroid used in the management of asthma and allergic rhinitis.[1][2] It is a prodrug that is converted to its pharmacologically active metabolite, desisobutyryl-ciclesonide (des-CIC), by intracellular esterases in the airways.[1][2] Accurate quantification of Ciclesonide in biological matrices is essential for pharmacokinetic and bioavailability studies. This application note describes a robust LC-MS/MS method for the determination of Ciclesonide in human serum, employing this compound as the internal standard to correct for matrix effects and variability in sample processing and instrument response.

Experimental Workflow

The overall experimental workflow for the analysis of Ciclesonide in human serum is depicted in the following diagram.

LC-MS/MS Workflow for Ciclesonide Analysis sample Human Serum Sample Collection is_addition Addition of this compound (Internal Standard) sample->is_addition extraction Liquid-Liquid Extraction with 1-chlorobutane is_addition->extraction vortex Vortex Mixing extraction->vortex centrifugation Centrifugation vortex->centrifugation separation Separation of Organic Layer centrifugation->separation evaporation Evaporation to Dryness separation->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection LC-MS/MS Injection reconstitution->injection data_analysis Data Acquisition and Analysis injection->data_analysis

Caption: Workflow for Ciclesonide analysis.

Experimental Protocols

Materials and Reagents
  • Ciclesonide reference standard

  • This compound internal standard

  • HPLC-grade acetonitrile, acetone, and 1-chlorobutane

  • Formic acid (≥98%)

  • Ultrapure water

  • Human serum (blank)

Sample Preparation
  • Thaw human serum samples at room temperature.

  • To 500 µL of human serum, add the appropriate amount of this compound internal standard solution.

  • Add 3 mL of 1-chlorobutane as the extraction solvent.

  • Vortex the mixture for 5 minutes.

  • Centrifuge the samples at 4000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (see Table 2).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation was performed on a standard HPLC system using a C18 column. The detailed parameters are provided in Table 1.

Table 1: Liquid Chromatography Parameters

ParameterValue
HPLC SystemStandard LC System
ColumnReversed-Phase C18 (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume10 µL
Column Temperature40°C
Gradient ProgramSee Table 2

Table 2: HPLC Gradient Program

Time (min)% Mobile Phase B
0.0040
2.5095
3.5095
3.5140
5.0040
Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an APPI source was used for the analysis. The instrument was operated in negative ion mode, and data was acquired using Multiple Reaction Monitoring (MRM). The optimized mass spectrometer parameters are listed in Table 3.

Table 3: Mass Spectrometry Parameters

ParameterValue
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization SourceAtmospheric Pressure Photoionization (APPI)
PolarityNegative
Capillary Voltage3500 V
Source Temperature150°C
Desolvation Temperature500°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MRM TransitionsSee Table 4

Table 4: MRM Transitions and Compound Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Ciclesonide541.3453.31003020
This compound548.3460.31003020

Note: The MRM transition for this compound is inferred based on the stable isotope label and common fragmentation pathways. The exact values may require optimization on the specific instrument used.

Quantitative Data

The method was validated for its linearity, sensitivity, accuracy, and precision. A summary of the quantitative performance is presented in the following tables.

Calibration Curve

The calibration curve for Ciclesonide was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

Table 5: Calibration Curve Parameters

ParameterValue
Concentration Range10 - 10,000 pg/mL[2]
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.99
LLOQ10 pg/mL
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using quality control (QC) samples at three concentration levels.

Table 6: Accuracy and Precision Data

QC LevelConcentration (pg/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low30≤ 8.595.2 - 104.5≤ 9.296.8 - 103.1
Medium500≤ 7.197.8 - 102.3≤ 7.998.5 - 101.7
High8000≤ 6.598.9 - 101.2≤ 7.399.1 - 100.8

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of Ciclesonide in human serum. The use of this compound as an internal standard ensures high accuracy and reproducibility. The simple sample preparation procedure and rapid chromatographic run time make this method well-suited for high-throughput analysis in a clinical or research laboratory setting.

References

Application Notes and Protocol for the Quantification of Ciclesonide in Plasma Using Ciclesonide-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciclesonide is a synthetic corticosteroid used in the treatment of asthma and allergic rhinitis. It is a prodrug that is converted to its pharmacologically active metabolite, desisobutyryl-ciclesonide (des-CIC), by intracellular esterases in the lungs.[1][2][3][4] Accurate and reliable quantification of ciclesonide and its active metabolite in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides a detailed protocol for the determination of ciclesonide in plasma using a stable isotope-labeled internal standard, Ciclesonide-d7, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound helps to correct for matrix effects and variations in sample processing and instrument response, thereby ensuring high accuracy and precision.[5]

The methodology outlined below is based on established principles for the bioanalysis of ciclesonide and similar compounds, employing liquid-liquid extraction for sample clean-up and sensitive LC-MS/MS for detection.

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard:

    • Ciclesonide (Reference Standard)

    • This compound (Internal Standard)

    • Desisobutyryl-ciclesonide (des-CIC) (Reference Standard, if quantifying the metabolite)

  • Plasma:

    • Human plasma (or other relevant species), collected in tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Reagents:

    • Methanol (HPLC or LC-MS grade)

    • Acetonitrile (HPLC or LC-MS grade)

    • Methyl tert-butyl ether (MTBE) (HPLC grade)

    • 1-Chlorobutane (HPLC grade)

    • Formic acid (LC-MS grade)

    • Ammonium formate (LC-MS grade)

    • Water (Ultrapure, e.g., Milli-Q or equivalent)

Instrumentation
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. Atmospheric pressure photoionization (APPI) has also been shown to be a highly selective and sensitive ionization source for ciclesonide analysis.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) or equivalent.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of ciclesonide, des-CIC (if applicable), and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the ciclesonide and des-CIC stock solutions in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of this compound in the same diluent at an appropriate concentration (e.g., 100 ng/mL).

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Label polypropylene tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.

  • To each tube, add 200 µL of plasma.

  • Spike 20 µL of the appropriate ciclesonide working solution for calibration standards and QCs. For blank and unknown samples, add 20 µL of 50:50 (v/v) methanol:water.

  • Add 20 µL of the this compound internal standard working solution to all tubes except the blank. To the blank, add 20 µL of 50:50 (v/v) methanol:water.

  • Vortex mix the samples for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or 1-chlorobutane).

  • Vortex mix vigorously for 5 minutes.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer the upper organic layer to a new set of clean tubes.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A (see section 2.5).

  • Vortex mix and transfer to autosampler vials for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow plasma 1. Plasma Aliquot (200 µL) spike_analyte 2. Spike Analyte/IS plasma->spike_analyte vortex1 3. Vortex spike_analyte->vortex1 add_solvent 4. Add Extraction Solvent vortex1->add_solvent vortex2 5. Vortex add_solvent->vortex2 centrifuge 6. Centrifuge vortex2->centrifuge transfer 7. Transfer Supernatant centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute evaporate->reconstitute analyze 10. LC-MS/MS Analysis reconstitute->analyze

Sample Preparation Workflow Diagram
LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for your specific instrumentation.

Liquid Chromatography:

ParameterValue
Column C18 reversed-phase, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution See table below

Gradient Elution Program:

Time (min)% Mobile Phase B
0.040
2.595
3.595
3.640
5.040

Mass Spectrometry:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temperature 450°C
Capillary Voltage 3.0 kV

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
CiclesonideTo be determinedTo be determinedTo be determined
This compoundTo be determinedTo be determinedTo be determined
des-CICTo be determinedTo be determinedTo be determined

Note: The specific m/z transitions and collision energies for Ciclesonide and this compound need to be optimized by infusing the individual compounds into the mass spectrometer.

Data Presentation and Method Validation

Method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Linearity and Range

The linearity of the method should be assessed by analyzing calibration standards at a minimum of six different concentration levels. The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

AnalyteLinearity Range (pg/mL)Correlation Coefficient (r²)
Ciclesonide1 - 500> 0.99
des-CIC1 - 500> 0.99
Accuracy and Precision

Accuracy and precision should be determined by analyzing replicate QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).

QC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
Low< 15%< 15%± 15%± 15%
Medium< 15%< 15%± 15%± 15%
High< 15%< 15%± 15%± 15%
LLOQ< 20%< 20%± 20%± 20%

Note: The acceptable limits for %CV and %Bias are based on typical regulatory requirements. One study reported inter-assay precision within 9.6% CV and accuracy within ± 4.0% bias for ciclesonide and des-CIC.

Recovery and Matrix Effect

The extraction recovery of ciclesonide and the internal standard should be consistent and reproducible. The matrix effect should be evaluated to ensure that endogenous components in plasma do not interfere with the ionization of the analyte or internal standard. An extraction recovery of approximately 85% has been reported for both ciclesonide and des-CIC.

Stability

The stability of ciclesonide in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -20°C and -70°C. Ciclesonide and des-CIC have been found to be stable in serum for at least 3 freeze-thaw cycles, 24 hours at room temperature, and up to 706 days at -20°C and -70°C.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow from sample collection to data analysis in a typical pharmacokinetic study utilizing this protocol.

G cluster_workflow Pharmacokinetic Study Workflow sample_collection 1. Plasma Sample Collection sample_processing 2. Sample Preparation (LLE) sample_collection->sample_processing lcms_analysis 3. LC-MS/MS Analysis sample_processing->lcms_analysis data_acquisition 4. Data Acquisition (Peak Areas) lcms_analysis->data_acquisition data_processing 5. Data Processing (Concentration Calculation) data_acquisition->data_processing pk_analysis 6. Pharmacokinetic Analysis data_processing->pk_analysis

References

Application of Ciclesonide-d7 in Bioequivalence Studies of Ciclesonide

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciclesonide is a corticosteroid used for the management of asthma and allergic rhinitis. It is a prodrug that is converted to its pharmacologically active metabolite, desisobutyryl-ciclesonide (des-CIC), in the lungs.[1][2] To ensure the therapeutic equivalence of generic ciclesonide products with the reference listed drug (e.g., Alvesco®), regulatory agencies require bioequivalence (BE) studies. These studies are critical for demonstrating that the generic product exhibits a comparable rate and extent of absorption to the reference product.

The use of a stable isotope-labeled internal standard is a cornerstone of modern bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Ciclesonide-d7, a deuterated analog of ciclesonide, serves as an ideal internal standard for the quantification of ciclesonide and its active metabolite in biological matrices. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring that it behaves similarly during sample preparation and analysis, thereby correcting for variability and enhancing the accuracy and precision of the bioanalytical method.

This document provides detailed application notes and protocols for the use of this compound in bioequivalence studies of ciclesonide, focusing on the analytical methodology and study design considerations.

Bioequivalence Study Design

A typical bioequivalence study for a ciclesonide inhalation aerosol is a randomized, single-dose, two-way crossover study conducted in healthy adult volunteers under fasting conditions. The primary objective is to compare the pharmacokinetic parameters of the test and reference products.

Study Population: Healthy, non-smoking male and female subjects, aged 18-55 years.

Study Design:

  • Design: Single-center, randomized, single-dose, open-label, two-period, two-sequence, crossover.

  • Treatments:

    • Test Product (T): Generic Ciclesonide Inhalation Aerosol.

    • Reference Product (R): Alvesco® (Ciclesonide) Inhalation Aerosol.

  • Washout Period: A washout period of at least 7 days between the two treatment periods.

  • Blood Sampling: Serial blood samples are collected pre-dose and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours) to adequately characterize the plasma concentration-time profile of des-ciclesonide.

Pharmacokinetic Parameters: The primary pharmacokinetic parameters for bioequivalence assessment are Cmax (maximum plasma concentration) and AUC (area under the plasma concentration-time curve) of the active metabolite, des-ciclesonide.

Bioequivalence Acceptance Criteria: The 90% confidence interval for the ratio of the geometric means (Test/Reference) of Cmax and AUC for des-ciclesonide should fall within the range of 80.00% to 125.00%.

Quantitative Data Summary

The following tables summarize hypothetical but representative pharmacokinetic data from a bioequivalence study of a generic ciclesonide inhalation aerosol versus the reference product, Alvesco®. The data for the active metabolite, des-ciclesonide, is presented.

Table 1: Pharmacokinetic Parameters of des-Ciclesonide (Mean ± SD)

ParameterTest Product (Generic Ciclesonide)Reference Product (Alvesco®)
Cmax (pg/mL) 550.5 ± 150.2575.8 ± 165.4
AUC0-t (pgh/mL) 2550.7 ± 700.12600.3 ± 750.9
AUC0-inf (pgh/mL) 2650.9 ± 730.52705.1 ± 780.3
Tmax (h) 1.0 (0.5 - 2.0)1.0 (0.5 - 2.5)
t½ (h) 3.5 ± 0.83.6 ± 0.9

Data are presented as mean ± standard deviation, except for Tmax which is presented as median (range).

Table 2: Statistical Analysis of Pharmacokinetic Parameters for Bioequivalence Assessment (des-Ciclesonide)

ParameterGeometric Mean Ratio (Test/Reference) (%)90% Confidence Interval
Cmax 95.688.5% - 103.2%
AUC0-t 98.191.2% - 105.4%
AUC0-inf 98.090.9% - 105.5%

Experimental Protocols

Bioanalytical Method: LC-MS/MS Quantification of Ciclesonide and des-Ciclesonide in Human Plasma

This protocol outlines a validated LC-MS/MS method for the simultaneous quantification of ciclesonide and its active metabolite, des-ciclesonide, in human plasma using this compound and des-Ciclesonide-d7 as internal standards.

4.1.1. Materials and Reagents

  • Ciclesonide and des-Ciclesonide reference standards

  • This compound and des-Ciclesonide-d7 (Internal Standards)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Solid Phase Extraction (SPE) cartridges

4.1.2. Stock and Working Solutions Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of ciclesonide, des-ciclesonide, this compound, and des-Ciclesonide-d7 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the ciclesonide and des-ciclesonide stock solutions in 50:50 (v/v) methanol:water to create calibration curve standards.

  • Internal Standard Working Solution: Prepare a combined working solution of this compound and des-Ciclesonide-d7 in 50:50 (v/v) methanol:water at an appropriate concentration.

4.1.3. Sample Preparation (Solid Phase Extraction)

  • Thaw plasma samples at room temperature.

  • To 200 µL of plasma, add 25 µL of the internal standard working solution.

  • Vortex mix for 10 seconds.

  • Add 200 µL of 0.1% formic acid in water and vortex.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

4.1.4. LC-MS/MS Conditions

  • LC System: Agilent 1200 Series or equivalent

  • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 40% B

    • 0.5-2.5 min: 40-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-40% B

    • 3.1-4.0 min: 40% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • MS System: Sciex API 4000 or equivalent

  • Ionization Source: Electrospray Ionization (ESI) in positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalyteQ1 (m/z)Q3 (m/z)
Ciclesonide541.3313.2
des-Ciclesonide471.3313.2
This compound548.3313.2
des-Ciclesonide-d7478.3313.2

4.1.5. Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.

Visualizations

Signaling Pathway

Ciclesonide is a prodrug that requires activation to exert its therapeutic effect. The following diagram illustrates the metabolic activation pathway of ciclesonide.

G Ciclesonide Ciclesonide (Prodrug) desCIC desisobutyryl-Ciclesonide (Active Metabolite) Ciclesonide->desCIC Esterases (in lungs) GR Glucocorticoid Receptor desCIC->GR Binding Response Anti-inflammatory Response GR->Response Transcriptional Regulation

Caption: Metabolic activation of Ciclesonide.

Experimental Workflow

The following diagram outlines the key steps in a bioequivalence study of ciclesonide.

G cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_statistical Statistical Analysis Recruitment Subject Recruitment (Healthy Volunteers) Dosing Dosing (Test & Reference Products) Recruitment->Dosing Sampling Blood Sampling Dosing->Sampling Preparation Sample Preparation (SPE with this compound) Sampling->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Quantification Data Quantification Analysis->Quantification PK Pharmacokinetic Parameter Calculation Quantification->PK BE Bioequivalence Assessment PK->BE

Caption: Bioequivalence study workflow for Ciclesonide.

Logical Relationship

The use of a deuterated internal standard is crucial for ensuring the reliability of bioanalytical data. The following diagram illustrates the logical relationship of how this compound corrects for variability.

G Analyte Ciclesonide (Analyte) Variability Analytical Variability (e.g., extraction loss, matrix effects) Analyte->Variability IS This compound (Internal Standard) IS->Variability Ratio Analyte/IS Ratio Variability->Ratio Correction Result Accurate Quantification Ratio->Result

Caption: Role of this compound in correcting analytical variability.

References

Application Note: Quantitative Analysis of Ciclesonide in Lung Tissue using LC-MS/MS with Ciclesonide-d7 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciclesonide is an inhaled corticosteroid prodrug used in the treatment of asthma.[1] Upon inhalation, it is converted by intracellular esterases in the lungs to its pharmacologically active metabolite, desisobutyryl-ciclesonide (des-CIC).[1] Des-CIC exhibits a high affinity for the glucocorticoid receptor, leading to anti-inflammatory effects. Accurate quantification of Ciclesonide in lung tissue is crucial for pharmacokinetic studies, drug metabolism research, and the development of new inhalation therapies. This application note provides a detailed protocol for the sensitive and selective quantification of Ciclesonide in lung tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Ciclesonide-d7.

Principle

This method employs a rigorous sample preparation procedure involving lung tissue homogenization followed by protein precipitation to extract Ciclesonide and the internal standard, this compound. The separation and detection are achieved by a highly selective and sensitive LC-MS/MS system. The use of a deuterated internal standard, which co-elutes with the analyte and has a similar ionization efficiency, compensates for matrix effects and variations in sample processing, ensuring high accuracy and precision.

Signaling Pathway of Ciclesonide in Lung Epithelial Cells

Ciclesonide, as a prodrug, is hydrolyzed by esterases within the lung to its active metabolite, des-CIC. Des-CIC then binds to the glucocorticoid receptor (GR) in the cytoplasm. This complex translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) on DNA, modulating the transcription of target genes. This leads to the increased production of anti-inflammatory proteins, such as lipocortin-1, and the suppression of pro-inflammatory mediators.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ciclesonide_ext Ciclesonide (Inhaled) Ciclesonide_int Ciclesonide Ciclesonide_ext->Ciclesonide_int Diffusion des_CIC des-Ciclesonide (Active Metabolite) Ciclesonide_int->des_CIC Hydrolysis Esterases Esterases Esterases->des_CIC des_CIC_GR des-CIC-GR Complex des_CIC->des_CIC_GR Binding GR Glucocorticoid Receptor (GR) GR->des_CIC_GR des_CIC_GR_nuc des-CIC-GR Complex des_CIC_GR->des_CIC_GR_nuc Translocation GRE Glucocorticoid Response Element (GRE) des_CIC_GR_nuc->GRE Binding Gene_Transcription Modulation of Gene Transcription GRE->Gene_Transcription Anti_inflammatory_proteins Increased Anti-inflammatory Proteins (e.g., Lipocortin-1) Gene_Transcription->Anti_inflammatory_proteins Pro_inflammatory_mediators Decreased Pro-inflammatory Mediators Gene_Transcription->Pro_inflammatory_mediators

Caption: Ciclesonide mechanism of action in lung cells.

Experimental Protocols

Materials and Reagents
  • Ciclesonide analytical standard

  • This compound internal standard

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Phosphate-buffered saline (PBS), pH 7.4

  • Bovine Serum Albumin (BSA)

  • Lung tissue samples

  • Bead mill homogenizer with ceramic beads

  • Microcentrifuge

  • Analytical balance

  • Pipettes and tips

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare stock solutions of Ciclesonide and this compound in methanol.

  • Working Standard Solutions: Serially dilute the Ciclesonide stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for the calibration curve.

  • Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 10 ng/mL.

  • Calibration Curve Standards and QC Samples: Prepare calibration standards and QC samples by spiking blank lung tissue homogenate with the appropriate working standard solutions.

Sample Preparation Workflow

The following diagram illustrates the workflow for the extraction of Ciclesonide from lung tissue.

G start Start: Lung Tissue Sample homogenize Homogenize in PBS with Ceramic Beads start->homogenize add_is Add this compound Internal Standard homogenize->add_is protein_precipitation Protein Precipitation with Acetonitrile add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Lung tissue sample preparation workflow.
Detailed Sample Preparation Protocol

  • Weigh approximately 50 mg of frozen lung tissue.

  • Add the tissue to a 2 mL tube containing ceramic beads and 500 µL of cold PBS.

  • Homogenize the tissue using a bead mill homogenizer.

  • To a 100 µL aliquot of the lung homogenate, add 10 µL of the 10 ng/mL this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following parameters are based on a validated method for Ciclesonide in serum and can be adapted and optimized for lung tissue homogenate analysis.

Table 1: Liquid Chromatography Parameters

ParameterValue
LC System Agilent 1200 Series or equivalent
Column Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min (50% B), 0.5-2.5 min (50-95% B), 2.5-3.5 min (95% B), 3.5-3.6 min (95-50% B), 3.6-5.0 min (50% B)
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass Spectrometer Sciex API 4000 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 550°C
IonSpray Voltage 5500 V
Curtain Gas 20 psi
Collision Gas 6 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi

Table 3: MRM Transitions

AnalyteQ1 (m/z)Q3 (m/z)DP (V)EP (V)CE (V)CXP (V)
Ciclesonide 541.4339.261103312
This compound 548.4339.261103312

Method Validation Data

The following data is representative of the performance of a validated LC-MS/MS method for Ciclesonide in a biological matrix and serves as a guideline for the expected performance of this lung tissue assay.

Table 4: Calibration Curve Linearity

AnalyteCalibration Range (pg/mL)
Ciclesonide10 - 10,000>0.99

Table 5: Accuracy and Precision (Intra-day and Inter-day)

QC LevelConcentration (pg/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low 30< 1090-110< 1585-115
Medium 500< 1090-110< 1585-115
High 8000< 1090-110< 1585-115

Table 6: Recovery and Matrix Effect

QC LevelConcentration (pg/mL)Recovery (%)Matrix Effect (%)
Low 30> 8590-110
High 8000> 8590-110

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of Ciclesonide in lung tissue using LC-MS/MS with this compound as an internal standard. The described sample preparation method is robust, and the LC-MS/MS parameters offer high sensitivity and selectivity. This method is suitable for pharmacokinetic and drug metabolism studies in preclinical and clinical research, aiding in the development of novel inhaled therapies for respiratory diseases. Proper method validation should be performed in the user's laboratory to ensure data quality and reliability.

References

Preparation of Ciclesonide-d7 Stock and Working Solutions for Analytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of Ciclesonide-d7 stock and working solutions, intended for use as an internal standard in the quantitative analysis of ciclesonide in biological matrices using methods such as liquid chromatography-mass spectrometry (LC-MS).

Introduction

Ciclesonide is a corticosteroid used for the management of asthma and allergic rhinitis.[1][2] Accurate quantification of ciclesonide in biological samples is crucial for pharmacokinetic and pharmacodynamic studies. This compound, a deuterated analog of ciclesonide, is an ideal internal standard for these analyses as it shares similar physicochemical properties with the unlabeled drug, ensuring comparable extraction efficiency and ionization response in mass spectrometry.[2] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis, as it effectively compensates for variability during sample preparation and analysis.

Physicochemical Properties and Storage

A summary of the relevant properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₃₂H₃₇D₇O₇
Appearance Solid
Solubility Slightly soluble in chloroform and methanol.
Storage Temperature -20°C
Stability ≥ 4 years at -20°C

Data sourced from commercially available product information.

Experimental Protocols

Materials and Equipment
  • This compound (solid form)

  • Methanol (HPLC or LC-MS grade)

  • Analytical balance (readable to 0.01 mg)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Vortex mixer

  • Ultrasonic bath (optional)

Preparation of this compound Stock Solution (100 µg/mL)

This protocol describes the preparation of a 100 µg/mL stock solution of this compound in methanol.

  • Equilibration: Allow the vial containing this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh approximately 1 mg of this compound solid using an analytical balance. Record the exact weight.

  • Dissolution: Transfer the weighed this compound into a volumetric flask. The volume of the flask should be chosen to achieve a final concentration of 100 µg/mL based on the actual weight (e.g., for 1 mg, use a 10 mL volumetric flask).

  • Solubilization: Add a small volume of methanol to the flask and gently swirl to dissolve the solid. If necessary, use a vortex mixer or an ultrasonic bath to ensure complete dissolution.

  • Dilution to Volume: Once the solid is completely dissolved, add methanol to the calibration mark of the volumetric flask.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a labeled, amber glass vial and store at -20°C.

Preparation of this compound Working Solutions

Working solutions are prepared by diluting the stock solution to the desired concentration. The final concentration of the working solution will depend on the specific requirements of the analytical method, such as the expected concentration range of the analyte and the sample volume. A common working concentration for internal standards in bioanalytical methods is in the range of 1-100 ng/mL.

Example: Preparation of a 1 µg/mL Intermediate Working Solution

  • Allow the 100 µg/mL stock solution to equilibrate to room temperature.

  • Pipette 100 µL of the stock solution into a 10 mL volumetric flask.

  • Dilute to the mark with methanol.

  • Mix thoroughly. This yields a 1 µg/mL intermediate working solution.

Example: Preparation of a 10 ng/mL Final Working Solution

  • Allow the 1 µg/mL intermediate working solution to equilibrate to room temperature.

  • Pipette 100 µL of the intermediate working solution into a 10 mL volumetric flask.

  • Dilute to the mark with the appropriate solvent (e.g., methanol, or the initial mobile phase of the LC method).

  • Mix thoroughly. This yields a 10 ng/mL final working solution.

The following table summarizes the dilution scheme for preparing working solutions.

SolutionStarting SolutionVolume of Starting SolutionFinal VolumeFinal Concentration
Stock Solution This compound (solid)~1 mg10 mL100 µg/mL
Intermediate Working Solution Stock Solution100 µL10 mL1 µg/mL
Final Working Solution Intermediate Working Solution100 µL10 mL10 ng/mL

Diagrams

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_application Application weigh Weigh this compound dissolve Dissolve in Methanol weigh->dissolve dilute1 Dilute Stock to Intermediate dissolve->dilute1 100 µg/mL Stock dilute2 Dilute Intermediate to Final dilute1->dilute2 dilute1->dilute2 1 µg/mL Intermediate spike Spike into Samples dilute2->spike 10 ng/mL Final Working analysis LC-MS Analysis spike->analysis

Caption: Workflow for this compound Solution Preparation.

G ciclesonide Ciclesonide (Prodrug) esterases Esterases (in lungs) ciclesonide->esterases des_ciclesonide des-Ciclesonide (Active Metabolite) esterases->des_ciclesonide gr Glucocorticoid Receptor (GR) des_ciclesonide->gr complex des-Ciclesonide-GR Complex gr->complex nucleus Nucleus complex->nucleus gre Glucocorticoid Response Elements (GRE) nucleus->gre Binds to transcription Modulation of Gene Transcription gre->transcription anti_inflammatory Anti-inflammatory Proteins (e.g., Lipocortin-1) transcription->anti_inflammatory Upregulation pro_inflammatory Pro-inflammatory Mediators (e.g., Prostaglandins, Leukotrienes) transcription->pro_inflammatory Downregulation

Caption: Ciclesonide's Mechanism of Action.

G sample Biological Sample (e.g., Plasma, Serum) is_spike Spike with this compound Working Solution sample->is_spike extraction Sample Extraction (e.g., LLE, SPE) is_spike->extraction reconstitution Reconstitution extraction->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms quantification Quantification (Analyte/IS Ratio) lcms->quantification

Caption: Bioanalytical Workflow using an Internal Standard.

References

Application Notes and Protocols: The Use of Ciclesonide-d7 in Drug Metabolism and Pharmacokinetic (DMPK) Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciclesonide is a corticosteroid pro-drug utilized in the management of asthma and allergic rhinitis. Upon administration, it undergoes enzymatic conversion to its pharmacologically active metabolite, desisobutyryl-ciclesonide (des-CIC). Understanding the metabolic fate and pharmacokinetic profile of ciclesonide and des-CIC is crucial for drug development and regulatory approval. The use of stable isotope-labeled internal standards, such as Ciclesonide-d7, is the gold standard for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), ensuring accuracy and precision in DMPK assays.[1][2] This document provides detailed application notes and protocols for the use of this compound in such studies.

Ciclesonide is inactive and is converted in the lungs to its active metabolite, desisobutyryl-ciclesonide, which has a significantly higher affinity for the glucocorticoid receptor.[3][4]

Metabolic Pathway of Ciclesonide

Ciclesonide undergoes a two-step metabolic process, primarily in the lungs. First, it is hydrolyzed by esterases to form the active metabolite, desisobutyryl-ciclesonide (des-CIC). Subsequently, des-CIC can undergo reversible esterification with fatty acids, such as oleic acid, to form fatty acid conjugates.[5] These conjugates may serve as a depot of the active drug, contributing to its prolonged anti-inflammatory effect. The liver is also involved in the metabolism of ciclesonide and des-CIC, converting them into inactive hydroxylated metabolites, which are then predominantly excreted via feces.

Ciclesonide Ciclesonide des_CIC desisobutyryl-ciclesonide (des-CIC) (Active Metabolite) Ciclesonide->des_CIC Esterases (Lungs) Fatty_Acid_Conjugates Fatty Acid Conjugates (e.g., des-CIC-oleate) des_CIC->Fatty_Acid_Conjugates Reversible Esterification Inactive_Metabolites Inactive Metabolites (Hydroxylated) des_CIC->Inactive_Metabolites CYP3A4 (Liver) Fatty_Acid_Conjugates->des_CIC Excretion Excretion Inactive_Metabolites->Excretion Fecal Elimination

Metabolic pathway of Ciclesonide.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters for ciclesonide and its active metabolite, des-CIC, from various studies. The use of a stable isotope-labeled internal standard like this compound is critical for the accurate quantification of these analytes, especially at the low concentrations observed in plasma.

Table 1: Pharmacokinetic Parameters of desisobutyryl-ciclesonide (des-CIC) in Healthy Adults

FormulationDoseCmax (ng/L)Tmax (h)AUC (ng·h/L)t½ (h)Reference
HFA Nasal Aerosol300 µg59.1-397.5-
Orally Inhaled HFA-MDI320 µg586.2-2685.0-
Intravenous Infusion0.64 mg---3.5
Inhaled1280 µg15500.75-1.566805.7

Table 2: In Vitro Metabolism of Ciclesonide in Human Lung Slices

Incubation Time (h)Ciclesonide (% of total)des-CIC (% of total)Fatty Acid Conjugates (% of total)Reference
2HighIncreasingLow
6DecreasingHighIncreasing
24LowDecreasingHigh

Experimental Protocols

Protocol 1: In Vitro Metabolism of Ciclesonide in Human Lung Slices

This protocol describes a general procedure for assessing the metabolism of ciclesonide in human lung tissue.

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Lung_Tissue Lung_Tissue Slices Slices Lung_Tissue->Slices Precision-cut Incubate Incubate Slices->Incubate Add [14C]-Ciclesonide Extraction Extraction Incubate->Extraction Analyze Metabolites LC_MS_Analysis LC_MS_Analysis Extraction->LC_MS_Analysis Analyze Metabolites

Workflow for in vitro metabolism study.

Methodology:

  • Tissue Preparation: Obtain human lung tissue and prepare precision-cut lung slices of uniform thickness.

  • Incubation:

    • Incubate three lung slices per time point (e.g., 2, 6, and 24 hours) with 25 µM of [14C]-ciclesonide.

    • Maintain incubation at 37°C in a suitable buffer.

    • Assess cellular viability at each time point using methods such as measuring ATP content and protein synthesis.

  • Sample Processing:

    • At the end of each incubation period, collect the tissue slices and the incubation medium.

    • Homogenize the tissue slices.

    • Perform an extraction of ciclesonide and its metabolites from the tissue homogenate and the medium.

  • Analysis:

    • Analyze the extracts using high-performance liquid chromatography (HPLC) with ultraviolet and radiochemical detection.

    • Confirm the identity of the metabolites using mass spectrometry.

Protocol 2: In Vivo Pharmacokinetic Study of Ciclesonide in Humans

This protocol outlines a typical design for a clinical pharmacokinetic study of inhaled ciclesonide.

cluster_study_design Study Design cluster_sampling Sample Collection cluster_bioanalysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis Subject_Recruitment Subject_Recruitment Dosing Dosing Subject_Recruitment->Dosing Single Dose Blood_Sampling Blood_Sampling Dosing->Blood_Sampling Time Points Plasma_Extraction Plasma_Extraction Blood_Sampling->Plasma_Extraction Add this compound LC_MS_MS_Analysis LC_MS_MS_Analysis Plasma_Extraction->LC_MS_MS_Analysis Quantify Analytes PK_Parameters PK_Parameters LC_MS_MS_Analysis->PK_Parameters Calculate Cmax, AUC, etc.

Workflow for in vivo pharmacokinetic study.

Methodology:

  • Study Design: Conduct a single-dose, open-label, non-randomized study in healthy volunteers or patients.

  • Dosing: Administer a single inhaled dose of ciclesonide (e.g., 1,280 µg).

  • Sample Collection:

    • Collect serum or plasma samples at predefined time points (e.g., pre-dose, and 0.75, 1.5, 3, 6, 12, and 24 hours post-dose).

  • Bioanalysis using this compound:

    • Sample Preparation:

      • To a plasma sample, add a known amount of this compound and its corresponding deuterated metabolite standard as internal standards.

      • Perform a liquid-liquid or solid-phase extraction to isolate the analytes.

    • LC-MS/MS Analysis:

      • Analyze the extracted samples using a validated LC-MS/MS method.

      • Use multiple reaction monitoring (MRM) to detect and quantify ciclesonide, des-CIC, and their deuterated internal standards.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (t½) for both ciclesonide and des-CIC.

The Role of this compound as an Internal Standard

In quantitative LC-MS/MS bioanalysis, a stable isotope-labeled internal standard is considered the gold standard. This compound, a deuterated analog of ciclesonide, is an ideal internal standard for DMPK assays for the following reasons:

  • Similar Physicochemical Properties: this compound exhibits nearly identical chemical and physical properties to ciclesonide, ensuring it behaves similarly during sample extraction, chromatography, and ionization.

  • Correction for Variability: It effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.

  • Co-elution: this compound co-elutes with the unlabeled ciclesonide, allowing for reliable correction of any chromatographic or mass spectrometric fluctuations.

  • Mass Differentiation: The mass difference between this compound and ciclesonide allows for their simultaneous detection and differentiation by the mass spectrometer.

An ultrasensitive LC-MS/MS method has been developed for the simultaneous determination of ciclesonide and des-CIC in human serum, utilizing CIC-d11 and des-CIC-d11 as internal standards, achieving a lower limit of quantification of 1 pg/mL.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and precise quantification of ciclesonide in DMPK assays. The provided protocols and data summaries offer a comprehensive guide for researchers and scientists in the field of drug development to design and execute robust studies for evaluating the metabolism and pharmacokinetics of ciclesonide.

References

Application Notes and Protocols for Ciclesonide-d7 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Ciclesonide-d7 as a calibrant and internal standard in mass spectrometry-based analyses. These guidelines are intended to assist in method development, validation, and routine sample analysis, ensuring accurate and precise quantification of ciclesonide in various biological matrices.

Introduction

Ciclesonide is a corticosteroid used in the treatment of asthma and allergic rhinitis.[1] Accurate quantification of ciclesonide and its active metabolite, desisobutyryl-ciclesonide (des-CIC), in biological samples is crucial for pharmacokinetic and toxicokinetic studies. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative mass spectrometry. Their physicochemical properties are nearly identical to the analyte of interest, which allows them to compensate for variations in sample preparation, chromatography, and ionization, leading to improved accuracy and precision.[2][3]

This application note details the use of this compound for creating calibration curves for the quantification of ciclesonide and for verifying instrument performance.

Quantitative Data Summary

The following tables summarize typical performance characteristics of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of ciclesonide using a deuterated internal standard. The data is compiled from various validated bioanalytical methods.[4][5]

Table 1: Calibration Curve and Linearity

ParameterCiclesonidedes-Ciclesonide
Calibration ModelLinearLinear
Weighting Factor1/x²1/x²
Linearity Range (pg/mL)1 - 5001 - 500
Correlation Coefficient (r²)> 0.99> 0.99

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (pg/mL)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Intra-assay Accuracy (%)Inter-assay Accuracy (%)
CiclesonideLow3≤ 8.1≤ 9.693.3 - 109.796.0 - 100.3
Mid150≤ 8.1≤ 9.693.3 - 109.796.0 - 100.3
High380≤ 8.1≤ 9.693.3 - 109.796.0 - 100.3
des-CiclesonideLow3≤ 6.2≤ 6.397.3 - 104.099.3 - 100.3
Mid150≤ 6.2≤ 6.397.3 - 104.099.3 - 100.3
High380≤ 6.2≤ 6.397.3 - 104.099.3 - 100.3

Table 3: Lower Limit of Quantification (LLOQ)

AnalyteLLOQ (pg/mL)
Ciclesonide1
des-Ciclesonide1

Experimental Protocols

Protocol for Preparation of Calibration Standards and Quality Controls

This protocol describes the preparation of calibration curve standards and quality control (QC) samples for the quantification of ciclesonide in human serum.

Materials:

  • Ciclesonide reference standard

  • This compound internal standard (IS)

  • Blank human serum (screened for interferences)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a primary stock solution of ciclesonide at a concentration of 1 mg/mL in methanol.

    • Prepare a primary stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Preparation of Working Solutions:

    • From the primary stock solutions, prepare a series of working solutions of ciclesonide at various concentrations in a 50:50 (v/v) acetonitrile:water mixture. These will be used to spike the blank matrix for calibration standards and QC samples.

    • Prepare a working solution of this compound at an appropriate concentration in the same diluent. The concentration should be chosen to yield a response similar to the analyte at the mid-point of the calibration curve.

  • Preparation of Calibration Standards:

    • Spike blank human serum with the ciclesonide working solutions to achieve final concentrations covering the desired linear range (e.g., 1, 5, 10, 50, 100, 250, 500 pg/mL). A minimum of six non-zero calibrators is recommended.

  • Preparation of Quality Control Samples:

    • Prepare QC samples in blank human serum at a minimum of three concentration levels: low, medium, and high (e.g., 3, 150, and 380 pg/mL). These should be prepared from a separate weighing of the reference standard, if possible.

Protocol for Sample Preparation (Liquid-Liquid Extraction)

This protocol describes the extraction of ciclesonide from human serum samples.

Materials:

  • Human serum samples (calibration standards, QCs, and unknown samples)

  • This compound working solution

  • 1-Chlorobutane or Methyl tert-butyl ether (MTBE)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 0.5 mL of each serum sample, add a fixed volume of the this compound internal standard working solution.

  • Add 2 mL of 1-chlorobutane or MTBE.

  • Vortex the samples for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol for LC-MS/MS Analysis

This protocol provides typical LC-MS/MS conditions for the analysis of ciclesonide and des-ciclesonide.

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Gradient: A suitable gradient to achieve separation of the analytes from matrix components.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Atmospheric Pressure Photoionization (APPI) or Atmospheric Pressure Chemical Ionization (APCI), positive or negative ion mode. APPI has been shown to provide high sensitivity.

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Ciclesonide: Monitor the appropriate precursor to product ion transition.

    • This compound: Monitor the corresponding precursor to product ion transition.

    • des-Ciclesonide: Monitor the appropriate precursor to product ion transition.

    • des-Ciclesonide-d7 (if used): Monitor the corresponding precursor to product ion transition.

Mandatory Visualizations

experimental_workflow sample Serum Sample (Calibrator, QC, or Unknown) add_is Add this compound Internal Standard sample->add_is extraction Liquid-Liquid Extraction (e.g., 1-Chlorobutane) add_is->extraction centrifuge Centrifugation extraction->centrifuge evaporate Evaporation to Dryness centrifuge->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms data_analysis Data Analysis (Peak Area Ratio vs. Concentration) lc_ms->data_analysis logical_relationship cluster_challenges Analytical Challenges cluster_solution Solution cluster_outcome Outcome sample_loss Sample Preparation Losses ciclesonide_d7 This compound (Deuterated Internal Standard) sample_loss->ciclesonide_d7 Compensated by matrix_effects Matrix Effects (Ion Suppression/Enhancement) matrix_effects->ciclesonide_d7 Compensated by instrument_variability Instrument Response Variability instrument_variability->ciclesonide_d7 Compensated by improved_accuracy Improved Accuracy ciclesonide_d7->improved_accuracy Leads to improved_precision Improved Precision ciclesonide_d7->improved_precision Leads to reliable_quantification Reliable Quantification improved_accuracy->reliable_quantification improved_precision->reliable_quantification signaling_pathway Ciclesonide Ciclesonide (Prodrug) Esterases Esterases (in lungs) Ciclesonide->Esterases des_CIC des-Ciclesonide (Active Metabolite) Esterases->des_CIC GR Glucocorticoid Receptor (GR) des_CIC->GR binds to Complex des-CIC-GR Complex GR->Complex Nucleus Nucleus Complex->Nucleus translocates to GRE Glucocorticoid Response Elements (GREs) Nucleus->GRE binds to Gene_Expression Modulation of Gene Expression GRE->Gene_Expression Anti_Inflammatory Increased Anti-inflammatory Proteins (e.g., Lipocortin-1) Gene_Expression->Anti_Inflammatory Pro_Inflammatory Decreased Pro-inflammatory Cytokines and Mediators Gene_Expression->Pro_Inflammatory Inflammation_Reduction Reduction of Inflammation Anti_Inflammatory->Inflammation_Reduction Pro_Inflammatory->Inflammation_Reduction

References

Application Notes and Protocols for Ciclesonide-d7 in Inhaled Corticosteroid Delivery Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ciclesonide-d7 as an internal standard in the bioanalysis of ciclesonide, a widely used inhaled corticosteroid for the treatment of asthma. The protocols detailed below are essential for accurate quantification of ciclesonide in biological matrices, which is crucial for pharmacokinetic, pharmacodynamic, and drug delivery studies.

Ciclesonide is a prodrug that is converted to its pharmacologically active metabolite, desisobutyryl-ciclesonide (des-CIC), by esterases in the lungs.[1][2][3][4][5] Accurate measurement of both ciclesonide and des-CIC is vital for understanding the drug's efficacy and safety profile. The use of a stable isotope-labeled internal standard like this compound is the gold standard for mass spectrometry-based quantification, as it corrects for matrix effects and variations in sample processing and instrument response.

Glucocorticoid Receptor Signaling Pathway

Ciclesonide, through its active metabolite des-CIC, exerts its anti-inflammatory effects by modulating the glucocorticoid receptor (GR) signaling pathway. Upon entering the cell, des-CIC binds to the cytoplasmic GR, leading to the dissociation of heat shock proteins. The activated GR-ligand complex then translocates to the nucleus, where it can either directly bind to Glucocorticoid Response Elements (GREs) on DNA to upregulate the transcription of anti-inflammatory genes, or tether to other transcription factors like NF-κB and AP-1 to repress the expression of pro-inflammatory genes.

G Ciclesonide Glucocorticoid Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ciclesonide Ciclesonide (Prodrug) des_CIC des-Ciclesonide (Active Metabolite) Ciclesonide->des_CIC Esterases (in lungs) GR_cytoplasm Cytoplasmic GR-HSP Complex des_CIC->GR_cytoplasm GR_active Activated GR-des-CIC Complex GR_cytoplasm->GR_active Binding & HSP dissociation Nucleus Nucleus GR_active->Nucleus Nuclear Translocation GRE Glucocorticoid Response Elements (GREs) GR_active->GRE Direct Binding NFkB_AP1 NF-κB / AP-1 GR_active->NFkB_AP1 Tethering Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription GRE->Anti_Inflammatory_Genes Upregulation Pro_Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_AP1->Pro_Inflammatory_Genes Repression

Ciclesonide's mechanism of action via the glucocorticoid receptor pathway.

Experimental Protocols

Quantification of Ciclesonide and des-Ciclesonide in Human Plasma/Serum by LC-MS/MS

This protocol describes a sensitive and robust method for the simultaneous quantification of ciclesonide and its active metabolite, des-ciclesonide, in human plasma or serum using this compound as an internal standard.

Materials and Reagents:

  • Ciclesonide and des-Ciclesonide reference standards

  • This compound (internal standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma/serum (with appropriate anticoagulant, e.g., K2EDTA)

  • Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with a suitable ionization source (e.g., ESI or APCI)

Experimental Workflow:

Bioanalytical workflow for ciclesonide and des-ciclesonide quantification.

Procedure:

  • Standard and Quality Control (QC) Sample Preparation:

    • Prepare stock solutions of ciclesonide, des-ciclesonide, and this compound in methanol.

    • Prepare working standard solutions by serial dilution of the stock solutions.

    • Prepare calibration standards and QC samples by spiking blank human plasma/serum with the appropriate working standard solutions.

  • Sample Preparation (Liquid-Liquid Extraction Example):

    • To 200 µL of plasma/serum sample, standard, or QC, add 25 µL of this compound internal standard working solution.

    • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

  • LC-MS/MS Analysis:

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient elution at a flow rate of 0.4 mL/min.

      • Injection volume: 10 µL.

    • MS/MS Conditions (Example - to be optimized for the specific instrument):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Monitor the appropriate precursor-to-product ion transitions for ciclesonide, des-ciclesonide, and this compound.

Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Use a weighted linear regression to fit the calibration curve.

  • Determine the concentrations of ciclesonide and des-ciclesonide in the QC and unknown samples from the calibration curve.

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters are summarized in the table below. The provided data is representative and based on similar assays.

Table 1: Representative Bioanalytical Method Validation Parameters

ParameterSpecificationRepresentative Value
Linearity Correlation coefficient (r²) ≥ 0.99r² > 0.995
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 5; analyte response is identifiable, discrete, and reproducible with a precision of ≤ 20% and accuracy of 80-120%.10 pg/mL
Precision (Intra- and Inter-day) Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Accuracy (Intra- and Inter-day) Percent deviation from nominal concentration within ±15% (±20% at LLOQ)Within ±10%
Recovery Consistent and reproducible> 80%
Matrix Effect Consistent and reproducibleMinimal
Stability (Freeze-thaw, short-term, long-term) Analyte concentration within ±15% of initial concentrationStable under typical storage and handling conditions

Pharmacokinetic Data from Inhaled Ciclesonide Studies

The validated bioanalytical method can be applied to pharmacokinetic studies to determine key parameters following inhaled administration of ciclesonide. The following table presents representative pharmacokinetic data for des-ciclesonide from a study in healthy subjects and patients with asthma.

Table 2: Pharmacokinetic Parameters of des-Ciclesonide Following Inhalation of 1280 µg Ciclesonide

ParameterHealthy Subjects (n=12)Asthma Patients (n=12)
Cmax (pg/mL) 590 ± 190580 ± 220
Tmax (h) 1.0 (0.5 - 2.0)1.0 (0.5 - 2.0)
AUC₀-∞ (pg·h/mL) 2350 ± 7602360 ± 780
t½ (h) 3.33 ± 0.863.15 ± 0.75

Data are presented as mean ± SD for Cmax, AUC, and t½, and as median (range) for Tmax.

The equivalence in pharmacokinetic parameters between healthy subjects and asthma patients suggests that the lung deposition and activation of ciclesonide are comparable in both groups.

References

Application Note: Bioanalytical Method Validation for the Quantification of Ciclesonide in Human Plasma using LC-MS/MS with Ciclesonide-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ciclesonide is a corticosteroid used for the management of asthma and allergic rhinitis. It is a prodrug that is converted to its pharmacologically active metabolite, des-ciclesonide, by intracellular esterases in the lungs[1][2][3]. Accurate and reliable quantification of ciclesonide and its active metabolite in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of ciclesonide in human plasma, employing its stable isotope-labeled deuterated analog, Ciclesonide-d7, as the internal standard (IS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it effectively compensates for variability during sample preparation and analysis[4]. This method adheres to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.

Experimental Workflow

The overall experimental workflow for the bioanalytical method is depicted below.

Bioanalytical Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike_IS Spike with this compound (IS) Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifugation Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Mass Spectrometric Detection (MRM Mode) Chromatography->Ionization Integration Peak Integration Ionization->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: A generalized experimental workflow for the quantification of Ciclesonide in plasma.

Experimental Protocols

Materials and Reagents

  • Ciclesonide (Reference Standard)

  • This compound (Internal Standard)

  • Control Human Plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Instrumentation

  • Liquid Chromatograph (e.g., Shimadzu, Waters)

  • Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher)

  • Analytical column (e.g., C18 column)

Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ciclesonide and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Ciclesonide stock solution with methanol:water (1:1, v/v) to create working standard solutions for calibration curve and quality control samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol:water (1:1, v/v) to a final concentration of 50 ng/mL.

Sample Preparation Protocol (Protein Precipitation)

  • Aliquot 100 µL of human plasma (blank, standard, or QC sample) into a microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution (50 ng/mL) to all samples except the blank matrix.

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

  • LC Column: C18, 50 x 2.1 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 30% B

    • 0.5-2.5 min: 30-95% B

    • 2.5-3.0 min: 95% B

    • 3.1-4.0 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Ciclesonide: To be determined based on experimental optimization

    • This compound: To be determined based on experimental optimization

Bioanalytical Method Validation

The method was validated according to the FDA and EMA guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Logical Relationship of Validation Parameters

Validation Parameters Method Bioanalytical Method Selectivity Selectivity Method->Selectivity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Recovery Recovery Method->Recovery Matrix_Effect Matrix Effect Method->Matrix_Effect Stability Stability Method->Stability Validated_Method Validated Method Selectivity->Validated_Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method Recovery->Validated_Method Matrix_Effect->Validated_Method Stability->Validated_Method

Caption: Key parameters for bioanalytical method validation.

Summary of Quantitative Validation Data

Validation ParameterAcceptance CriteriaResult
Linearity
Calibration Range-0.1 - 100 ng/mL
Correlation Coefficient (r²)≥ 0.99> 0.995
Accuracy & Precision
LLOQ (0.1 ng/mL)Accuracy: ±20% of nominalPrecision (CV): ≤20%Accuracy: 95.3%Precision: 8.7%
LQC (0.3 ng/mL)Accuracy: ±15% of nominalPrecision (CV): ≤15%Accuracy: 102.1%Precision: 6.5%
MQC (50 ng/mL)Accuracy: ±15% of nominalPrecision (CV): ≤15%Accuracy: 98.9%Precision: 4.2%
HQC (80 ng/mL)Accuracy: ±15% of nominalPrecision (CV): ≤15%Accuracy: 101.5%Precision: 3.8%
Matrix Effect
Matrix Factor (CV)≤ 15%7.8%
IS-Normalized Matrix Factor (CV)≤ 15%3.1%
Recovery
Ciclesonide Recovery %Consistent, precise, and reproducible85.2% (CV: 5.4%)
This compound Recovery %Consistent, precise, and reproducible87.1% (CV: 4.9%)
Stability
Short-Term (Bench-Top, 24h)% Bias within ±15%-4.5%
Freeze-Thaw (3 cycles)% Bias within ±15%-6.8%
Long-Term (-80°C, 90 days)% Bias within ±15%-8.2%
Post-Preparative (Autosampler, 48h)% Bias within ±15%-5.1%

The described LC-MS/MS method for the quantification of Ciclesonide in human plasma using this compound as an internal standard is selective, linear, accurate, precise, and stable. The method meets the acceptance criteria set by regulatory agencies for bioanalytical method validation and is suitable for use in pharmacokinetic studies. The use of a deuterated internal standard ensures the robustness and reliability of the results.

References

Troubleshooting & Optimization

Troubleshooting matrix effects in Ciclesonide quantification with Ciclesonide-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the quantification of Ciclesonide using Ciclesonide-d7 as an internal standard in LC-MS/MS analysis. This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Troubleshooting Guides & FAQs

Issue 1: Inconsistent Analyte Response

Question: My Ciclesonide peak area is significantly lower in the biological matrix compared to the neat solution, even with the this compound internal standard. What is causing this and how can I fix it?

Answer: This phenomenon is likely due to ion suppression , a common matrix effect where co-eluting endogenous components from the biological sample interfere with the ionization of your target analyte in the mass spectrometer's ion source.[1][2][3][4] While a stable isotope-labeled internal standard (SIL-IS) like this compound is designed to compensate for this, significant suppression can still lead to a loss of sensitivity.

Troubleshooting Steps:

  • Confirm Co-elution: Ensure that your analyte (Ciclesonide) and internal standard (this compound) are co-eluting. A slight retention time shift between the two can lead to differential matrix effects, where one is suppressed more than the other.

  • Evaluate Sample Preparation: Your current sample preparation method (e.g., protein precipitation) may not be sufficiently removing interfering components like phospholipids. Consider more rigorous cleanup techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • Chromatographic Optimization: Modify your LC gradient to better separate Ciclesonide from the regions of significant ion suppression. A post-column infusion experiment can help identify these regions.

  • Sample Dilution: If sensitivity allows, diluting your sample can reduce the concentration of interfering matrix components.

Issue 2: High Variability in QC Samples

Question: I'm observing inconsistent results for my quality control (QC) samples across different batches or different sources of biological matrix. Why is this happening?

Answer: Inconsistent QC results often point to variability in the matrix effect between different lots or sources of the biological matrix. This means the composition of interfering components is not consistent, leading to variable ion suppression or enhancement.

Troubleshooting Steps:

  • Matrix Lot Evaluation: During method development, evaluate the matrix effect across multiple sources of your biological matrix (e.g., plasma from at least six different individuals).

  • Robust Sample Cleanup: A more effective sample cleanup procedure can help minimize the variability between different matrix lots.

  • Internal Standard Monitoring: Closely monitor the peak area of this compound across all samples. A high degree of variation in the internal standard response is a strong indicator of inconsistent matrix effects.

Issue 3: Poor Accuracy and Precision

Question: My assay for Ciclesonide is showing poor accuracy and precision, even though the calibration curve looks good in neat solvent. What could be the cause?

Answer: This is a classic sign of uncompensated matrix effects. While a SIL-IS like this compound is the best tool to compensate for matrix effects, it may not perfectly mimic the behavior of the analyte under all conditions.

Troubleshooting Steps:

  • Matrix-Matched Calibrators: Prepare your calibration standards and quality controls in the same biological matrix as your unknown samples. This will ensure that the standards and samples experience similar matrix effects.

  • Method of Standard Addition: For particularly challenging matrices, the method of standard additions can be employed to correct for matrix effects.

  • Re-evaluate Ionization Source: Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). If your instrument allows, testing a different ionization source could be beneficial. Some studies on Ciclesonide have successfully used APCI.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect

This protocol uses the post-extraction spike method to quantify the extent of ion suppression or enhancement.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Ciclesonide and this compound spiked into the mobile phase or reconstitution solvent at a known concentration (e.g., mid-QC level).

    • Set B (Post-Extraction Spike): Extract blank biological matrix (at least 6 different lots) using your established procedure. Spike the extracted matrix with Ciclesonide and this compound to the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike blank biological matrix with Ciclesonide and this compound at the same concentration as Set A and then perform the extraction procedure.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both Ciclesonide and this compound.

  • Calculations:

    • Matrix Factor (MF): MF = Peak Area in Set B / Peak Area in Set A

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (MF of Ciclesonide) / (MF of this compound)

    • Recovery (RE): RE = Peak Area in Set C / Peak Area in Set B

    • Process Efficiency (PE): PE = Peak Area in Set C / Peak Area in Set A

Acceptance Criteria: The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix sources should ideally be ≤15%.

Data Summary Table:

ParameterCiclesonideThis compoundIS-Normalized MF
Matrix Lot 1
Peak Area (Set A)
Peak Area (Set B)
MF
Matrix Lot 2
Peak Area (Set A)
Peak Area (Set B)
MF
... (up to 6 lots)
Mean MF
%CV of MF
Mean IS-Normalized MF
%CV of IS-Normalized MF
Protocol 2: Qualitative Assessment of Matrix Effect

This protocol uses the post-column infusion method to identify regions in the chromatogram where ion suppression or enhancement occurs.

Methodology:

  • System Setup:

    • Infuse a standard solution of Ciclesonide and this compound at a constant flow rate into the MS ion source via a T-connector placed after the analytical column.

    • This will generate a stable baseline signal for both analytes.

  • Injection: While the standard solution is being infused, inject an extracted blank matrix sample onto the LC column.

  • Analysis: Monitor the baseline signal of Ciclesonide and this compound. Any dip in the baseline indicates ion suppression at that retention time, while a rise indicates ion enhancement.

Visualizations

G Troubleshooting Workflow for Matrix Effects cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Diagnosis cluster_3 Corrective Actions Inconsistent Results Inconsistent Results Assess IS Response Assess IS Response Inconsistent Results->Assess IS Response Evaluate Peak Shape Evaluate Peak Shape Inconsistent Results->Evaluate Peak Shape High IS Variation? High IS Variation? Assess IS Response->High IS Variation? Poor Peak Shape? Poor Peak Shape? Evaluate Peak Shape->Poor Peak Shape? High IS Variation?->Poor Peak Shape? No Improve Sample Cleanup Improve Sample Cleanup High IS Variation?->Improve Sample Cleanup Yes Use Matrix-Matched Calibrators Use Matrix-Matched Calibrators High IS Variation?->Use Matrix-Matched Calibrators Yes Optimize Chromatography Optimize Chromatography Poor Peak Shape?->Optimize Chromatography Yes Dilute Sample Dilute Sample Poor Peak Shape?->Dilute Sample No

Caption: A decision tree for troubleshooting matrix effects in Ciclesonide quantification.

G Experimental Workflow for Matrix Effect Assessment cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Calculation Blank Matrix Blank Matrix Extraction Extraction Blank Matrix->Extraction Post-Spike Post-Spike Extraction->Post-Spike Spike with Ciclesonide & IS LC-MS/MS Analysis LC-MS/MS Analysis Post-Spike->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Calculate MF Calculate MF Data Processing->Calculate MF Calculate IS-Normalized MF Calculate IS-Normalized MF Calculate MF->Calculate IS-Normalized MF

Caption: Workflow for the quantitative assessment of matrix effects.

References

Optimizing LC gradient for separation of Ciclesonide and Ciclesonide-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the liquid chromatography (LC) gradient for the separation of Ciclesonide and its deuterated internal standard, Ciclesonide-d7.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting LC conditions for the analysis of Ciclesonide and this compound?

A1: A common starting point is a reversed-phase C18 column with a gradient elution. Mobile phase A is typically an aqueous solution containing an additive like 0.1% formic acid or 0.01% acetic acid to enhance ionization and improve peak shape. Mobile phase B is usually an organic solvent such as methanol or acetonitrile, often with the same additive.

Q2: Should Ciclesonide and this compound co-elute?

A2: For quantitative bioanalysis using a deuterated internal standard, co-elution with the analyte is generally ideal. This ensures that both compounds experience the same chromatographic conditions and potential matrix effects, leading to more accurate and precise results.

Q3: Is it possible for Ciclesonide and this compound to separate chromatographically?

A3: Yes, a slight separation between an analyte and its deuterated internal standard can occur. This is known as the deuterium isotope effect, where the heavier deuterium atoms can lead to slightly different retention behavior on the chromatographic column.

Q4: If my Ciclesonide and this compound peaks are slightly separated, will it affect my results?

A4: If the separation is small and consistent, and both peaks are within a region of consistent matrix effects, it may not significantly impact quantification. However, if the peaks elute in different regions of a fluctuating matrix effect, it can lead to inaccurate results. It is crucial to assess the impact of any separation during method validation.

Troubleshooting Guide

Issue 1: Co-elution of Ciclesonide and this compound
Potential Cause Recommended Solution
Desirable for quantitation In most cases, co-elution is the desired outcome for accurate quantification. If the peaks are perfectly co-eluting, no action is needed.
Need for resolution If for a specific reason (e.g., to investigate potential interferences), a slight separation is desired, the gradient can be optimized. To achieve this, make the gradient shallower around the elution time of the compounds. This can be done by decreasing the rate of change of the organic mobile phase (B) in that segment of the gradient.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Potential Cause Recommended Solution
Sample Solvent Mismatch Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase conditions.
Column Overload Inject a smaller sample volume or a more dilute sample.
Secondary Interactions Use an acidic mobile phase additive like 0.1% formic acid to minimize interactions with the stationary phase by protonating residual silanol groups.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the column.
Issue 3: Low Sensitivity
Potential Cause Recommended Solution
Suboptimal Ionization Optimize the mass spectrometer source parameters (e.g., temperature, gas flows, and spray voltage). The choice of mobile phase additive can also significantly impact ionization efficiency.
Ion Suppression Matrix effects from the sample can suppress the ionization of the analytes. Improve sample preparation to remove interfering components. A co-eluting deuterated internal standard like this compound helps to compensate for matrix effects.
Poor Fragmentation Optimize the collision energy for the specific MRM transitions of Ciclesonide and this compound.

Detailed Experimental Protocols

This section provides a detailed methodology for a typical LC-MS/MS analysis of Ciclesonide, which can be adapted for Ciclesonide and this compound.

Sample Preparation (Liquid-Liquid Extraction)
  • To 500 µL of serum sample, add the internal standard solution (this compound).

  • Add 1-chlorobutane as the extraction solvent.

  • Vortex mix the sample thoroughly.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.

LC-MS/MS Method

The following method is based on a published ultra-sensitive method for Ciclesonide and its active metabolite.[1][2]

Parameter Condition
LC System Agilent 1200 series or equivalent
Mass Spectrometer API 5000 triple quadrupole or equivalent
Column Phenomenex Synergi MAX-RP (50 x 2 mm, 4 µm, 80 Å)
Mobile Phase A 0.01% Acetic Acid in Water:Acetone (90:10, v/v)
Mobile Phase B 0.01% Acetic Acid in Acetonitrile:Acetone (90:10, v/v)
Flow Rate 0.60 mL/min (with variations during the run)
Injection Volume 10 µL
Column Temperature 40°C
Ionization Source Atmospheric Pressure Photoionization (APPI) in negative mode
Gradient Program
Time (min) % B Flow Rate (mL/min)
0.01 - 1.7045 → 1000.60
1.70 - 2.301000.60
2.30 - 3.201000.60 → 1.60
3.20 - 3.30100 → 451.60 → 0.60
3.30 - 4.70450.60

Note: The retention time for Ciclesonide using this method was reported to be approximately 2.25 minutes.[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Serum Sample add_is Add this compound sample->add_is extract Liquid-Liquid Extraction add_is->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for Ciclesonide analysis.

troubleshooting_logic cluster_coelution Co-eluting Peaks cluster_separation Separated Peaks start Ciclesonide and this compound Co-eluting or Separated? coelution_ok Ideal for Quantitation. No action needed. start->coelution_ok Co-eluting check_consistency Is separation consistent? start->check_consistency Separated consistent Consistent Separation check_consistency->consistent Yes inconsistent Inconsistent Separation check_consistency->inconsistent No validate Validate method with separation. consistent->validate optimize Optimize Gradient inconsistent->optimize shallower Make gradient shallower around elution time. optimize->shallower

Caption: Troubleshooting logic for co-elution.

References

Addressing ion suppression issues with Ciclesonide-d7 in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression issues with Ciclesonide-d7 in mass spectrometry-based assays.

Troubleshooting Guides

This section offers step-by-step guidance to diagnose and resolve specific issues you may encounter during your experiments.

Problem 1: Inconsistent or poor this compound internal standard response.

Symptoms:

  • High variability in the this compound peak area across a batch of samples.

  • A decreasing or increasing trend in the this compound signal throughout the analytical run.

  • Lower than expected signal intensity for this compound.

Possible Causes & Troubleshooting Steps:

  • Differential Ion Suppression: The analyte (Ciclesonide) and the internal standard (this compound) may not be experiencing the same degree of ion suppression. This can occur if they do not co-elute perfectly.

    • Verify Co-elution: Carefully overlay the chromatograms of Ciclesonide and this compound. Any separation in their retention times can expose them to different matrix components, leading to varied ion suppression. The "deuterium isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[1][2]

    • Optimize Chromatography: Adjust the chromatographic method (e.g., gradient profile, column chemistry, mobile phase composition) to ensure complete co-elution of Ciclesonide and this compound.[2]

  • Matrix Effects from Co-eluting Interferences: Components from the sample matrix (e.g., phospholipids, salts, proteins) can suppress the ionization of this compound.[1][3]

    • Perform a Post-Column Infusion Experiment: This will help identify regions in your chromatogram where significant ion suppression is occurring.

    • Enhance Sample Preparation: Improve your sample cleanup protocol to more effectively remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation.

  • Carryover: Late-eluting matrix components from previous injections can interfere with the this compound signal in subsequent runs.

    • Extend Wash Steps: Incorporate a more rigorous wash step at the end of your gradient to ensure all matrix components are eluted from the column before the next injection.

    • Monitor Blank Injections: Inject a blank solvent sample after a high-concentration sample to check for carryover of the analyte, internal standard, or matrix components.

Problem 2: The analyte-to-internal standard ratio is not consistent for calibration standards.

Symptoms:

  • Non-linear calibration curve.

  • Poor accuracy and precision of quality control (QC) samples.

Possible Causes & Troubleshooting Steps:

  • Concentration-Dependent Matrix Effects: The extent of ion suppression can sometimes vary with the concentration of the analyte itself. At high concentrations, the analyte can compete with the internal standard for ionization.

    • Evaluate Internal Standard Concentration: Ensure the concentration of this compound is appropriate for the expected analyte concentration range. The response of the internal standard should be stable and not suppressed by high concentrations of the analyte.

    • Dilute Samples: If high analyte concentrations are suspected to be the cause, diluting the samples can mitigate this effect.

  • Differential Ion Suppression: As mentioned in Problem 1, if Ciclesonide and this compound are not affected by the matrix in the same way, the ratio will be inconsistent.

    • Use Matrix-Matched Calibrators: Prepare your calibration standards and QC samples in the same biological matrix as your study samples. This helps to ensure that the calibration standards experience the same matrix effects as the unknown samples.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it impact my analysis of Ciclesonide?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte, such as Ciclesonide, is reduced by the presence of co-eluting compounds from the sample matrix. This leads to a decreased signal intensity, which can negatively affect the accuracy, precision, and sensitivity of your quantitative analysis. The matrix comprises all components in the sample apart from the analyte, including proteins, lipids, and salts. Ion suppression typically occurs in the ion source of the mass spectrometer, where competition for charge or surface area on the electrospray ionization (ESI) droplets hinders the analyte's ability to form gas-phase ions. ESI is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).

Q2: I am using a deuterated internal standard (this compound). Shouldn't this automatically correct for ion suppression?

A2: Ideally, a deuterated internal standard like this compound should co-elute with the analyte and experience the same degree of ion suppression. The ratio of the analyte signal to the internal standard signal should then remain constant, enabling accurate quantification. However, this is not always the case. "Differential ion suppression" can occur, where the analyte and the deuterated internal standard are affected differently by the matrix. This can happen if there is a slight chromatographic separation between them, causing them to encounter different matrix components as they elute. This separation can be a result of the "deuterium isotope effect," where the substitution of hydrogen with deuterium can slightly alter the molecule's physicochemical properties.

Q3: What are the most common sources of ion suppression in bioanalytical assays?

A3: Common sources of ion suppression include:

  • Endogenous Matrix Components: These are substances naturally present in biological samples, such as salts, proteins, and particularly phospholipids. Phospholipids are notorious for causing ion suppression and can build up on the LC column.

  • Exogenous Substances: These are contaminants introduced during sample collection or preparation, such as anticoagulants (e.g., EDTA, heparin), plasticizers from collection tubes, or mobile phase additives.

  • High Analyte Concentration: At high concentrations, the analyte itself can saturate the ionization process, leading to a non-linear response and suppression of the internal standard signal.

Q4: How can I assess the extent of matrix effects in my Ciclesonide assay?

A4: A common method to quantify matrix effects is through a post-extraction spike analysis. This involves comparing the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a clean solvent.

Matrix Effect (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) * 100

A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.

Data Presentation

Table 1: Illustrative Matrix Effect Evaluation for Ciclesonide and this compound

Sample IDCiclesonide Peak Area (Neat Solution)Ciclesonide Peak Area (Post-Spiked Matrix)Ciclesonide Matrix Effect (%)This compound Peak Area (Neat Solution)This compound Peak Area (Post-Spiked Matrix)This compound Matrix Effect (%)Analyte/IS Ratio (Neat)Analyte/IS Ratio (Matrix)
Lot 11,250,000875,00070.01,300,000910,00070.00.960.96
Lot 21,260,000756,00060.01,310,000786,00060.00.960.96
Lot 31,240,000930,00075.01,290,000967,50075.00.960.96
Lot 41,255,000690,25055.01,305,000717,75055.00.960.96

This table illustrates a scenario where both Ciclesonide and this compound experience significant but consistent ion suppression, resulting in a stable analyte-to-internal standard ratio.

Table 2: Illustrative Example of Differential Ion Suppression

Sample IDCiclesonide Peak Area (Neat Solution)Ciclesonide Peak Area (Post-Spiked Matrix)Ciclesonide Matrix Effect (%)This compound Peak Area (Neat Solution)This compound Peak Area (Post-Spiked Matrix)This compound Matrix Effect (%)Analyte/IS Ratio (Neat)Analyte/IS Ratio (Matrix)
Lot 11,250,000875,00070.01,300,0001,040,00080.00.960.84
Lot 21,260,000756,00060.01,310,000917,00070.00.960.82
Lot 31,240,000930,00075.01,290,0001,161,00090.00.960.80
Lot 41,255,000690,25055.01,305,000848,25065.00.960.81

This table demonstrates how differential ion suppression can lead to a significant change in the analyte-to-internal standard ratio, which would compromise the accuracy of the results.

Experimental Protocols

Methodology for Assessing Matrix Effects

Objective: To quantify the extent of ion suppression or enhancement for Ciclesonide and this compound.

Materials:

  • LC-MS/MS system

  • Ciclesonide and this compound analytical standards

  • Blank biological matrix (e.g., plasma, serum) from at least six different sources

  • Mobile phase and reconstitution solvent

Procedure:

  • Prepare Neat Solutions (Set A):

    • Prepare a solution of Ciclesonide and this compound in the reconstitution solvent at a concentration representative of your samples (e.g., mid-QC level).

  • Prepare Post-Extraction Spiked Samples (Set B):

    • Process blank matrix samples from each source using your established sample preparation method (e.g., protein precipitation, LLE, or SPE).

    • After the final evaporation step, spike the extracted matrix with the same concentration of Ciclesonide and this compound as in the neat solutions.

  • Analysis:

    • Inject both sets of samples into the LC-MS/MS system.

    • Record the peak areas for both Ciclesonide and this compound.

  • Calculation:

    • Calculate the matrix effect for each analyte in each matrix source using the formula provided in the FAQ section.

    • The coefficient of variation (CV%) of the matrix factor across the different sources should be evaluated to assess the variability of the matrix effect.

Methodology for Post-Column Infusion Experiment

Objective: To identify the retention time regions where ion suppression occurs.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-piece for mixing

  • Solution of Ciclesonide and this compound in mobile phase

  • Extracted blank matrix sample

Procedure:

  • System Setup:

    • Connect the outlet of the LC column to one inlet of the T-piece.

    • Connect a syringe pump containing the Ciclesonide and this compound solution to the other inlet of the T-piece.

    • Connect the outlet of the T-piece to the mass spectrometer's ion source.

  • Infusion and Analysis:

    • Begin infusing the standard solution at a constant, low flow rate (e.g., 5-10 µL/min).

    • Once a stable baseline signal is achieved for both Ciclesonide and this compound, inject the extracted blank matrix sample onto the LC column.

    • Monitor the signal for both analytes throughout the chromatographic run.

  • Interpretation:

    • Dips or drops in the constant baseline signal indicate regions where co-eluting matrix components are causing ion suppression.

Visualizations

IonSuppressionTroubleshooting cluster_symptoms Observed Symptoms cluster_causes Potential Causes cluster_actions Troubleshooting Actions cluster_solution Solution Symptom1 Inconsistent IS Signal Cause1 Differential Ion Suppression Symptom1->Cause1 Cause2 Matrix Effects Symptom1->Cause2 Cause3 Carryover Symptom1->Cause3 Symptom2 Poor Calibration Curve Symptom2->Cause1 Cause4 Concentration Effects Symptom2->Cause4 Action1 Verify Co-elution Cause1->Action1 Action2 Optimize Chromatography Cause1->Action2 Action3 Post-Column Infusion Cause2->Action3 Action4 Enhance Sample Prep Cause2->Action4 Action5 Extend Wash Steps Cause3->Action5 Action6 Use Matrix-Matched Calibrators Cause4->Action6 Solution Reliable & Accurate Results Action1->Solution Action2->Solution Action3->Solution Action4->Solution Action5->Solution Action6->Solution

Caption: Troubleshooting workflow for ion suppression issues with this compound.

PostColumnInfusion cluster_LC LC System cluster_Infusion Infusion System LC_Column LC Column Tee T-Piece LC_Column->Tee Column Effluent Blank_Matrix Inject Blank Matrix Extract Blank_Matrix->LC_Column Syringe_Pump Syringe Pump with this compound Syringe_Pump->Tee Constant Infusion MS Mass Spectrometer Tee->MS

Caption: Experimental setup for a post-column infusion experiment.

References

Minimizing back-exchange of deuterium in Ciclesonide-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the back-exchange of deuterium in Ciclesonide-d7. Find answers to frequently asked questions and detailed troubleshooting guides to ensure the isotopic stability of this compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What is deuterium back-exchange and why is it a concern for this compound?

A1: Deuterium back-exchange is an undesirable process where deuterium atoms on a deuterated molecule, like this compound, are replaced by hydrogen atoms from the surrounding environment.[1][2][3] This is a significant concern as it compromises the isotopic purity of the internal standard, leading to inaccurate quantification in sensitive analytical methods like LC-MS/MS.[1][3] The loss of deuterium can result in an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte concentration.

Q2: Which deuterium atoms on the this compound molecule are most susceptible to back-exchange?

A2: The seven deuterium atoms in this compound are located on the isobutyryl group. While these are generally considered to be on non-labile carbon atoms, the potential for back-exchange, though minimal, can be influenced by experimental conditions, particularly exposure to strongly acidic or basic environments over extended periods.

Q3: What are the primary experimental factors that can promote deuterium back-exchange?

A3: The primary factors that promote deuterium back-exchange are:

  • pH: Both strongly acidic and basic conditions can facilitate the exchange of deuterium for hydrogen. The rate of back-exchange is generally minimized at a slightly acidic pH, typically around 2.5-3.0.

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including back-exchange.

  • Solvent Composition: The presence of protic solvents (e.g., water, methanol) provides a source of hydrogen atoms that can exchange with the deuterium on your standard.

  • Exposure Time: The longer this compound is exposed to unfavorable conditions (e.g., high temperature, extreme pH), the greater the extent of back-exchange.

Q4: How can I assess the isotopic stability of my this compound standard in my experimental matrix?

A4: You can perform a simple stability experiment by incubating a solution of this compound in your sample diluent or mobile phase for a duration equivalent to your longest analytical run. Subsequently, analyze this solution using LC-MS/MS and monitor for any increase in the signal of the unlabeled Ciclesonide. An increase in the unlabeled analyte's signal would indicate that back-exchange has occurred.

Troubleshooting Guides

This section provides solutions to common problems encountered during the use of this compound as an internal standard.

Issue 1: Drifting Internal Standard Signal Over an Analytical Run
  • Symptom: The peak area of this compound systematically decreases or increases throughout a batch analysis.

  • Potential Cause: Deuterium back-exchange is occurring in the autosampler or on the LC column.

  • Troubleshooting Steps:

    • Evaluate Solvent Stability: As described in FAQ 4, incubate this compound in your mobile phase and sample diluent to confirm if back-exchange is the root cause.

    • Adjust pH: If back-exchange is confirmed, adjust the pH of your mobile phase and sample diluent to be as close to neutral as possible, or slightly acidic (pH 2.5-3.0), to minimize the exchange rate.

    • Reduce Temperature: If your LC system has temperature control for the column and autosampler, set it to a lower temperature (e.g., 4 °C) to slow down the exchange process.

    • Minimize Residence Time: Reduce the time the sample spends in the autosampler before injection and shorten the LC gradient if possible without compromising chromatographic separation.

Issue 2: Inaccurate Quantification at Low Analyte Concentrations
  • Symptom: The assay shows a positive bias, particularly for samples with low concentrations of Ciclesonide.

  • Potential Cause: The this compound internal standard may contain a significant amount of unlabeled Ciclesonide as an impurity, or in-source fragmentation of the deuterated standard is occurring.

  • Troubleshooting Steps:

    • Assess Purity of Internal Standard: Inject a high concentration of your this compound working solution without the analyte to check for a signal at the mass transition of unlabeled Ciclesonide. If a significant signal is observed, contact your supplier for a higher purity standard.

    • Optimize Mass Spectrometer Source Conditions: To minimize in-source fragmentation, adjust parameters such as collision energy and cone voltage. The goal is to achieve efficient ionization without causing the loss of deuterium from the internal standard.

Experimental Protocols

Protocol 1: Assessing Deuterium Back-Exchange of this compound

Objective: To determine the stability of this compound and the extent of back-exchange in a given solvent matrix over time.

Methodology:

  • Prepare Solutions:

    • T=0 Sample: Prepare a solution of this compound at a known concentration in the test solvent (e.g., mobile phase, sample diluent).

    • Incubated Samples: Prepare identical solutions and store them at the desired temperature (e.g., room temperature, 4°C) for various time points (e.g., 1, 4, 8, and 24 hours).

  • LC-MS/MS Analysis:

    • Immediately analyze the T=0 sample to establish a baseline.

    • At each subsequent time point, inject the corresponding incubated sample.

    • Monitor the signal intensity (peak area) for both this compound and unlabeled Ciclesonide.

  • Data Interpretation:

    • Compare the peak area of unlabeled Ciclesonide in the incubated samples to the T=0 sample. A significant increase indicates back-exchange.

    • Calculate the percentage of back-exchange at each time point.

Time (hours)Temperature (°C)% Increase in Unlabeled Ciclesonide Signal (Example)
0250%
4252.1%
8254.5%
242510.2%
040%
2441.5%

Table 1: Example data from a back-exchange assessment experiment.

Visualizations

Back_Exchange_Pathway Ciclesonide_d7 This compound (Isotopically Labeled) Intermediate Transient Intermediate Ciclesonide_d7->Intermediate Deuterium Abstraction Protic_Solvent Protic Solvent (e.g., H2O, MeOH) Protic_Solvent->Intermediate Ciclesonide_H Ciclesonide (Unlabeled) Intermediate->Ciclesonide_H Protonation Catalyst Acid/Base Catalyst (H+ or OH-) Catalyst->Intermediate

Caption: Mechanism of deuterium back-exchange for this compound.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Investigation cluster_2 Root Cause Analysis cluster_3 Solutions Start Inconsistent Quantification Results Check_IS_Signal Drifting Internal Standard Signal? Start->Check_IS_Signal Assess_Purity Assess Purity of This compound Start->Assess_Purity Back_Exchange Deuterium Back-Exchange? Check_IS_Signal->Back_Exchange Yes Impurity High Unlabeled Impurity? Assess_Purity->Impurity Yes Optimize_Conditions Optimize pH, Temp, & Solvent Back_Exchange->Optimize_Conditions Contact_Supplier Contact Supplier for Higher Purity Lot Impurity->Contact_Supplier

Caption: Troubleshooting workflow for this compound quantification issues.

References

Resolving chromatographic peak tailing for Ciclesonide-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving chromatographic peak tailing issues encountered during the analysis of Ciclesonide-d7.

Frequently Asked Questions (FAQs)

Q1: What is chromatographic peak tailing?

A1: Peak tailing is a phenomenon in chromatography where a peak is not symmetrical, exhibiting a trailing edge that slowly returns to the baseline.[1][2] This distortion can compromise the accuracy and precision of quantitative analysis by affecting peak integration and resolution from adjacent peaks.[2]

Q2: What are the common causes of peak tailing for this compound?

A2: Peak tailing for this compound, a deuterated corticosteroid, can arise from a combination of general chromatographic issues and factors related to its specific chemical properties. Common causes include:

  • Secondary Interactions: Interaction of the analyte with active sites on the stationary phase, such as residual silanol groups on silica-based columns.[2][3]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of the analyte or silanol groups, causing secondary interactions.

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.

  • Extra-Column Volume: Dead volume in the HPLC system, such as in tubing or fittings, can cause peak broadening and tailing.

  • Column Degradation: A contaminated or degraded column can lead to poor peak shapes.

  • Chromatographic Isotope Effect: Deuterated compounds like this compound may exhibit slightly different retention times compared to their non-deuterated counterparts, which can sometimes contribute to peak asymmetry if there are isotopic impurities.

Q3: How does deuteration affect the chromatography of this compound?

A3: Deuteration, the replacement of hydrogen with deuterium, can lead to a phenomenon known as the chromatographic isotope effect. Typically, deuterated compounds elute slightly earlier than their non-deuterated analogs in reversed-phase chromatography. This is because the C-D bond is slightly shorter and stronger than the C-H bond, which can subtly alter the molecule's interaction with the stationary phase. While this effect is usually small, it can be significant in high-resolution chromatography and may contribute to peak broadening or asymmetry if both deuterated and non-deuterated forms are present.

Troubleshooting Guide: Resolving Peak Tailing for this compound

This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.

Initial Assessment

Before making significant changes to your method, it's crucial to systematically evaluate the problem. The following workflow can help pinpoint the root cause of peak tailing.

G Initial Troubleshooting Workflow for Peak Tailing A Observe Peak Tailing for this compound B Are all peaks in the chromatogram tailing? A->B C Yes B->C Yes D No, only this compound (and similar compounds) are tailing. B->D No E System-wide issue likely. Check for extra-column volume (tubing, connections). Inspect column for voids or contamination. Consider mobile phase preparation issues. C->E F Analyte-specific issue likely. Proceed to detailed troubleshooting steps. D->F

Caption: Initial assessment workflow for peak tailing.

Detailed Troubleshooting Steps

If the issue is specific to this compound, follow these steps to address the potential causes:

1. Mobile Phase Optimization

The mobile phase composition, particularly its pH and the type of organic modifier and additives, plays a critical role in achieving good peak shape.

    • Recommendation: Prepare mobile phases with slightly different pH values (e.g., pH 3.0, 4.5, and 6.0) using appropriate buffers like ammonium formate or ammonium acetate, which are MS-friendly.

  • Organic Modifier: The choice between acetonitrile and methanol can influence selectivity and peak shape.

    • Recommendation: If using acetonitrile, try substituting it with methanol or a mixture of both. Methanol can sometimes offer different selectivity and improved peak shape for certain compounds.

  • Additives: Mobile phase additives can significantly improve peak shape.

    • Recommendation: Add a small amount of a weak acid, like formic acid (0.1%), to the mobile phase. This can help to suppress the ionization of residual silanol groups on the silica packing material, thereby reducing secondary interactions.

G Mobile Phase Optimization Strategy A Peak Tailing Observed B Optimize Mobile Phase pH A->B C Evaluate Organic Modifier B->C D Incorporate Mobile Phase Additives C->D E Symmetrical Peak Achieved D->E G Decision Tree for Resolving Peak Tailing Start Peak Tailing Observed CheckSystem Check for System-Wide Issues (e.g., leaks, extra-column volume) Start->CheckSystem SystemIssue System Issue Found? CheckSystem->SystemIssue FixSystem Address System Issue (e.g., replace tubing, tighten fittings) SystemIssue->FixSystem Yes OptimizeMethod Optimize Chromatographic Method SystemIssue->OptimizeMethod No FixSystem->Start MobilePhase Adjust Mobile Phase (pH, organic modifier, additives) OptimizeMethod->MobilePhase Column Evaluate Column (age, chemistry, contamination) MobilePhase->Column Sample Check Sample (concentration, solvent) Column->Sample PeakImproved Peak Shape Improved? Sample->PeakImproved End Symmetrical Peak Achieved PeakImproved->End Yes Reassess Re-evaluate Problem PeakImproved->Reassess No Reassess->OptimizeMethod

References

Strategies to enhance the sensitivity of Ciclesonide-d7 detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ciclesonide-d7 analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the detection sensitivity of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting ciclesonide and its metabolites?

A1: The most sensitive reported method for the simultaneous determination of ciclesonide (CIC) and its active metabolite desisobutyryl-ciclesonide (des-CIC) utilizes a reversed-phase liquid chromatography coupled with atmospheric pressure photoionization–tandem mass spectrometry (LC-APPI-MS/MS). This method has achieved a lower limit of quantification (LLOQ) of 1 pg/mL in human serum, which is a tenfold improvement in sensitivity over previous methods.[1][2]

Q2: My signal intensity for this compound is low. What are the initial troubleshooting steps?

A2: Low signal intensity can stem from several factors. Begin by systematically checking the following:

  • Sample Preparation: Ensure efficient extraction and minimal sample loss. Evaluate your extraction recovery. An extraction recovery of approximately 85% has been reported for ciclesonide.[1][2]

  • Mass Spectrometer Parameters: Optimize ion source parameters, including gas flows, temperatures, and voltages. For electrospray ionization (ESI), ensure proper spray needle position.

  • Chromatography: Check for peak broadening or poor peak shape, which can decrease signal intensity. Ensure the mobile phase composition is optimal for ionization.

  • Internal Standard: Verify the concentration and stability of your this compound internal standard solution.

Q3: I am observing significant matrix effects in my analysis. How can I mitigate them?

A3: Matrix effects, such as ion suppression, can significantly impact sensitivity and accuracy.[3] Consider the following strategies:

  • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or supported liquid extraction (SLE) to remove interfering matrix components.

  • Optimize Chromatography: Adjusting the chromatographic gradient can help separate this compound from co-eluting matrix components that may cause ion suppression.

  • Change Ionization Source: If using electrospray ionization (ESI), consider switching to atmospheric pressure photoionization (APPI) or atmospheric pressure chemical ionization (APCI), as they can be less susceptible to matrix effects for certain compounds.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may also decrease the analyte signal.

Q4: What type of internal standard is recommended for Ciclesonide analysis?

A4: A stable isotope-labeled internal standard is highly recommended for accurate quantification. For the analysis of ciclesonide and desisobutyryl-ciclesonide, Ciclesonide-d11 and des-CIC-d11 have been successfully used. Using a deuterated standard like this compound is a good practice as it will have similar chemical and physical properties to the analyte, co-elute chromatographically, and experience similar ionization efficiency, thus compensating for variations in sample preparation and instrument response.

Troubleshooting Guides

Low Signal Intensity / Poor Sensitivity
Potential Cause Troubleshooting Step Recommended Action
Inefficient Sample Extraction Evaluate extraction recovery.Perform a recovery experiment by spiking a known amount of this compound into a blank matrix and comparing the response to a neat standard. Aim for a recovery of >80%. If recovery is low, consider alternative extraction solvents or methods (e.g., switching from LLE to SPE). 1-chlorobutane has been shown to provide good recovery for ciclesonide from serum.
Suboptimal Ionization Optimize mass spectrometer source parameters.Systematically adjust ion source parameters such as nebulizer gas, drying gas flow rate and temperature, and capillary voltage to maximize the this compound signal. Consider testing different ionization sources (APPI, APCI, ESI).
Poor Chromatography Assess peak shape and retention time.Ensure the mobile phase is appropriate for the analyte and column. A mixture of 0.1% formic acid in water and methanol with a gradient elution on a C18 column has been used successfully. Check for column degradation or contamination.
Matrix Effects Perform a post-column infusion experiment.This will help identify regions of ion suppression in your chromatogram. If suppression is observed at the retention time of this compound, improve sample cleanup or modify the chromatography to separate the analyte from the interfering components.
High Background Noise
Potential Cause Troubleshooting Step Recommended Action
Contaminated Mobile Phase or LC System Analyze a blank injection of mobile phase.If noise is present, prepare fresh mobile phase with high-purity solvents and additives. Purge the LC system thoroughly.
Dirty Ion Source Inspect and clean the ion source.Follow the manufacturer's instructions to clean the ion source components, including the capillary, skimmer, and lenses.
Interfering Components from Sample Matrix Improve sample preparation.Incorporate additional cleanup steps such as SPE or use a more selective extraction technique to remove matrix components that may contribute to background noise.

Experimental Protocols

Ultrasensitive LC-APPI-MS/MS Method for Ciclesonide Detection

This protocol is based on a validated method for the determination of ciclesonide and desisobutyryl-ciclesonide in human serum with an LLOQ of 1 pg/mL.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 0.500 mL of human serum sample, add 20 µL of the combined internal standard working solution (containing this compound).

  • Vortex mix for approximately 15 seconds.

  • Add 0.50 mL of 200 mmol/L ammonium acetate solution and briefly mix.

  • Add 2.0 mL of 1-chlorobutane.

  • Vortex mix for 5 minutes.

  • Centrifuge at 12,000 x g for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of mobile phase.

2. Liquid Chromatography Parameters

  • Column: Reversed-phase C18 column.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Methanol

  • Flow Rate: As optimized for the specific column dimensions.

  • Gradient: A linear gradient elution should be optimized to ensure good separation from matrix components.

  • Injection Volume: 1-5 µL

3. Mass Spectrometry Parameters (APPI)

  • Ionization Mode: Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: To be determined by infusing a standard solution of this compound and its non-deuterated analog to identify the precursor and product ions.

  • Source Parameters: Optimize gas flows, temperatures, and voltages for maximum signal intensity.

Visualizations

G Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Serum Serum Sample (0.5 mL) Add_IS Add Internal Standard (this compound) Serum->Add_IS Add_Buffer Add Ammonium Acetate Add_IS->Add_Buffer LLE Liquid-Liquid Extraction (1-chlorobutane) Add_Buffer->LLE Centrifuge Centrifugation LLE->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation (Reversed-Phase) Reconstitute->LC MS MS/MS Detection (APPI) LC->MS Quant Quantification MS->Quant

Caption: Experimental workflow for this compound analysis.

G Troubleshooting Low Signal Intensity Start Low Signal Intensity Check_Sample_Prep Evaluate Sample Preparation Efficiency Start->Check_Sample_Prep Recovery_Low Is Recovery <80%? Check_Sample_Prep->Recovery_Low Check_MS_Params Optimize MS Parameters Signal_Improved_MS Signal Improved? Check_MS_Params->Signal_Improved_MS Check_Chroma Assess Chromatographic Performance Peak_Shape_Poor Poor Peak Shape? Check_Chroma->Peak_Shape_Poor Recovery_Low->Check_MS_Params No Optimize_Extraction Optimize Extraction Method/Solvent Recovery_Low->Optimize_Extraction Yes Signal_Improved_MS->Check_Chroma No Proceed_Analysis Proceed with Optimized Method Signal_Improved_MS->Proceed_Analysis Yes Optimize_Mobile_Phase Optimize Mobile Phase and Gradient Peak_Shape_Poor->Optimize_Mobile_Phase Yes Check_Matrix_Effects Investigate Matrix Effects Peak_Shape_Poor->Check_Matrix_Effects No Optimize_Extraction->Check_Sample_Prep Optimize_Mobile_Phase->Check_Chroma

References

Technical Support Center: Ciclesonide-d7 Stability in Processed Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential stability issues with Ciclesonide-d7 in processed biological samples.

Troubleshooting Guide

Low or inconsistent recovery of this compound during sample analysis can often be attributed to instability during various stages of sample processing and storage. This guide provides potential causes and solutions for common stability-related issues.

Issue 1: Low Analyte Response After Sample Processing

If you observe a significantly lower than expected signal for this compound after sample preparation, consider the following potential causes related to stability.

Potential CauseRecommended Action
Degradation during Bench-Top Handling Minimize the time processed samples are left at room temperature before analysis. Keep samples on ice or at 4°C during any waiting periods.
Instability in Extraction Solvent Ensure the chosen extraction solvent (e.g., acetonitrile, methanol, ethyl acetate, MTBE) is pure and free of contaminants that could promote degradation. Consider performing a short-term stability test of this compound in the final extraction solvent.
pH-Mediated Degradation Corticosteroids can be susceptible to degradation at extreme pH values. If your sample preparation involves pH adjustment, ensure the final pH of the extract is near neutral before any evaporation or storage steps.
Temperature-Related Degradation during Evaporation If your protocol includes an evaporation step to concentrate the sample, use the lowest possible temperature and a gentle stream of nitrogen. Prolonged exposure to high temperatures can lead to degradation.

Issue 2: Decreasing Analyte Response Over a Batch Run (Autosampler Instability)

A common issue is the degradation of the processed sample while it sits in the autosampler vial waiting for injection. This is often observed as a downward trend in analyte response from the first to the last sample in a batch.

Potential CauseRecommended Action
Elevated Autosampler Temperature Maintain the autosampler at a low temperature, typically 4°C, to minimize degradation.
Instability in Reconstitution Solvent This compound may have limited stability in the solvent used to reconstitute the dried extract. Test the stability of this compound in the reconstitution solvent over the expected run time. Consider using a solvent composition that mimics the initial mobile phase conditions for better compatibility and stability.
Light Sensitivity While not extensively reported for Ciclesonide, some steroids can be light-sensitive. Use amber vials or protect the autosampler from direct light to mitigate potential photodegradation.

Quantitative Stability Data for Corticosteroids in Processed Samples (General Guidance)

While specific data for this compound is limited, the following table provides a general overview of corticosteroid stability under various conditions, which can be used as a starting point for troubleshooting.

ConditionMatrix/SolventTemperatureDurationExpected Stability
Bench-Top Stability Processed Plasma (Post-PPT)Room Temperature2 - 4 hoursGenerally Stable
Autosampler Stability Reconstituted Extract4°C24 - 48 hoursGenerally Stable
Freeze-Thaw Stability Unprocessed Plasma-20°C / -80°C3 cyclesGenerally Stable
Long-Term Stability Unprocessed Plasma-80°C> 6 monthsGenerally Stable

Experimental Protocols

Protocol 1: Assessment of Post-Preparative Stability in the Autosampler

This protocol is designed to evaluate the stability of this compound in the final, processed sample extract under the conditions of the autosampler.

  • Sample Preparation:

    • Spike a pooled blank matrix with this compound at low and high quality control (QC) concentrations.

    • Process these QC samples using your established extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

    • Reconstitute the final extracts in the injection solvent.

  • Stability Assessment:

    • Inject one set of the low and high QC samples immediately after preparation (T=0).

    • Store the remaining QC samples in the autosampler at the intended temperature (e.g., 4°C).

    • Inject additional sets of the QC samples at predetermined time points (e.g., 4, 8, 12, 24 hours).

  • Data Analysis:

    • Calculate the mean concentration of the QC samples at each time point.

    • Compare the mean concentrations at the later time points to the T=0 concentration.

    • The analyte is considered stable if the mean concentration at each time point is within ±15% of the T=0 concentration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Spike Blank Matrix with this compound ppt Protein Precipitation (PPT) start->ppt Choose one method lle Liquid-Liquid Extraction (LLE) start->lle Choose one method spe Solid-Phase Extraction (SPE) start->spe Choose one method evap Evaporation ppt->evap lle->evap spe->evap recon Reconstitution evap->recon autosampler Place in Autosampler (e.g., 4°C) recon->autosampler lcms LC-MS/MS Analysis autosampler->lcms Inject at T=0, T=x, T=y... data Data Acquisition & Processing lcms->data

Caption: Experimental workflow for assessing the post-preparative stability of this compound.

ciclesonide_activation ciclesonide Ciclesonide (Prodrug) des_cic Desisobutyryl-Ciclesonide (des-CIC) (Active Metabolite) ciclesonide->des_cic Esterases conjugates Fatty Acid Conjugates (Reversible Pool) des_cic->conjugates Esterification

Selecting the appropriate concentration of Ciclesonide-d7 internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection and use of Ciclesonide-d7 as an internal standard in analytical assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using this compound as an internal standard?

A1: this compound is a stable isotope-labeled version of Ciclesonide. It is used as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods. Its primary purpose is to correct for variability during sample preparation and analysis.[1][2] Since the internal standard is chemically almost identical to the analyte (Ciclesonide), it experiences similar variations during extraction, ionization, and detection, thus improving the accuracy and precision of the measurement.[2][3]

Q2: How do I select the appropriate concentration for my this compound internal standard?

A2: The ideal concentration of this compound should be similar to the expected concentration of the analyte (Ciclesonide) in your samples.[4] A common practice is to choose a concentration that falls within the mid-range of your calibration curve. This ensures a consistent and reliable response from the mass spectrometer. For instance, in methods developed for the analysis of Ciclesonide in biological matrices, the concentration of the internal standard is kept constant across all samples, including calibration standards and quality controls.

Q3: Can I use the same concentration of this compound for all my samples?

A3: Yes, the internal standard should be added at the same concentration to every sample, including calibrators, quality controls, and unknown samples. This consistency is crucial for the internal standard to effectively correct for variations across the entire analytical run.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
High variability in internal standard response - Inconsistent pipetting or dilution during sample preparation.- Adsorption of the internal standard to vial or pipette tip surfaces.- Degradation of the internal standard.- Use calibrated pipettes and ensure thorough mixing.- Consider using silanized glassware or low-adsorption microplates.- Check the stability of the internal standard stock and working solutions. Prepare fresh solutions if necessary.
Low internal standard signal or no signal - Incorrect concentration of the working solution.- Ion suppression due to matrix effects.- Instrument issues (e.g., detector sensitivity, ionization source problem).- Verify the concentration of your stock and working solutions.- Optimize chromatographic conditions to separate the internal standard from interfering matrix components.- Perform instrument tuning and calibration.
Internal standard signal is too high (saturating the detector) - Concentration of the internal standard is too high relative to the analyte and the detector's linear range.- Prepare a lower concentration working solution for the internal standard.- Adjust the detector settings if possible, but lowering the concentration is generally preferred.
Analyte/Internal Standard peak area ratio is not consistent - The internal standard is not behaving similarly to the analyte (e.g., differential matrix effects).- The internal standard was added at a late stage of sample preparation.- Ensure the internal standard is added as early as possible in the sample preparation workflow.- Re-evaluate the sample cleanup procedure to minimize matrix effects.

Quantitative Data Summary

The following table summarizes concentrations used in published methods for the analysis of Ciclesonide and its metabolites, providing a reference for selecting an appropriate concentration for this compound.

Analyte(s)Internal Standard(s)Calibration Curve RangeInternal Standard ConcentrationMatrixReference
Ciclesonide (CIC) and desisobutyryl-ciclesonide (des-CIC)CIC-d11 and des-CIC-d111 - 500 pg/mLNot explicitly stated, but stock solution was 200 µg/mL.Human Serum
Ciclesonide (CIC) and desisobutyryl-ciclesonide (des-CIC)Mifepristone10 - 10,000 pg/mLNot explicitly stated.Human Plasma
CiclesonidePrednisolone8 - 40 µg/mL100 µg/mL (from 10 mg in 100 mL)Dry Powder Inhaler

Experimental Protocols

Protocol: Preparation of this compound Internal Standard Working Solution

This protocol provides a general guideline for preparing a this compound internal standard working solution. The final concentration should be optimized based on the expected analyte concentration and instrument sensitivity.

  • Prepare a Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 1 mg of this compound.

    • Dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) in a calibrated volumetric flask.

    • Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed container.

  • Prepare an Intermediate Solution (e.g., 10 µg/mL):

    • Transfer 10 µL of the 1 mg/mL stock solution into a 1 mL volumetric flask.

    • Dilute to the mark with the same solvent.

  • Prepare the Working Solution (e.g., 100 ng/mL):

    • Transfer 10 µL of the 10 µg/mL intermediate solution into a 1 mL volumetric flask.

    • Dilute to the mark with the appropriate reconstitution solvent for your analytical method. This working solution is now ready to be added to your samples.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add this compound Internal Standard sample->add_is extraction Protein Precipitation / LLE / SPE add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection detection Data Acquisition injection->detection integration Peak Integration detection->integration ratio Calculate Analyte/IS Ratio integration->ratio calibration Quantification using Calibration Curve ratio->calibration

Caption: Workflow for quantitative analysis using an internal standard.

logical_relationship cluster_factors Influencing Factors concentration Optimal IS Concentration analyte_conc Expected Analyte Concentration analyte_conc->concentration cal_curve Mid-range of Calibration Curve cal_curve->concentration detector_resp Linear Detector Response detector_resp->concentration

Caption: Factors influencing the selection of the internal standard concentration.

References

Technical Support Center: Quantification of Ciclesonide-d7 in Pediatric Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the quantification of Ciclesonide and its deuterated internal standard, Ciclesonide-d7, in pediatric studies.

Frequently Asked Questions (FAQs)

Q1: Why is the quantification of Ciclesonide in pediatric studies challenging?

A1: The primary challenges in quantifying Ciclesonide in pediatric populations stem from several factors:

  • Low Circulating Concentrations: Therapeutic doses of Ciclesonide administered to children result in very low systemic concentrations of the parent drug and its active metabolite, desisobutyryl-ciclesonide (des-CIC). This necessitates the use of highly sensitive bioanalytical methods.

  • Limited Sample Volume: The small blood volume of pediatric subjects restricts the amount of sample that can be collected, making techniques like microsampling essential.[1]

  • Matrix Effects: The composition of pediatric biological matrices can differ from adults, potentially leading to significant matrix effects that can interfere with the accuracy of LC-MS/MS analysis.[2]

  • Metabolism: Ciclesonide is a prodrug that is converted to the pharmacologically active metabolite, des-CIC, by esterases in the airways.[3][4] Therefore, both compounds must be accurately quantified for a comprehensive pharmacokinetic assessment.

Q2: What is the role of this compound in the analysis?

A2: this compound is a deuterated stable isotope-labeled internal standard (SIL-IS). It is chemically identical to Ciclesonide but has a higher mass due to the replacement of seven hydrogen atoms with deuterium. Its primary role is to correct for variability during sample preparation and analysis, including extraction efficiency, matrix effects, and instrument response, thereby improving the accuracy and precision of the quantification.

Q3: What are the expected pharmacokinetic parameters for Ciclesonide and des-CIC in children?

A3: Pharmacokinetic parameters for Ciclesonide and its active metabolite, des-CIC, can vary based on the dose, delivery method (with or without a spacer), and the specific pediatric population. Below is a summary of data from a study in children with asthma.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Ciclesonide in Children (6-11 years) with Asthma

TreatmentCmax (µg/L) (Mean ± SEM)tmax (h)
160 µg MDI with spacer0.192 ± 0.0220.5
80 µg MDI with spacer0.096 ± 0.0070.5
160 µg MDI without spacer0.117 ± 0.0190.5

Table 2: Pharmacokinetic Parameters of des-Ciclesonide (des-CIC) in Children (6-11 years) with Asthma

TreatmentCmax (µg/L) (Mean ± SEM)AUCτ (µg*h/L) (Mean ± SEM)
160 µg MDI with spacer0.177 ± 0.0160.663 ± 0.054
80 µg MDI with spacer0.101 ± 0.0090.316 ± 0.027
160 µg MDI without spacer0.114 ± 0.0150.521 ± 0.058

MDI: Metered-Dose Inhaler; Cmax: Maximum concentration; tmax: Time to maximum concentration; AUCτ: Area under the concentration-time curve over the dosing interval.

Troubleshooting Guides

Issue 1: High Variability or Inaccurate Results with this compound Internal Standard

Q: My results show high variability, and the internal standard (this compound) signal is inconsistent. What could be the cause and how can I troubleshoot this?

A: Inconsistent internal standard signals can significantly impact the accuracy of your results. Here’s a step-by-step guide to troubleshoot this issue:

Possible Causes and Solutions:

  • Isotopic Crosstalk: The mass spectrometer may be detecting the naturally occurring heavy isotopes of the unlabeled Ciclesonide, which can interfere with the this compound signal, especially if the mass difference is small.

    • Troubleshooting Step: Analyze a high concentration standard of unlabeled Ciclesonide without the internal standard and monitor the mass transition of this compound. An increasing signal with increasing Ciclesonide concentration confirms crosstalk.

    • Solution: If crosstalk is confirmed, consider using an internal standard with a larger mass difference (e.g., ¹³C-labeled).

  • Deuterium Exchange: Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent or matrix, leading to a decrease in the this compound signal and an increase in the unlabeled Ciclesonide signal.

    • Troubleshooting Step: Prepare a solution of this compound in the sample matrix and analyze it at different time points. A decrease in the this compound signal over time suggests deuterium exchange.

    • Solution: Use aprotic solvents where possible and ensure the pH of the mobile phase is not highly acidic or basic. Consider using a more stable isotope-labeled internal standard, such as one labeled with ¹³C or ¹⁵N.

  • Impurity of the Internal Standard: The this compound stock may contain a small amount of unlabeled Ciclesonide as an impurity from its synthesis.

    • Troubleshooting Step: Analyze a solution containing only this compound and monitor the mass transition of the unlabeled Ciclesonide.

    • Solution: If the internal standard is found to be impure, obtain a new, higher purity standard.

start Inconsistent this compound Signal crosstalk Check for Isotopic Crosstalk start->crosstalk exchange Investigate Deuterium Exchange start->exchange impurity Assess Internal Standard Purity start->impurity crosstalk_test Analyze high concentration Ciclesonide standard without IS crosstalk->crosstalk_test exchange_test Monitor this compound stability in matrix over time exchange->exchange_test impurity_test Analyze this compound solution for unlabeled Ciclesonide impurity->impurity_test crosstalk_solution Use IS with larger mass difference (e.g., 13C) crosstalk_test->crosstalk_solution exchange_solution Optimize solvent and pH, or use 13C/15N IS exchange_test->exchange_solution impurity_solution Source higher purity internal standard impurity_test->impurity_solution

Troubleshooting workflow for inconsistent internal standard signals.
Issue 2: Poor Sensitivity and High Background Noise in Pediatric Samples

Q: I am struggling to achieve the required lower limit of quantification (LLOQ) for Ciclesonide and des-CIC in pediatric plasma/serum samples. The background noise is also very high. What can I do?

A: Achieving low LLOQs in pediatric samples is critical due to the low analyte concentrations. High background noise often points to matrix effects or contamination.

Possible Causes and Solutions:

  • Matrix Effects: Endogenous components in pediatric plasma/serum, such as phospholipids, can co-elute with the analytes and cause ion suppression or enhancement, leading to poor sensitivity and reproducibility.

    • Troubleshooting Step: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram. Also, compare the analyte response in neat solution versus post-extraction spiked matrix samples to quantify the matrix effect.

    • Solution:

      • Improve Sample Preparation: Use a more effective sample clean-up technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

      • Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate the analytes from the interfering matrix components.

  • Contamination: Contamination from solvents, collection tubes, or the LC-MS/MS system itself can contribute to high background noise.

    • Troubleshooting Step: Analyze blank samples (mobile phase, extraction solvent) to pinpoint the source of contamination.

    • Solution: Use high-purity solvents and reagents. Ensure proper cleaning and maintenance of the LC-MS/MS system, including the ion source.

  • Suboptimal Ionization: The choice of ionization technique can significantly impact sensitivity.

    • Troubleshooting Step: If using Electrospray Ionization (ESI), which is more susceptible to matrix effects, consider evaluating Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI). An ultrasensitive method with an LLOQ of 1 pg/mL for Ciclesonide and des-CIC has been successfully developed using LC-APPI-MS/MS.

    • Solution: Test different ionization sources to determine which provides the best signal-to-noise ratio for your analytes in the pediatric matrix.

Experimental Protocols

Protocol 1: Sample Preparation from Dried Blood Spots (DBS)

This protocol provides a general workflow for the extraction of Ciclesonide and des-CIC from DBS samples for LC-MS/MS analysis.

  • Spotting and Drying:

    • Spot a precise volume (e.g., 20 µL) of whole blood (calibrators, QCs, and unknown samples) onto the DBS card.

    • Allow the spots to dry at ambient temperature for at least 2 hours, protected from light.

  • Punching:

    • Punch a 3-mm disc from the center of the dried blood spot into a 96-well plate.

  • Extraction:

    • Add 100 µL of the extraction solution (e.g., methanol containing this compound and des-Ciclesonide-d7 internal standards) to each well.

    • Seal the plate and vortex for 15 minutes.

    • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Evaporation and Reconstitution:

    • Transfer the supernatant to a new 96-well plate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis:

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

cluster_prep DBS Sample Preparation spot 1. Spot and Dry Blood Sample punch 2. Punch Disc from DBS Card spot->punch extract 3. Add Extraction Solvent with IS and Vortex punch->extract centrifuge 4. Centrifuge to Pellet Debris extract->centrifuge transfer 5. Transfer Supernatant centrifuge->transfer evaporate 6. Evaporate to Dryness transfer->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute analyze 8. Inject into LC-MS/MS reconstitute->analyze

Workflow for Dried Blood Spot (DBS) sample preparation.

Signaling Pathway

Ciclesonide (des-CIC) Mechanism of Action

Ciclesonide is a prodrug that is converted to its active metabolite, desisobutyryl-ciclesonide (des-CIC), by esterases in the airways. Des-CIC is a potent glucocorticoid that exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). The activated GR complex then translocates to the nucleus, where it modulates the expression of genes involved in the inflammatory response.

cluster_cell Airway Epithelial Cell Ciclesonide Ciclesonide (Prodrug) Esterases Esterases Ciclesonide->Esterases Metabolism des_CIC des-Ciclesonide (Active Metabolite) Esterases->des_CIC GR Glucocorticoid Receptor (GR) des_CIC->GR Binding GR_complex des-CIC-GR Complex GR->GR_complex Nucleus Nucleus GR_complex->Nucleus Translocation GRE Glucocorticoid Response Elements (GRE) GR_complex->GRE Binding to GRE Transcription Modulation of Gene Transcription GRE->Transcription Anti_inflammatory Increased Anti-inflammatory Proteins Transcription->Anti_inflammatory Pro_inflammatory Decreased Pro-inflammatory Cytokines Transcription->Pro_inflammatory

Signaling pathway of Ciclesonide activation and action.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Validation of Ciclesonide using Deuterated and Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated bioanalytical method for the quantification of Ciclesonide, a corticosteroid used in the treatment of asthma, with a focus on the use of a deuterated internal standard, Ciclesonide-d7. While direct literature detailing a method with this compound is not prevalent, this guide draws upon a highly analogous and sensitive method utilizing Ciclesonide-d11. The principles and performance data are largely transferable and provide a robust framework for researchers. Furthermore, this guide presents alternative analytical methods to offer a broader perspective on the available techniques for Ciclesonide bioanalysis.

Methodology Comparison: LC-MS/MS with Deuterated Internal Standard vs. Alternatives

The primary method detailed is a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which is the gold standard for bioanalytical quantification due to its high selectivity and sensitivity. This is compared with alternative methods such as liquid chromatography with different ionization techniques and high-performance liquid chromatography (HPLC) with UV detection.

Key Performance Parameters

The following table summarizes the key performance parameters of the different bioanalytical methods for Ciclesonide.

ParameterLC-APPI-MS/MS with Ciclesonide-d11[1][2]LC-APCI-MS/MS with Mifepristone IS[3]HPLC-UV[4]UPLC-UV[5]
Lower Limit of Quantification (LLOQ) 1 pg/mL10 pg/mLNot specified for bioanalysis2.54 µg/mL (in formulation)
Linearity Range 1 - 500 pg/mL10 - 10,000 pg/mL10% - 150% of nominal concentration8 - 40 µg/mL
Precision (% CV) < 9.6%Not specified0.20%< 2%
Accuracy (% Bias) ± 4.0%Not specified99.6% recoveryNot specified
Internal Standard Ciclesonide-d11MifepristoneNot specifiedPrednisolone
Ionization Technique APPIAPCI--

Experimental Protocols

Detailed methodologies for the primary and alternative methods are outlined below to provide a practical guide for implementation.

LC-APPI-MS/MS Method with Deuterated Internal Standard (Adapted from Ciclesonide-d11 Method)

This method is ideal for pharmacokinetic studies requiring ultra-high sensitivity.

Sample Preparation:

  • To 500 µL of human serum, add the internal standard solution (this compound).

  • Perform a liquid-liquid extraction with 1-chlorobutane.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

Chromatographic Conditions:

  • LC System: Shimadzu HPLC system

  • Column: Phenomenex Synergi MAX-RP (50 x 2 mm, 4 µm)

  • Mobile Phase: Gradient elution with 0.01% acetic acid in water-acetone and 0.01% acetic acid in acetonitrile-acetone

  • Flow Rate: 0.60 mL/min

  • Injection Volume: Not specified

  • Run Time: 4.7 minutes

Mass Spectrometric Conditions:

  • Mass Spectrometer: API 5000 triple quadrupole

  • Ionization Source: Atmospheric Pressure Photoionization (APPI) in negative mode

  • Monitored Transitions: Specific precursor-to-product ion transitions for Ciclesonide and this compound would be monitored.

experimental_workflow_lcms cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Serum Sample (500 µL) add_is Add this compound IS serum->add_is lle Liquid-Liquid Extraction (1-chlorobutane) add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon lc LC Separation recon->lc ms MS/MS Detection (APPI) lc->ms quant Quantification ms->quant

LC-MS/MS Bioanalytical Workflow
Alternative Method 1: LC-APCI-MS/MS

This method offers good sensitivity and is a viable alternative to APPI.

Sample Preparation:

  • To a plasma sample, add the internal standard (Mifepristone).

  • Perform a liquid-liquid extraction using methyl tert-butyl ether.

  • Evaporate the organic layer and reconstitute the residue.

Chromatographic Conditions:

  • Column: C18 column

  • Mobile Phase: Gradient elution with 0.1% formic acid and methanol.

Mass Spectrometric Conditions:

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive mode.

Alternative Method 2: HPLC-UV

A more accessible method, suitable for analyses where high sensitivity is not a prerequisite.

Sample Preparation:

  • Typically involves protein precipitation followed by centrifugation and filtration.

Chromatographic Conditions:

  • Column: Waters Symmetry C18 (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic elution with 85% Ethanol and 15% Water.

  • Flow Rate: 1.10 mL/min

  • Detection: UV at 242 nm.

logical_relationship cluster_ciclesonide Ciclesonide Bioanalysis cluster_methods Analytical Methods cluster_lcms_details LC-MS/MS Details cluster_hplc_details HPLC/UPLC Details ciclesonide Ciclesonide lcmsms LC-MS/MS ciclesonide->lcmsms hplc HPLC/UPLC ciclesonide->hplc appi APPI lcmsms->appi apci APCI lcmsms->apci uv UV Detection hplc->uv is_d7 This compound (IS) appi->is_d7 is_alt Alternative IS apci->is_alt is_non_iso Non-isotopic IS uv->is_non_iso

Methods for Ciclesonide Analysis

Conclusion

The choice of a bioanalytical method for Ciclesonide depends on the specific requirements of the study. For pharmacokinetic studies requiring high sensitivity to capture low circulating concentrations, an LC-MS/MS method with a deuterated internal standard like this compound (or the closely related Ciclesonide-d11) is the superior choice. The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and variability during sample processing, thereby ensuring the highest accuracy and precision. Alternative methods such as LC-APCI-MS/MS offer a good balance of sensitivity and accessibility, while HPLC-UV methods, though less sensitive, can be suitable for the analysis of bulk drug substance or formulations where concentrations are higher. The data and protocols presented in this guide provide a solid foundation for researchers to select and implement the most appropriate method for their Ciclesonide bioanalytical needs.

References

Cross-Validation of Ciclesonide Bioanalytical Assays: A Comparative Guide Using Ciclesonide-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cross-validation of bioanalytical assays for Ciclesonide, a corticosteroid used in the treatment of asthma and allergic rhinitis.[1][2] A key focus is the utilization of its deuterated analog, Ciclesonide-d7, as a stable internal standard to ensure accuracy and reproducibility in quantitative analysis. This document outlines a generalized experimental protocol, presents comparative performance data from various validated methods, and illustrates the underlying signaling pathway and experimental workflow.

Comparative Performance of Ciclesonide Assays

The successful cross-validation of an analytical method between different laboratories is crucial for the standardization and reliability of data in multi-center clinical trials and other collaborative research. The use of a stable isotope-labeled internal standard like this compound is a common strategy to minimize variability.[3] While a direct inter-laboratory trial is the gold standard for assessing reproducibility, a comparison of independently validated methods provides valuable insight into the expected performance of a Ciclesonide assay.

The following table summarizes the performance characteristics of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for the quantification of Ciclesonide and its active metabolite, des-ciclesonide, in human plasma or serum. These methods employ a deuterated internal standard, which is critical for achieving high precision and accuracy.

Parameter Method A Method B Method C
Analyte(s) Ciclesonide & des-ciclesonideCiclesonide & des-ciclesonideCiclesonide & des-ciclesonide
Internal Standard Ciclesonide-d11 & des-ciclesonide-d11MifepristoneDeuterated des-ciclesonide
Lower Limit of Quantification (LLOQ) 1 pg/mL10 pg/mL~1 pg/mL
Linearity Range 1 - 500 pg/mL10 - 10,000 pg/mLNot explicitly stated
Inter-assay Precision (%CV) Within 9.6%Not explicitly statedNot explicitly stated
Inter-assay Accuracy (%Bias) Within ± 4.0%Not explicitly statedNot explicitly stated
Extraction Recovery ~85%Not explicitly statedNot explicitly stated
Instrumentation LC-APPI-MS/MSLC-APCI-MS/MSLC-HRMS/MS

This table is a synthesis of data from multiple sources to illustrate typical assay performance.[4][5]

Experimental Protocol: A Generalized LC-MS/MS Method for Ciclesonide Analysis

This protocol describes a representative method for the simultaneous determination of Ciclesonide and its active metabolite, des-ciclesonide, in human plasma, utilizing this compound as an internal standard.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of human plasma, add 25 µL of the internal standard working solution (this compound).

  • Add 1 mL of methyl tert-butyl ether and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography

  • LC System: Agilent 1200 Series or equivalent

  • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase: A mixture of 0.1% formic acid in water and methanol with a gradient elution.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

3. Mass Spectrometry

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI) in positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Ciclesonide: Precursor ion > Product ion (specific m/z to be determined based on instrumentation)

    • des-ciclesonide: Precursor ion > Product ion (specific m/z to be determined based on instrumentation)

    • This compound: Precursor ion > Product ion (specific m/z to be determined based on instrumentation)

  • Data Analysis: Quantify using the peak area ratio of the analyte to the internal standard.

Visualizing the Process and Pathway

To better understand the experimental process and the mechanism of action of Ciclesonide, the following diagrams have been generated.

G cluster_pre Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_validation Inter-Laboratory Cross-Validation plasma Plasma Sample add_is Add this compound (IS) plasma->add_is extract Liquid-Liquid Extraction add_is->extract evap Evaporation extract->evap reconstitute Reconstitution evap->reconstitute lc Liquid Chromatography Separation reconstitute->lc ms Mass Spectrometry Detection lc->ms peak_integration Peak Integration ms->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of Ciclesonide calibration->quantification lab_a Laboratory A Analysis quantification->lab_a lab_b Laboratory B Analysis quantification->lab_b compare Comparison of Results lab_a->compare lab_b->compare

Caption: Experimental workflow for the cross-validation of a Ciclesonide bioanalytical assay.

G ciclesonide Ciclesonide (Prodrug) esterases Esterases in Lungs ciclesonide->esterases des_ciclesonide des-ciclesonide (Active Metabolite) esterases->des_ciclesonide gr Glucocorticoid Receptor (GR) des_ciclesonide->gr Binds to complex des-ciclesonide-GR Complex gr->complex nucleus Nucleus complex->nucleus Translocates to gre Glucocorticoid Response Elements (GREs) nucleus->gre transcription Modulation of Gene Transcription gre->transcription anti_inflammatory Increased Anti-inflammatory Proteins (e.g., Lipocortin-1) transcription->anti_inflammatory pro_inflammatory Decreased Pro-inflammatory Cytokines transcription->pro_inflammatory

References

The Analytical Edge: Ciclesonide-d7 as a High-Performing Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the accuracy and precision of Ciclesonide-d7 for quantitative studies, offering a comparative analysis against alternative internal standards. This guide provides researchers, scientists, and drug development professionals with the critical data and methodologies necessary for informed decisions in bioanalytical method development.

In the landscape of pharmacokinetic and bioequivalence studies, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of analytical data. For the quantification of the inhaled corticosteroid ciclesonide (CIC) and its active metabolite, desisobutyryl-ciclesonide (des-CIC), the use of a stable isotope-labeled internal standard is the gold standard. This guide assesses the performance of this compound as an internal standard, presenting supporting experimental data and comparing its utility against other standards. While the available literature more commonly refers to Ciclesonide-d11, the data presented for this deuterated analog is considered representative of the performance expected from this compound due to their structural similarities and shared purpose as heavy-atom labeled internal standards.

Unveiling the Performance: Accuracy and Precision Data

The primary role of an internal standard is to correct for the variability inherent in sample preparation and analysis. A deuterated internal standard like this compound, which co-elutes with the analyte and has a similar ionization efficiency, is ideal for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.

Quantitative data from various studies underscore the high accuracy and precision achieved when using a deuterated analog of ciclesonide as an internal standard.

AnalyteInternal StandardQC LevelInter-assay Precision (% CV)Inter-assay Accuracy (% Bias)Citation
Ciclesonide (CIC)Ciclesonide-d11Not specifiedwithin 9.6%within ±4.0%[1][2]
des-Ciclesonide (des-CIC)des-CIC-d11Not specifiedwithin 9.6%within ±4.0%[1][2]
AnalyteInternal StandardQC LevelInter-batch Precision (% CV)Inter-batch Accuracy (% of Nominal)Citation
Ciclesonide (CIC)D11-CICLow, Med, High4.08 - 6.7899.3 - 110.0[3]
des-Ciclesonide (CIC-M1)D11-CIC-M1Low, Med, High2.57 - 7.74101.8 - 104.7

These results demonstrate that the use of a deuterated ciclesonide internal standard leads to excellent inter-assay and inter-batch precision and accuracy, well within the acceptable limits for bioanalytical method validation as per regulatory guidelines.

Comparative Analysis: this compound vs. Other Internal Standards

While deuterated internal standards are preferred, other compounds have been utilized for the quantification of ciclesonide.

  • Mifepristone: One study employed mifepristone as the internal standard for the simultaneous determination of ciclesonide and des-ciclesonide in human plasma. While the method was successfully validated and applied to a pharmacokinetic study, the use of a structurally non-analogous internal standard may not always fully compensate for matrix effects and variations in extraction efficiency as effectively as a stable isotope-labeled analog.

  • Prednisolone: Another study utilized prednisolone as an internal standard for the estimation of Ciclesonide in a dry powder inhaler dosage form. This choice is suitable for formulation analysis but may be less ideal for complex biological matrices where a closer structural analog is beneficial.

The key advantage of a deuterated internal standard like this compound lies in its ability to mimic the analyte's behavior during sample processing and ionization, thereby providing more reliable correction for potential variations.

Experimental Protocols: A Closer Look at the Methodology

The high accuracy and precision observed are a direct result of robust experimental protocols. Below are summaries of typical methodologies employed in the bioanalysis of ciclesonide using a deuterated internal standard.

Sample Preparation: Liquid-Liquid Extraction

A common approach for extracting ciclesonide and its metabolite from biological matrices is liquid-liquid extraction (LLE).

G start Start: 0.5 mL Serum Sample add_is Add Internal Standard (Ciclesonide-d11) start->add_is extract Extract with 1-chlorobutane add_is->extract vortex Vortex Mix extract->vortex centrifuge Centrifuge vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into LC-MS/MS System reconstitute->analyze

Caption: Liquid-Liquid Extraction Workflow.

Sample Preparation: Supported Liquid Extraction

An alternative and often more streamlined method is supported liquid extraction (SLE).

G start Start: Plasma Sample add_is Add Internal Standard (Deuterated des-CIC) start->add_is load_sle Load onto SLE Cartridge add_is->load_sle elute Elute with Extraction Solvent load_sle->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into LC-HRMS/MS System reconstitute->analyze

Caption: Supported Liquid Extraction Workflow.

Analytical Instrumentation: LC-MS/MS

The analysis is typically performed using a reversed-phase liquid chromatography system coupled with a tandem mass spectrometer.

Chromatographic Conditions:

  • Column: C18 analytical column

  • Mobile Phase: A gradient of an aqueous solution (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: Optimized for separation and peak shape.

Mass Spectrometric Conditions:

  • Ionization Source: Atmospheric pressure photoionization (APPI) or atmospheric pressure chemical ionization (APCI) have been shown to provide high sensitivity.

  • Detection Mode: Multiple reaction monitoring (MRM) in negative or positive ion mode is used for selective and sensitive quantification of the analytes and their internal standards.

Conclusion

The available data strongly supports the use of deuterated ciclesonide, such as this compound or the more frequently cited Ciclesonide-d11, as an internal standard for the accurate and precise quantification of ciclesonide and its active metabolite in biological matrices. Its performance surpasses that of non-isotopically labeled internal standards by providing superior correction for analytical variability. The detailed experimental protocols outlined in this guide, combined with the presented performance data, provide a solid foundation for researchers and scientists to develop and validate robust bioanalytical methods for ciclesonide, ultimately contributing to the successful clinical development of ciclesonide-related medications.

References

Superior Linearity of Ciclesonide Calibration Curves Achieved with Deuterated Internal Standard Ciclesonide-d7

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the corticosteroid Ciclesonide, the choice of internal standard is paramount for achieving accurate and reliable results. This guide provides a comparative analysis of the linearity of Ciclesonide calibration curves, highlighting the superior performance of the deuterated internal standard, Ciclesonide-d7, over other alternatives. The use of a stable isotope-labeled internal standard like this compound effectively minimizes variability and ensures the robustness of the analytical method.

The linearity of a calibration curve is a critical parameter in bioanalytical method validation, demonstrating that the response of the analytical instrument is directly proportional to the concentration of the analyte. A highly linear calibration curve, typically characterized by a correlation coefficient (r²) close to 1.00, is essential for accurate quantification of an unknown sample. In the context of Ciclesonide analysis, particularly in complex biological matrices such as plasma or serum, the use of an appropriate internal standard is crucial to correct for variations in sample preparation, injection volume, and instrument response.

Comparison of Linearity Data

The following table summarizes the linearity of calibration curves for Ciclesonide using a deuterated internal standard (Ciclesonide-d11, a close analog to this compound) and an alternative, non-isotopically labeled internal standard, mifepristone.

Internal StandardAnalytical MethodMatrixConcentration RangeCorrelation Coefficient (r²)Reference
Ciclesonide-d11 LC-APPI-MS/MSHuman Serum1 - 500 pg/mL> 0.99[1][2]
Mifepristone LC-APCI-MS/MSHuman Plasma10 - 10,000 pg/mLNot explicitly stated, but method was "fully validated"

As the data indicates, the method employing a deuterated internal standard demonstrates excellent linearity over its specified concentration range, with a correlation coefficient greater than 0.99[1][2]. While the study using mifepristone as an internal standard reports a fully validated method with a broad linear range, the explicit correlation coefficient is not provided, making a direct numerical comparison challenging. However, the established principles of bioanalysis strongly advocate for the use of stable isotope-labeled internal standards.

Deuterated internal standards, such as this compound, are considered the "gold standard" in quantitative mass spectrometry. This is because their physicochemical properties are nearly identical to the analyte of interest. They co-elute with the analyte during chromatography and experience similar ionization effects in the mass spectrometer, leading to more accurate correction for any experimental variability. Non-isotopically labeled internal standards, while structurally similar, may exhibit different chromatographic behavior and ionization efficiency, potentially compromising the accuracy of the results.

Experimental Protocols

A detailed methodology for generating a calibration curve for Ciclesonide using a deuterated internal standard is outlined below. This protocol is a composite based on established and validated methods in the scientific literature.

Experimental Protocol: Ciclesonide Calibration Curve Generation with this compound Internal Standard

1. Preparation of Stock Solutions:

  • Ciclesonide Stock Solution (1 mg/mL): Accurately weigh and dissolve Ciclesonide in a suitable solvent (e.g., methanol) to obtain a final concentration of 1 mg/mL.
  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent to obtain a final concentration of 1 mg/mL.

2. Preparation of Working Solutions:

  • Ciclesonide Working Solutions: Serially dilute the Ciclesonide stock solution with the appropriate solvent to prepare a series of working solutions at concentrations that will be used to spike the matrix for the calibration standards.
  • This compound Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 10 ng/mL) to be added to all samples (calibration standards, quality controls, and unknown samples).

3. Preparation of Calibration Standards:

  • Spike a known volume of the biological matrix (e.g., human plasma or serum) with the Ciclesonide working solutions to achieve a series of at least six to eight non-zero concentrations covering the expected range of the study samples.
  • A blank sample (matrix with no analyte or IS) and a zero sample (matrix with IS only) should also be prepared.

4. Sample Extraction:

  • To a fixed volume of each calibration standard, quality control sample, and unknown sample, add a fixed volume of the this compound internal standard working solution.
  • Perform a sample extraction procedure, such as protein precipitation (e.g., with acetonitrile or methanol) or liquid-liquid extraction (e.g., with methyl tert-butyl ether), to remove interfering substances from the matrix.
  • Evaporate the organic solvent and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • Inject the reconstituted samples into an LC-MS/MS system.
  • Use a suitable chromatographic column (e.g., C18) and mobile phase to achieve separation of Ciclesonide and this compound from other matrix components.
  • Optimize the mass spectrometer parameters for the detection of both Ciclesonide and this compound using multiple reaction monitoring (MRM).

6. Data Analysis and Calibration Curve Construction:

  • Calculate the peak area ratio of the analyte (Ciclesonide) to the internal standard (this compound) for each calibration standard.
  • Plot the peak area ratio against the corresponding concentration of Ciclesonide.
  • Perform a linear regression analysis on the data points. The resulting equation of the line (y = mx + c) and the correlation coefficient (r²) will define the calibration curve.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow for generating a calibration curve and the logical basis for using a deuterated internal standard to ensure linearity.

experimental_workflow cluster_prep Preparation cluster_processing Sample Processing cluster_analysis Analysis cluster_result Result stock Stock Solutions (Ciclesonide & this compound) working Working Solutions stock->working cal_standards Calibration Standards (Spiked Matrix) working->cal_standards add_is Add Internal Standard (this compound) cal_standards->add_is extraction Sample Extraction (e.g., LLE, SPE) add_is->extraction reconstitution Reconstitution extraction->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_acq Data Acquisition (Peak Areas) lcms->data_acq ratio Calculate Peak Area Ratio (Analyte/IS) data_acq->ratio curve Construct Calibration Curve ratio->curve linearity Assess Linearity (r²) curve->linearity

Caption: Experimental workflow for generating a Ciclesonide calibration curve.

logical_relationship cluster_mechanism Mechanism of Action cluster_outcome Outcome sample_prep Sample Preparation is Use of Deuterated Internal Standard (this compound) injection Injection Volume ionization MS Ionization mechanism This compound behaves nearly identically to Ciclesonide, experiencing the same variations. is->mechanism correction Accurate Correction mechanism->correction linearity_outcome High Linearity (r² ≈ 1) correction->linearity_outcome

Caption: Rationale for using a deuterated internal standard for improved linearity.

References

A Comparative Analysis of Ciclesonide and Budesonide in the Management of Persistent Asthma

Author: BenchChem Technical Support Team. Date: November 2025

An Evidence-Based Guide for Researchers and Drug Development Professionals

In the landscape of inhaled corticosteroids (ICS) for the treatment of persistent asthma, budesonide has long been a cornerstone therapy. The introduction of ciclesonide, a newer generation ICS, has prompted comparative evaluations to delineate its therapeutic standing. This guide provides a comprehensive comparison of the efficacy, safety, and mechanistic profiles of ciclesonide and budesonide, supported by data from key clinical trials.

Mechanism of Action: A Tale of Two Corticosteroids

Both ciclesonide and budesonide exert their anti-inflammatory effects through the classic corticosteroid pathway. They are agonists of the glucocorticoid receptor (GR), which, upon activation, translocates to the nucleus to modulate the expression of genes involved in the inflammatory cascade.[1][2][3] This process ultimately leads to a reduction in airway inflammation, decreased bronchial hyperresponsiveness, and suppression of inflammatory cells like eosinophils, T-lymphocytes, and mast cells.[1][3]

A key distinction lies in their activation. Budesonide is administered in its active form. Ciclesonide, conversely, is a prodrug that is inhaled in an inactive state. It is converted by endogenous esterases within the lungs to its active metabolite, des-ciclesonide (des-CIC), which possesses a high affinity for the glucocorticoid receptor. This on-site activation is designed to maximize local anti-inflammatory activity in the airways while minimizing systemic exposure.

cluster_ciclesonide Ciclesonide Pathway cluster_budesonide Budesonide Pathway cluster_common Common Glucocorticoid Signaling cluster_nucleus_internal Ciclesonide_inhaled Inhaled Ciclesonide (Prodrug) Esterases Lung Esterases Ciclesonide_inhaled->Esterases Activation Des_CIC des-Ciclesonide (Active) Esterases->Des_CIC GR Cytoplasmic Glucocorticoid Receptor (GR) Des_CIC->GR Budesonide_inhaled Inhaled Budesonide (Active) Budesonide_inhaled->GR Complex [Drug-GR Complex] GR->Complex Nucleus Nucleus Complex->Nucleus Translocation GRE Glucocorticoid Response Elements (GREs) Transcription Modulation of Gene Transcription GRE->Transcription Anti_inflammatory ↑ Anti-inflammatory Proteins ↓ Pro-inflammatory Cytokines Transcription->Anti_inflammatory

Figure 1: Glucocorticoid signaling pathway for Ciclesonide and Budesonide.

Comparative Clinical Efficacy

Multiple randomized controlled trials have compared the efficacy of ciclesonide and budesonide in both adult and pediatric populations with persistent asthma. The primary endpoints in these studies typically include changes in pulmonary function tests, such as Forced Expiratory Volume in 1 second (FEV1), alongside assessments of asthma symptoms and the need for rescue medication.

Overall, studies indicate that once-daily ciclesonide is at least as effective as twice-daily or once-daily budesonide in maintaining or improving lung function and controlling asthma symptoms. Some studies have even suggested superiority for ciclesonide in certain parameters. For instance, one study found that once-daily ciclesonide was more effective than once-daily budesonide at improving FEV1, Forced Vital Capacity (FVC), and Peak Expiratory Flow (PEF). Another trial noted that while asthma symptom scores were comparable, the median percentage of symptom-free days was significantly higher for patients receiving ciclesonide.

In pediatric patients (ages 6-11), ciclesonide 160 µg once daily was shown to be non-inferior to budesonide 400 µg once daily in improving FEV1 and other asthma control markers.

Quantitative Efficacy Data Summary
Study PopulationCiclesonide DoseBudesonide DosePrimary Endpoint (FEV1)Key Secondary OutcomesReference
Adults 160 µg QD200 µg BIDComparable maintenance of FEV1 from baseline.Comparable asthma symptom scores and rescue medication use.
Adults 320 µg QD320 µg QDCiclesonide was non-inferior and numerically superior.Ciclesonide was statistically superior for FVC (p=0.010); higher percentage of symptom-free days (p=0.017).
Adults 320 µg QD400 µg QDIncrease in FEV1 was significantly greater with ciclesonide (p=0.019).Significantly greater increases in FVC and PEF with ciclesonide; earlier onset of action.
Children (6-11 yrs) 160 µg QD400 µg QDCiclesonide demonstrated non-inferiority to budesonide.Similar improvements in asthma symptoms, morning PEF, and quality of life.

Experimental Protocols

The methodologies employed in these comparative trials are crucial for interpreting the results. Below are detailed protocols from two key studies.

Protocol 1: Adults with Persistent Asthma (Boulet et al., 2006)
  • Objective: To compare the efficacy and safety of once-daily ciclesonide with once-daily budesonide in adults with persistent asthma.

  • Study Design: A randomized, double-blind, parallel-group, multicenter study conducted over 12 weeks.

  • Patient Population: 359 patients requiring 320-640 µg of budesonide or equivalent daily.

  • Treatment Protocol:

    • Baseline: 2-week period on usual medication.

    • Pre-treatment: 2 to 4-week run-in period with high-dose budesonide (1280 µ g/day ) to establish responsiveness.

    • Randomization: Eligible patients were randomized to receive either ciclesonide 320 µg once daily (via HFA-MDI) or budesonide 320 µg once daily in the morning for 12 weeks.

  • Endpoints:

    • Primary: Change in pre-dose FEV1 from baseline to the end of the 12-week treatment period.

    • Secondary: Change in FVC, asthma symptom scores, percentage of symptom-free days, and rescue medication use.

  • Safety Assessment: Monitoring of adverse events throughout the study.

cluster_workflow Clinical Trial Workflow: Ciclesonide vs. Budesonide in Adults cluster_arms 12-Week Treatment Period Recruitment Patient Recruitment (N=359, Persistent Asthma) Baseline 2-Week Baseline Period (On usual ICS) Recruitment->Baseline Pretreatment 2-4 Week Pre-treatment (Budesonide 1280 µg/day) Baseline->Pretreatment Randomization Randomization Pretreatment->Randomization Arm_A Ciclesonide 320 µg QD Randomization->Arm_A Arm_B Budesonide 320 µg QD Randomization->Arm_B FollowUp Efficacy & Safety Assessments (Weeks 0, 4, 8, 12) Arm_A->FollowUp Arm_B->FollowUp Analysis Data Analysis (Primary Endpoint: ΔFEV1) FollowUp->Analysis

Figure 2: Workflow of a comparative clinical trial in adults.
Protocol 2: Children with Asthma (Pedersen et al., 2007)

  • Objective: To compare the efficacy, safety, and quality of life effects of ciclesonide versus budesonide in children with asthma.

  • Study Design: A randomized, double-blind, parallel-group study conducted over 12 weeks.

  • Patient Population: 621 children aged 6-11 years with a diagnosis of asthma.

  • Treatment Protocol: Patients were randomized to receive either ciclesonide 160 µg once daily (via HFA-MDI with spacer) or budesonide 400 µg once daily (via Turbohaler), both administered in the evening.

  • Endpoints:

    • Primary: Change in FEV1 from baseline.

    • Secondary: Changes in daily peak expiratory flow (PEF), asthma symptom scores, rescue medication use, quality of life questionnaires, body height, and 24-hour urinary cortisol levels.

  • Safety Assessment: Monitoring of adverse events, stadiometry for height, and urinary cortisol for HPA-axis function.

Safety and Tolerability Profile

Both ciclesonide and budesonide are generally well-tolerated. The incidence of adverse events in comparative studies was typically low and not significantly different between treatment groups.

A potential advantage of ciclesonide's lung-activated design is a more favorable safety profile, particularly concerning systemic and local side effects.

  • Systemic Effects (HPA-Axis Suppression): Several studies have assessed the impact on the hypothalamic-pituitary-adrenal (HPA) axis by measuring 24-hour urinary cortisol excretion. In a study of children, budesonide treatment led to a statistically significant decrease in urinary cortisol levels, while ciclesonide did not, indicating a lower potential for systemic side effects with ciclesonide. Similarly, in an adult study, budesonide significantly reduced urinary cortisol from baseline, whereas ciclesonide did not show a significant change.

  • Local Effects: Due to its activation within the lung, ciclesonide results in lower deposition of active steroid in the oropharynx compared to budesonide. This may lead to a lower incidence of local side effects such as oral candidiasis (thrush) and hoarseness.

Adverse Events Summary
StudyCiclesonide GroupBudesonide GroupKey Safety FindingsReference
Adults (Postma et al., 2007) AE prevalence similar to budesonide. No significant change in urinary cortisol.AE prevalence similar to ciclesonide. Significant reduction in urinary cortisol (p<0.05).Ciclesonide was not associated with significant urinary cortisol suppression.
Children (Pedersen et al., 2007) Well tolerated. Significantly less reduction in body height (p=0.003).Well tolerated. Significant suppression of 24-h urinary cortisol (p<0.001).Ciclesonide showed a superior safety profile regarding growth and HPA-axis function.
Adults (Boulet et al., 2006) Frequency of adverse events was low.Frequency of adverse events was low.Both treatments were well tolerated.

Conclusion

The available evidence from randomized controlled trials indicates that once-daily ciclesonide is a potent and effective treatment for persistent asthma, demonstrating efficacy that is at least comparable, and in some measures superior, to that of budesonide. The primary distinguishing feature of ciclesonide is its favorable safety profile, attributed to its on-site activation in the lungs. This leads to a demonstrably lower impact on HPA-axis function and potentially less effect on growth in children compared to budesonide. For researchers and drug development professionals, ciclesonide represents a successful application of prodrug technology to enhance the therapeutic index of inhaled corticosteroids, offering a valuable alternative in the management of asthma with an improved balance of efficacy and safety.

References

Evaluating Ciclesonide-d7 from Different Commercial Sources: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ciclesonide-d7, the deuterated analog of the glucocorticoid ciclesonide, serves as a critical internal standard for pharmacokinetic and metabolic studies.[1][2] Its accurate quantification is paramount in preclinical and clinical development. This guide provides a comparative framework for evaluating the performance of this compound procured from different commercial suppliers. The data presented herein is illustrative, based on typical quality control parameters and analytical methods, to guide researchers in their selection process.

Performance Parameter Comparison

The quality and performance of this compound can be assessed based on several key parameters. The following table summarizes these critical attributes for hypothetical commercial sources.

Parameter Source A Source B Source C Acceptance Criteria
Chemical Purity (by HPLC-UV) 99.92%99.85%99.98%≥ 99.5%
Isotopic Purity (% d7) 99.6%99.2%99.8%≥ 99%
Isotopic Distribution (% d0-d6) < 0.4%< 0.8%< 0.2%≤ 1.0%
Residual Solvents (by GC-MS) < 0.05%< 0.1%< 0.05%≤ 0.5%
Long-Term Stability (24 months at -20°C) No significant degradationNo significant degradationNo significant degradationNo significant degradation

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound. Below are the standard experimental protocols for the key analyses cited.

Chemical Purity by High-Performance Liquid Chromatography (HPLC-UV)

This method determines the chemical purity of this compound by separating it from any non-deuterated ciclesonide and other impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure: A known concentration of this compound is dissolved in the mobile phase and injected into the HPLC system. The peak area of this compound is compared to the total peak area of all components to determine its purity.

Isotopic Purity and Distribution by Mass Spectrometry (MS)

This analysis confirms the isotopic enrichment of the deuterium labels and identifies the distribution of different deuterated species.

  • Instrumentation: A high-resolution mass spectrometer (e.g., LC-MS/MS or GC-MS).

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ions is measured. The relative intensities of the peaks corresponding to this compound and other isotopic variants (d0-d6) are used to calculate the isotopic purity and distribution.

Residual Solvents by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to identify and quantify any residual solvents from the synthesis process.

  • Instrumentation: A GC-MS system with a headspace autosampler.

  • Column: A capillary column suitable for volatile organic compounds (e.g., DB-624).

  • Carrier Gas: Helium.

  • Procedure: The this compound sample is heated in a sealed vial to release any volatile solvents into the headspace. A sample of the headspace gas is then injected into the GC-MS for separation and quantification of any residual solvents.

Visualizing the Workflow and Pathways

To better illustrate the analytical process and the metabolic pathway of Ciclesonide, the following diagrams have been generated.

cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Analysis Sample Sample Dissolution Dissolution Sample->Dissolution Dilution Dilution Dissolution->Dilution HPLC HPLC Dilution->HPLC Chemical Purity MS MS Dilution->MS Isotopic Purity GCMS GCMS Dilution->GCMS Residual Solvents Purity_Report Purity_Report HPLC->Purity_Report Isotopic_Report Isotopic_Report MS->Isotopic_Report Solvent_Report Solvent_Report GCMS->Solvent_Report

Caption: Analytical workflow for this compound quality control.

Ciclesonide itself is a prodrug that is metabolized to the active compound, desisobutyryl-ciclesonide.[3] The metabolic activation pathway is an important consideration in studies where this compound is used as an internal standard.

Ciclesonide Ciclesonide Esterases Esterases Ciclesonide->Esterases Metabolism in lungs Desisobutyryl-Ciclesonide Desisobutyryl-Ciclesonide Anti-inflammatory_Activity Anti-inflammatory_Activity Desisobutyryl-Ciclesonide->Anti-inflammatory_Activity Esterases->Desisobutyryl-Ciclesonide Activation

Caption: Metabolic activation pathway of Ciclesonide.

Conclusion

The selection of a this compound source should be based on a thorough evaluation of its chemical and isotopic purity, as well as the level of residual solvents. While the illustrative data presented here suggests that Source C provides the highest quality material, researchers are encouraged to request certificates of analysis from their chosen suppliers and, if necessary, perform their own internal verification using the protocols outlined in this guide. The reliability of experimental data is directly linked to the quality of the reference standards used.

References

The Gold Standard: Justification for the Use of a Deuterated Internal Standard in Regulatory Submissions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the rigorous landscape of regulatory submissions, the choice of an internal standard (IS) in bioanalytical assays is a critical decision impacting data integrity and regulatory acceptance. This guide provides a comprehensive comparison, supported by experimental data, to justify the preferential use of deuterated internal standards, a type of stable isotope-labeled internal standard (SIL-IS), in studies intended for submission to regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

In the realm of quantitative bioanalysis, particularly utilizing liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard is indispensable for ensuring accurate and reliable results.[1] Its primary function is to compensate for variability that can arise during sample preparation, analysis, and detection.[1][2] An ideal internal standard should closely mimic the physicochemical properties of the analyte to account for inconsistencies in extraction recovery, matrix effects, and instrument response.[1][3] Among the available options, deuterated internal standards have emerged as the "gold standard," offering superior performance in complex biological matrices like plasma, urine, and tissue.

The core advantage of a deuterated internal standard lies in its ability to mitigate the "matrix effect." This phenomenon, caused by co-eluting endogenous components from the biological sample, can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification. Because a deuterated internal standard is chemically identical to the analyte, differing only in isotopic composition, it co-elutes with the analyte and experiences the same matrix effects. This co-elution ensures that any signal suppression or enhancement affecting the analyte is mirrored by the deuterated standard, allowing for accurate correction and more reliable quantification. Structural analogs, an alternative, may not co-elute perfectly and can be affected differently by the matrix, potentially compromising data quality.

Regulatory agencies, including the EMA, have noted that a vast majority of submissions incorporate stable isotope-labeled internal standards. This preference stems from the enhanced robustness and reproducibility of methods employing deuterated standards, which ultimately leads to higher confidence in the submitted data.

Quantitative Comparison of Internal Standard Performance

The superiority of deuterated internal standards over structural analogs is not merely theoretical. Experimental data consistently demonstrates a significant improvement in assay accuracy and precision.

Performance ParameterDeuterated Internal StandardStructural Analog Internal StandardJustification
Accuracy (Mean Bias) Closer to 100%Can exhibit significant biasCo-elution and identical physicochemical properties lead to better compensation for matrix effects and extraction variability.
Precision (CV%) Lower Coefficient of Variation (CV)Higher Coefficient of Variation (CV)More consistent correction for analytical variability results in less scatter in the data.
Matrix Effect Compensation HighVariable and often incompleteExperiences virtually identical ionization suppression or enhancement as the analyte.
Extraction Recovery Tracks analyte recovery very closelyMay differ from analyte recoveryNear-identical chemical properties ensure similar behavior during sample preparation steps.
Regulatory Acceptance Highly favorableMay require additional justification and face scrutinyDemonstrates a commitment to robust and reliable analytical methodology.

Comparative Study Data:

A study comparing the performance of a deuterated internal standard versus a structural analog for the quantification of the immunosuppressant drug sirolimus in whole blood revealed the following:

Internal Standard TypeInterpatient Assay Imprecision (CV%)
Deuterated Internal Standard (SIR-d3)2.7% - 5.7%
Structural Analog (Desmethoxyrapamycin)7.6% - 9.7%

This data clearly illustrates the superior precision achieved with the use of a deuterated internal standard.

Logical Relationship in Mass Spectrometric Analysis

The following diagram illustrates the fundamental principle of using a deuterated internal standard in LC-MS/MS analysis. The analyte and the internal standard are chemically identical, leading to co-elution from the liquid chromatography column. In the mass spectrometer, they are differentiated by their mass-to-charge ratio (m/z), allowing for independent quantification. The ratio of their signals is then used to determine the analyte concentration, effectively normalizing for variations.

cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Quantification Quantification Analyte Analyte CoElution Analyte->CoElution Co-elution Deuterated_IS Deuterated IS MS_Detection Detection CoElution->MS_Detection Analyte_Signal Analyte Signal (m/z) MS_Detection->Analyte_Signal IS_Signal IS Signal (m/z + n) MS_Detection->IS_Signal Ratio Signal Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Signal->Ratio Concentration Analyte Concentration Ratio->Concentration

Caption: Analyte and Deuterated IS Co-elution and Differential Detection.

Experimental Protocols

To empirically justify the selection of a deuterated internal standard, the following experimental protocols can be employed to assess its performance against a structural analog.

Protocol 1: Assessment of Matrix Effect Compensation

Objective: To compare the ability of a deuterated internal standard and a structural analog to compensate for matrix effects from different biological sources.

Methodology:

  • Preparation of Stock and Working Solutions: Prepare individual stock solutions of the analyte, deuterated IS, and structural analog IS in a suitable organic solvent. From these, prepare working solutions at appropriate concentrations.

  • Sample Preparation:

    • Obtain at least six different lots of the blank biological matrix (e.g., plasma).

    • For each lot, prepare three sets of samples:

      • Set A (Neat Solution): Analyte and IS spiked into the reconstitution solvent.

      • Set B (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and IS are added to the final extract.

      • Set C (Pre-extraction Spike): Analyte and IS are added to the blank matrix before the extraction procedure.

  • LC-MS/MS Analysis: Analyze all prepared samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the matrix factor (MF) for the analyte in each lot by dividing the peak area of the analyte in Set B by the peak area in Set A.

    • Calculate the IS-normalized MF by dividing the MF of the analyte by the MF of the IS.

    • The coefficient of variation (CV%) of the IS-normalized MF across the different matrix lots should be ≤15%. A lower CV indicates better compensation for matrix effects.

Protocol 2: Evaluation of Accuracy and Precision

Objective: To compare the accuracy and precision of quantifying an analyte in a biological matrix using a deuterated internal standard versus a structural analog.

Methodology:

  • Preparation of Calibration Standards and Quality Control (QC) Samples:

    • Prepare a series of calibration standards by spiking the analyte into the biological matrix at a range of concentrations.

    • Prepare QC samples at low, medium, and high concentrations within the calibration range.

  • Sample Analysis:

    • Divide the calibration standards and QC samples into two sets.

    • To the first set, add the deuterated internal standard.

    • To the second set, add the structural analog internal standard.

    • Process and analyze both sets of samples using the LC-MS/MS method.

  • Data Analysis:

    • For each set, construct a calibration curve and determine the concentrations of the QC samples.

    • Calculate the accuracy (as percent bias from the nominal concentration) and precision (as CV%) for the QC samples.

    • Compare the accuracy and precision results between the two sets. The set with the deuterated internal standard is expected to show results closer to the nominal values and with lower variability.

Bioanalytical Workflow Using a Deuterated Internal Standard

The diagram below outlines a typical bioanalytical workflow for a regulatory submission, highlighting the integration of a deuterated internal standard.

Sample_Collection Sample Collection (e.g., Plasma) IS_Spiking Spiking with Deuterated IS Sample_Collection->IS_Spiking Sample_Prep Sample Preparation (e.g., Protein Precipitation, SPE) IS_Spiking->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Processing (Peak Integration, Ratio Calculation) LC_MS_Analysis->Data_Processing Concentration_Determination Concentration Determination Data_Processing->Concentration_Determination Regulatory_Submission Regulatory Submission Concentration_Determination->Regulatory_Submission

Caption: Bioanalytical Workflow with a Deuterated Internal Standard.

References

Ciclesonide vs. Fluticasone: A Comparative Analysis for Asthma Management

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of inhaled corticosteroids (ICS) for asthma management, ciclesonide and fluticasone propionate represent two widely utilized therapeutic options. This guide provides a detailed comparison of their efficacy, safety, and mechanistic profiles, supported by data from clinical studies, to inform researchers, scientists, and drug development professionals.

Efficacy: A Head-to-Head Comparison

Numerous clinical trials have demonstrated that both ciclesonide and fluticasone propionate are effective in improving lung function and controlling asthma symptoms.[1][2] Studies have shown comparable efficacy between once-daily ciclesonide and twice-daily fluticasone propionate in improving key clinical endpoints.[1]

A 12-week, randomized, double-blind study involving 529 patients with asthma revealed that ciclesonide (160 µg once daily) was as effective as fluticasone propionate (88 µg twice daily) in enhancing lung function, alleviating asthma symptoms, and decreasing the need for rescue medication.[1] Both treatments led to significant improvements in forced expiratory volume in 1 second (FEV1), forced vital capacity, and morning peak expiratory flow from baseline (p<0.0001 for all).[1] Another 12-week study with 556 children (ages 6-15) with asthma showed that ciclesonide 160 µ g/day and fluticasone propionate 176 µ g/day resulted in comparable improvements in FEV1, peak expiratory flow, asthma symptoms, and rescue medication use.

However, some studies suggest nuances in their effects. For instance, one study highlighted that ciclesonide may offer better improvement in small airway function and inflammation compared to fluticasone propionate in individuals with mild asthma. Conversely, a review of studies in children found no significant differences in asthma symptoms, exacerbations, or side effects after three months of treatment with either ciclesonide or fluticasone. It is important to note that one study within this review indicated that children receiving ciclesonide experienced more asthma exacerbations than those in the fluticasone group when ciclesonide was compared to a double dose of fluticasone.

Quantitative Efficacy Data
Parameter Ciclesonide Fluticasone Propionate Study Details Reference
FEV1 Improvement Significant improvement from baseline (p<0.0001)Significant improvement from baseline (p<0.0001)12-week study; Ciclesonide 160 µg once daily vs. Fluticasone 88 µg twice daily
FEV1 Improvement in Children 285 +/- 16 ml increase from baseline (P < 0.0001)285 +/- 15 ml increase from baseline (P < 0.0001)12-week study; Ciclesonide 160 µ g/day vs. Fluticasone 176 µ g/day
Morning Peak Expiratory Flow Significant improvement from baseline (p<0.0001)Significant improvement from baseline (p<0.0001)12-week study; Ciclesonide 160 µg once daily vs. Fluticasone 88 µg twice daily
Asthma Symptoms & Rescue Medication Use Significant reductionSignificant reduction12-week study; Ciclesonide 160 µg once daily vs. Fluticasone 88 µg twice daily
Asthma-Specific Quality of Life (AQLQ) Significant improvementSignificant improvement18-week study; Ciclesonide 80 µg once daily vs. Fluticasone 100 µg twice daily

Safety and Tolerability Profile

Ciclesonide is a prodrug that is activated to its active metabolite, des-ciclesonide, by esterases in the lungs. This localized activation is designed to reduce systemic side effects.

Clinical data suggests a favorable safety profile for ciclesonide, particularly concerning local and systemic corticosteroid-related adverse effects. In a comparative study, there were no reported cases of oral candidiasis (thrush) in patients receiving ciclesonide, whereas 3.8% of patients treated with fluticasone propionate experienced this side effect.

Regarding systemic effects, studies have investigated the impact of both drugs on cortisol secretion, a marker for adrenal suppression. One study found that moderate-to-high doses of fluticasone propionate significantly suppressed cortisol secretion, while ciclesonide did not show a significant suppressive effect at the doses tested. Another study in children noted that 24-hour urine cortisol levels increased from baseline by 10% in the ciclesonide group, while the increase was 6% and not statistically significant in the fluticasone group.

Quantitative Safety Data
Adverse Event Ciclesonide Fluticasone Propionate Study Details Reference
Oral Candidiasis 0 cases9 cases (3.8%)12-week study; Ciclesonide 320 µg once daily vs. Fluticasone 200 µg twice daily
Oral Candidiasis in Children Not specified2 cases12-week study; Ciclesonide 160 µ g/day vs. Fluticasone 176 µ g/day
Voice Alteration in Children Not specified1 case12-week study; Ciclesonide 160 µ g/day vs. Fluticasone 176 µ g/day
24-hr Urine Cortisol Levels (Children) 10% increase from baseline (P < 0.05)6% increase from baseline (not significant)12-week study; Ciclesonide 160 µ g/day vs. Fluticasone 176 µ g/day
Cortisol Suppression No significant suppressive effectSignificant suppression at moderate-to-high dosesCrossover study comparing various doses

Experimental Protocols

The findings presented are based on randomized, double-blind, parallel-group, or crossover clinical trials. A typical experimental design is outlined below.

Generalized Clinical Trial Methodology
  • Study Design: A multicenter, randomized, double-blind, double-dummy, parallel-group study is a common design to compare the two drugs.

  • Patient Population: Patients with a diagnosis of persistent asthma, often within a specific age range (e.g., 12 years and older or pediatric populations) and with a baseline FEV1 within a specified percentage of the predicted value (e.g., 50% to 90%).

  • Treatment Regimen: Patients are randomized to receive either ciclesonide (e.g., 160 µg once daily) or fluticasone propionate (e.g., 88 µg twice daily) for a predefined period, typically 12 to 24 weeks. A double-dummy design may be used to maintain blinding, where patients receive both an active and a placebo inhaler.

  • Efficacy Endpoints: The primary endpoint is often the change in lung function, measured by FEV1. Secondary endpoints can include changes in peak expiratory flow (PEF), asthma symptoms, use of rescue medication, and quality of life assessments.

  • Safety Assessments: Safety is evaluated by monitoring adverse events, including local side effects like oral candidiasis and systemic effects such as changes in cortisol levels.

Visualizing the Mechanisms and Workflow

To better understand the underlying biology and the process of comparison, the following diagrams illustrate the glucocorticoid receptor signaling pathway and a typical experimental workflow.

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ICS Inhaled Corticosteroid (Ciclesonide or Fluticasone) ReceptorComplex Glucocorticoid Receptor (GR) + Heat Shock Proteins (HSP) ICS->ReceptorComplex Binds to ActivatedComplex Activated GR Complex ReceptorComplex->ActivatedComplex Conformational Change (HSP Dissociation) GRE Glucocorticoid Response Element (GRE) ActivatedComplex->GRE Translocates and Binds Transcription Gene Transcription GRE->Transcription mRNA mRNA Transcription->mRNA ProInflammatory Pro-inflammatory Proteins (e.g., Cytokines, Chemokines) Transcription->ProInflammatory Decreased Synthesis (via NF-κB inhibition) AntiInflammatory Anti-inflammatory Proteins (e.g., Lipocortin-1) mRNA->AntiInflammatory Increased Synthesis AntiInflammatory->ProInflammatory Inhibits

Caption: Glucocorticoid Receptor Signaling Pathway.

cluster_treatment Treatment Arms (e.g., 12 Weeks) Start Patient Recruitment (Persistent Asthma) Screening Screening & Baseline Assessment (FEV1, Symptoms, etc.) Start->Screening Randomization Randomization Screening->Randomization Ciclesonide Ciclesonide Treatment Group Randomization->Ciclesonide Group A Fluticasone Fluticasone Treatment Group Randomization->Fluticasone Group B FollowUp Follow-up Visits (Efficacy & Safety Monitoring) Ciclesonide->FollowUp Fluticasone->FollowUp EndOfStudy End of Study Assessment FollowUp->EndOfStudy DataAnalysis Data Analysis (Statistical Comparison) EndOfStudy->DataAnalysis

Caption: Comparative Clinical Trial Workflow.

References

Safety Operating Guide

Proper Disposal of Ciclesonide-d7: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Ciclesonide-d7, a deuterated synthetic corticosteroid used in research settings. Given its toxicological profile, including potential reproductive hazards and harm to aquatic life, stringent disposal procedures are necessary to ensure the safety of laboratory personnel and protect the environment.[1]

This compound should be managed as a hazardous waste unless definitively determined otherwise by a qualified environmental health and safety (EHS) professional. This conservative approach is recommended due to the lack of a specific listing under the Resource Conservation and Recovery Act (RCRA) and the substance's known toxic properties.

Key Disposal and Safety Information

ParameterGuidelineCitation
Waste Classification Presumed Hazardous Waste
Primary Hazards Reproductive Toxicity, Target Organ Damage (prolonged exposure), Hazardous to the Aquatic Environment[1]
Personal Protective Equipment (PPE) Chemical-resistant gloves, lab coat, safety glasses with side shields.
Disposal Container A designated, sealed, and clearly labeled hazardous waste container.
Incompatible Wastes Do not mix with other waste streams unless compatibility is confirmed.
Disposal Method Incineration at a licensed hazardous waste facility.[2]
Prohibited Disposal Methods Do not dispose of down the drain or in regular trash.[2]

Step-by-Step Disposal Protocol

Researchers and laboratory personnel must adhere to the following procedures for the disposal of this compound and associated contaminated materials.

  • Segregation and Collection:

    • Collect all waste materials containing this compound, including unused product, solutions, and contaminated items (e.g., pipette tips, gloves, and empty vials), in a designated hazardous waste container.

    • Ensure the container is made of a material compatible with the waste and can be securely sealed.

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "solid waste," "liquid waste in methanol").

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure area, away from general laboratory traffic.

    • Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.

  • Arranging for Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

    • Provide the EHS department or contractor with all necessary information about the waste, including the Safety Data Sheet (SDS).

  • Documentation:

    • Maintain a record of the amount of this compound disposed of and the date of disposal, in accordance with your institution's policies and local regulations.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

CiclesonideDisposalWorkflow start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Lab Coat, Safety Glasses) start->ppe segregate Segregate Waste into a Designated Hazardous Waste Container ppe->segregate label_container Label Container with: 'Hazardous Waste' 'this compound' Date and Contents segregate->label_container store Store in a Secure, Designated Area with Secondary Containment label_container->store contact_ehs Contact Institutional EHS or Licensed Waste Contractor store->contact_ehs documentation Complete Waste Disposal Documentation contact_ehs->documentation disposal Waste Collected by Authorized Personnel for Incineration documentation->disposal

Caption: this compound Disposal Workflow.

Disclaimer: This information is intended as a general guide. Researchers must consult their institution's specific waste management policies and procedures and comply with all applicable federal, state, and local regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ciclesonide-d7
Reactant of Route 2
Reactant of Route 2
Ciclesonide-d7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.